3,5-Diiodo-1H-indazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-diiodo-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4I2N2/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWVPJHNPTVUBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4I2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625161 | |
| Record name | 3,5-Diiodo-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351456-48-9 | |
| Record name | 3,5-Diiodo-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-diiodo-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-Diiodo-1H-indazole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the known and predicted chemical properties and structure of 3,5-Diiodo-1H-indazole. It is important to note that specific experimental data for this compound is limited in publicly available literature. Where experimental data is unavailable, predictions based on structurally related compounds are provided and are explicitly noted as such.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous biologically active molecules.[1][2] Their structural resemblance to purines and indoles allows them to interact with a variety of biological targets, including protein kinases, which are crucial in cellular signaling pathways.[3] this compound, a di-iodinated derivative of the indazole core, represents a versatile synthetic intermediate. The presence of two iodine atoms at positions 3 and 5 offers reactive handles for further chemical modifications through cross-coupling reactions, enabling the generation of diverse molecular libraries for drug discovery and development.[4]
Chemical Properties and Structure
The fundamental chemical and physical properties of this compound are summarized below.
Identity and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₄I₂N₂ | [5][6] |
| Molecular Weight | 369.93 g/mol | [5] |
| CAS Number | 351456-48-9 | [5] |
| Appearance | Not specified in literature | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available. Predicted to be soluble in polar aprotic solvents like DMSO and DMF based on the solubility of related compounds. | - |
| Predicted XlogP | 2.9 | [6] |
Structural Information
The structure of this compound consists of a bicyclic system with a benzene ring fused to a pyrazole ring. The iodine atoms are substituted at positions 3 and 5.
Molecular Structure:
Structure of this compound.
Note: The DOT script provided is a simplified 2D representation and may not accurately reflect the true bond angles and lengths. A proper structural visualization would require crystallographic data, which is not currently available.
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would likely show the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~13.5-14.5 | br s | N-H |
| ~8.0-8.2 | d | H4 |
| ~7.6-7.8 | d | H6 |
| ~7.4-7.6 | dd | H7 |
Note: Chemical shifts are estimations and can vary based on solvent and experimental conditions.
¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum would be influenced by the strong electron-withdrawing and heavy atom effects of the iodine substituents.
| Chemical Shift (δ, ppm) | Assignment |
| ~90-95 | C3 |
| ~140-145 | C3a |
| ~120-125 | C4 |
| ~95-100 | C5 |
| ~130-135 | C6 |
| ~115-120 | C7 |
| ~140-145 | C7a |
Note: The signal for C3 and C5 would be significantly shifted upfield due to the heavy atom effect of iodine.
Mass Spectrometry (Predicted)
High-resolution mass spectrometry (HRMS) is a crucial tool for confirming the molecular formula. The predicted m/z values for various adducts of this compound are listed below.[6]
| Adduct | Predicted m/z |
| [M+H]⁺ | 370.85368 |
| [M+Na]⁺ | 392.83562 |
| [M-H]⁻ | 368.83912 |
| [M]⁺ | 369.84585 |
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of this compound are not explicitly described in the reviewed literature. However, a general synthetic approach can be inferred from established methods for the iodination of indazoles.
Hypothetical Synthesis of this compound
This protocol is a hypothetical adaptation based on the synthesis of related iodinated indazoles.[7]
Reaction Scheme:
Hypothetical iodination of 1H-indazole.
Procedure:
-
Reaction Setup: To a solution of 1H-indazole in a mixture of acetic acid and sulfuric acid, add a solution of iodine and periodic acid in acetic acid dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by pouring the mixture into an aqueous solution of sodium thiosulfate to reduce excess iodine. Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for NMR Sample Preparation
-
Solvent Selection: Choose an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃) based on the solubility of the compound.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified this compound and dissolve it in approximately 0.6 mL of the chosen deuterated solvent in an NMR tube.
-
Analysis: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
Biological Activity and Signaling Pathways
There is no specific information available in the scientific literature regarding the biological activity or the modulation of signaling pathways by this compound. However, the indazole scaffold is a well-established pharmacophore in many kinase inhibitors.[3] It is plausible that derivatives of this compound could be synthesized and evaluated as potential inhibitors of various protein kinases involved in cancer and other diseases.
The general mechanism of action for many indazole-based kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.
Illustrative Kinase Inhibition Workflow:
General workflow for evaluating indazole derivatives as kinase inhibitors.
Conclusion
This compound is a valuable synthetic intermediate with significant potential for the development of novel therapeutic agents, particularly in the area of kinase inhibition. While specific experimental data on its chemical and biological properties are currently scarce, this guide provides a foundational understanding based on its structure and data from related compounds. Further research is warranted to fully characterize this molecule and explore its utility in medicinal chemistry. The protocols and predicted data herein serve as a starting point for researchers and scientists working with this and similar indazole derivatives.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-Information-Chemcia Scientific, LLC. [chemcia.com]
- 6. PubChemLite - this compound (C7H4I2N2) [pubchemlite.lcsb.uni.lu]
- 7. benchchem.com [benchchem.com]
Synthesis and Characterization of 3,5-Diiodo-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and predicted characterization of 3,5-Diiodo-1H-indazole. Due to the limited availability of direct experimental data for this specific di-iodinated indazole, this document outlines a plausible synthetic route based on established methodologies for analogous compounds. The characterization data presented herein is largely predictive, derived from the analysis of structurally related molecules.
Proposed Synthesis of this compound
The synthesis of this compound can be logically approached in a two-step sequence, commencing with the synthesis of 5-iodo-1H-indazole followed by a regioselective iodination at the C3 position.
Step 1: Synthesis of 5-Iodo-1H-indazole from 5-Amino-1H-indazole
This procedure follows a standard Sandmeyer-type reaction, converting an amino group to an iodo group via a diazonium salt intermediate.
Experimental Protocol:
-
Dissolve 5-amino-1H-indazole in a solution of hydrochloric acid and water at 0°C.
-
Slowly add a solution of sodium nitrite in water dropwise to the reaction mixture while maintaining the temperature at 0°C to form the diazonium salt.
-
In a separate flask, prepare a solution of potassium iodide in water.
-
Slowly add the diazonium salt solution to the potassium iodide solution.
-
Allow the reaction mixture to stir at room temperature for several hours.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with a sodium thiosulfate solution to remove any residual iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-iodo-1H-indazole.
Step 2: Synthesis of this compound from 5-Iodo-1H-indazole
The second step involves the direct iodination of the 5-iodo-1H-indazole intermediate at the C3 position, a common reaction for indazole derivatives.
Experimental Protocol:
-
Dissolve 5-iodo-1H-indazole in N,N-dimethylformamide (DMF).
-
To this solution, add potassium hydroxide (KOH) pellets and stir until dissolved.
-
Add a solution of iodine (I₂) in DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for a few hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate and potassium carbonate to precipitate the product and quench excess iodine.
-
Filter the resulting solid, wash with water, and dry to obtain crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of this compound.
| Property | Value | Source/Method |
| Molecular Formula | C₇H₄I₂N₂ | PubChem |
| Molecular Weight | 369.93 g/mol | PubChem |
| CAS Number | 351456-48-9 | Chemcia Scientific, LLC[1] |
| Appearance | Predicted: Solid | Analogy |
| Melting Point | >210°C (dec.) (Predicted) | Analogy to 3,6-Diiodo-1H-indazole[2] |
| Solubility | Predicted: Soluble in DMSO, sparingly soluble in Methanol | Analogy to 3,6-Diiodo-1H-indazole[2] |
Predicted Characterization Data
Disclaimer: The following spectral data are predicted based on the analysis of structurally similar compounds and have not been experimentally verified for this compound.
Predicted ¹H NMR Data
The predicted ¹H NMR chemical shifts for this compound are presented below. Shifts are referenced to tetramethylsilane (TMS) and are anticipated in a solvent like DMSO-d₆.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH | ~13.5 - 14.0 | broad singlet | - |
| H-4 | ~7.8 - 8.0 | doublet | ~8.5 - 9.0 |
| H-6 | ~7.6 - 7.8 | doublet of doublets | J ≈ 8.5, 1.5 |
| H-7 | ~7.4 - 7.6 | doublet | ~8.5 - 9.0 |
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts are influenced by the electron-withdrawing effects of the two iodine atoms.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | ~90 - 100 |
| C-3a | ~140 - 142 |
| C-4 | ~130 - 135 |
| C-5 | ~85 - 95 |
| C-6 | ~130 - 135 |
| C-7 | ~115 - 120 |
| C-7a | ~125 - 130 |
Predicted Mass Spectrometry Data
Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of a synthesized compound.
| Ion | Predicted m/z | Interpretation |
| [M]⁺ | 369.84 | Molecular Ion |
| [M-I]⁺ | 242.94 | Loss of one iodine atom |
| [M-I-HCN]⁺ | 215.93 | Subsequent loss of HCN |
| [I]⁺ | 126.90 | Iodine cation |
Predicted IR Spectroscopy Data
The infrared spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3100 | Medium, Broad | N-H stretching |
| ~3100 - 3000 | Medium | Aromatic C-H stretching |
| ~1620 - 1450 | Medium to Strong | Aromatic C=C bending |
| ~850 - 750 | Strong | C-H out-of-plane bending |
| ~600 - 500 | Medium | C-I stretching |
Characterization Workflow
Caption: Logical workflow for the characterization of this compound.
References
Spectroscopic and Structural Elucidation of 3,5-Diiodo-1H-indazole: A Technical Guide
Introduction:
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 3,5-diiodo-1H-indazole, a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document presents a detailed analysis based on established principles of spectroscopy and comparative data from closely related iodo-indazole analogues. The guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the expected spectral features in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and the known effects of iodine substitution on the indazole scaffold.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Protons | Predicted Coupling Constants (J, Hz) |
| ~ 13.0 - 14.0 | br s | 1H (N-H) | - |
| ~ 7.8 - 8.0 | d | 1H (H-4) | J ≈ 8.5 - 9.0 Hz |
| ~ 7.6 - 7.8 | d | 1H (H-6) | J ≈ 8.5 - 9.0 Hz |
| ~ 7.3 - 7.5 | s | 1H (H-7) | - |
Note: The chemical shifts are referenced to tetramethylsilane (TMS) and are predicted for a solution in a non-polar deuterated solvent like CDCl₃. The broad singlet for the N-H proton is characteristic and its chemical shift can be highly dependent on solvent and concentration.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Carbon Atom |
| ~ 140 - 145 | C-7a |
| ~ 130 - 135 | C-3a |
| ~ 125 - 130 | C-6 |
| ~ 120 - 125 | C-4 |
| ~ 115 - 120 | C-7 |
| ~ 90 - 95 | C-5 |
| ~ 85 - 90 | C-3 |
Note: The presence of iodine atoms is expected to significantly shield the directly attached carbons (C-3 and C-5), resulting in upfield chemical shifts.
Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3200 - 3400 (broad) | N-H stretching |
| 3050 - 3150 | Aromatic C-H stretching |
| 1600 - 1620 | C=C stretching (aromatic) |
| 1450 - 1500 | C=N stretching |
| 750 - 850 | C-H out-of-plane bending |
| 500 - 600 | C-I stretching |
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Ion |
| 370 | [M]⁺ (Molecular Ion) |
| 243 | [M - I]⁺ |
| 116 | [M - 2I]⁺ |
Note: The molecular formula for this compound is C₇H₄I₂N₂. The mass spectrum is expected to show a prominent molecular ion peak at m/z 370. Fragmentation will likely involve the sequential loss of iodine atoms.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for iodo-indazole derivatives. These methodologies are based on standard practices in organic chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
¹H NMR Spectroscopy: A one-dimensional ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 16 to 64, depending on the sample concentration.
-
¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is acquired on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).
-
Ionization: Electron ionization (EI) at 70 eV is a common method for obtaining the mass spectrum of small organic molecules.
-
Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and characterization of a synthesized compound like this compound.
Physical and chemical properties of 3,5-Diiodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Diiodo-1H-indazole is a halogenated heterocyclic compound belonging to the indazole class of molecules. While specific experimental data for this particular isomer is limited in publicly available literature, this guide provides a comprehensive overview of its predicted physical and chemical properties based on known data for closely related analogues. It includes detailed, representative experimental protocols for its potential synthesis and characterization, and discusses the well-established biological significance of the broader indazole scaffold, particularly its role in kinase inhibition relevant to drug discovery. This document aims to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of novel diiodo-indazole derivatives.
Core Properties of this compound
Table 1: Summary of Core Chemical Properties
| Property | Value | Source |
| CAS Number | 351456-48-9 | Chemcia Scientific, LLC[1] |
| Molecular Formula | C₇H₄I₂N₂ | Chemcia Scientific, LLC[1] |
| Molecular Weight | 369.93 g/mol | Chemcia Scientific, LLC[1] |
| Canonical SMILES | C1=CC2=C(C=C1I)C(=NN2)I | PubChemLite[2] |
| InChI Key | YAWVPJHNPTVUBN-UHFFFAOYSA-N | PubChemLite[2] |
Predicted Physicochemical Data
Due to the absence of specific experimental data, the following table presents predicted physicochemical properties for this compound. These values are computationally derived and should be considered as estimates.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| XlogP | 2.9 | PubChemLite[2] |
| Hydrogen Bond Donor Count | 1 | PubChemLite[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChemLite[2] |
| Rotatable Bond Count | 0 | PubChemLite[2] |
| Topological Polar Surface Area | 28.8 Ų | PubChemLite[2] |
Synthesis and Characterization: Representative Experimental Protocols
While a specific, published synthesis for this compound is not available, general methods for the synthesis of substituted indazoles are well-documented. The following protocols are representative of the synthetic and analytical methodologies that would be employed for this compound.
General Synthesis of Diiodo-1H-indazoles
A common route to substituted indazoles involves the cyclization of appropriately substituted anilines. For diiodo-indazoles, this would typically involve the diazotization of a diiodo-substituted aminobenzaldehyde or a related precursor, followed by cyclization.
Protocol 1: Hypothetical Synthesis via Diazotization and Cyclization
-
Starting Material: A suitable starting material would be a diiodo-substituted 2-aminobenzaldehyde or a related compound.
-
Diazotization: The amino group is converted to a diazonium salt using sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C).
-
Cyclization: The resulting diazonium salt undergoes intramolecular cyclization to form the indazole ring. This can be promoted by gentle warming or by the addition of a reducing agent.
-
Work-up and Purification: The reaction mixture is neutralized, and the crude product is extracted with an organic solvent. Purification is typically achieved by column chromatography on silica gel.
dot
Caption: General workflow for the synthesis of indazole derivatives.
Characterization Protocols
NMR is a critical technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would be essential for confirming the substitution pattern.
Protocol 2: General ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. The number of scans will depend on the sample concentration.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the structure. The positions of the protons on the aromatic ring will be indicative of the iodine substitution pattern.
dot
Caption: Workflow for NMR-based structural characterization.
HPLC is used to determine the purity of the synthesized compound.
Protocol 3: General HPLC Purity Analysis
-
Instrumentation: A standard HPLC system with a UV detector and a reverse-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid or formic acid, is a common mobile phase for indazole derivatives.
-
Sample Preparation: Prepare a dilute solution of the compound in the mobile phase.
-
Analysis: Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 254 nm). The purity is determined by the relative area of the main peak.
Biological Activity and Potential Applications
While no specific biological studies on this compound have been published, the indazole scaffold is a well-known "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[3]
Kinase Inhibition
Many indazole derivatives are potent inhibitors of various protein kinases, which are key regulators of cellular processes.[2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The diiodo substitution pattern on the indazole ring can significantly influence the binding affinity and selectivity for different kinases.
Potential Signaling Pathways
Indazole-based kinase inhibitors have been shown to target several critical signaling pathways involved in cell proliferation, survival, and angiogenesis. While the specific targets of this compound are unknown, it may potentially interact with pathways commonly modulated by other indazole derivatives.
dot
References
- 1. View of Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking | Drug Target Insights [journals.aboutscience.eu]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: 3,5-Diiodo-1H-indazole (CAS 351456-48-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Diiodo-1H-indazole is a halogenated heterocyclic compound belonging to the indazole class of molecules. The indazole scaffold is a prominent privileged structure in medicinal chemistry, recognized for its presence in numerous biologically active compounds, including several FDA-approved drugs.[1][2] Di-iodinated indazoles, such as this compound, serve as versatile synthetic intermediates, primarily in the development of kinase inhibitors and other potential therapeutic agents. The iodine atoms at the 3 and 5 positions provide reactive handles for carbon-carbon bond formation through various cross-coupling reactions, enabling the synthesis of diverse and complex molecular architectures.
While specific in-depth biological studies and detailed experimental protocols for this compound are not extensively documented in publicly available literature, this guide consolidates the available chemical properties and provides a comprehensive overview of the anticipated uses of this compound as a synthetic building block in drug discovery, based on the well-established chemistry of related diiodo-indazoles.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is compiled from chemical supplier information.
| Property | Value | Reference |
| CAS Number | 351456-48-9 | [3] |
| Molecular Formula | C₇H₄I₂N₂ | [3] |
| Molecular Weight | 369.93 g/mol | [3] |
| Purity | ≥95% | [3] |
| Storage Conditions | 0°C, under inert atmosphere | [3] |
Synthesis and Reactivity
General Synthesis of Diiodo-indazoles
The synthesis of diiodo-indazoles typically involves the direct iodination of an indazole precursor. A general method for the iodination at the 3-position of the indazole ring involves the use of iodine (I₂) in the presence of a base such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) in a polar solvent like N,N-dimethylformamide (DMF).[4]
Reactivity and Use as a Synthetic Intermediate
The primary utility of this compound in drug discovery lies in its role as a scaffold for the synthesis of more complex molecules through palladium-catalyzed cross-coupling reactions. The iodine atoms at the C3 and C5 positions can be sequentially or simultaneously replaced with various aryl, heteroaryl, or alkyl groups. This allows for the systematic exploration of the chemical space around the indazole core to optimize biological activity.
Common cross-coupling reactions involving diiodo-indazoles include:
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Heck Coupling: Reaction with alkenes to introduce vinyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to create C-C triple bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
These reactions are fundamental in the construction of libraries of substituted indazoles for screening against various biological targets, particularly protein kinases. The indazole moiety is known to interact with the hinge region of many kinases, making it a valuable pharmacophore in the design of kinase inhibitors.[5][6]
Experimental Protocols: A Generalized Approach
Objective: To synthesize a 3,5-disubstituted indazole derivative from this compound via a Suzuki cross-coupling reaction.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (2.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equivalents)
-
Base (e.g., K₂CO₃, 3 equivalents)
-
Solvent (e.g., a mixture of dioxane and water)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
To a reaction vessel, add this compound, the aryl or heteroaryl boronic acid, and the base.
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the degassed solvent and the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted indazole.
Potential Biological Significance and Applications
The indazole core is a key feature in numerous compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][7] Specifically, substituted indazoles have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[6][8]
The use of this compound as a synthetic intermediate allows for the introduction of diverse substituents at the C3 and C5 positions, which can modulate the potency and selectivity of the resulting compounds for their biological targets. For instance, in the context of kinase inhibitors, these substituents can form key interactions with the ATP-binding pocket of the enzyme.
Visualizations
Generalized Synthetic Workflow
The following diagram illustrates a generalized workflow for the utilization of a diiodo-indazole, such as this compound, as a scaffold in the synthesis of a disubstituted indazole derivative via a Suzuki cross-coupling reaction.
Caption: Generalized workflow for Suzuki coupling using a diiodo-indazole.
Conclusion
This compound (CAS 351456-48-9) is a valuable synthetic building block for the development of novel, biologically active molecules, particularly in the field of kinase inhibitor discovery. While specific biological data for this compound is limited in the public domain, its chemical reactivity, particularly in palladium-catalyzed cross-coupling reactions, makes it a key intermediate for creating diverse libraries of substituted indazoles. The general principles and protocols outlined in this guide provide a framework for researchers to utilize this and similar diiodo-indazoles in their drug discovery and development efforts. Further research into the specific properties and applications of this compound would be beneficial to the scientific community.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound-Information-Chemcia Scientific, LLC. [chemcia.com]
- 4. soc.chim.it [soc.chim.it]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cas 319472-78-1,3,6-DIIODO (1H)INDAZOLE | lookchem [lookchem.com]
Solubility of 3,5-Diiodo-1H-indazole in Common Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3,5-Diiodo-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of public quantitative solubility data for this specific molecule, this document focuses on providing a robust framework for its experimental determination. It includes known qualitative solubility information for a closely related analog, a detailed experimental protocol for quantitative solubility assessment, and a structured approach to data presentation.
Introduction
This compound is a substituted indazole derivative. The indazole scaffold is a key pharmacophore in numerous biologically active compounds, exhibiting a wide range of activities, including anti-tumor and protein kinase inhibition. Understanding the solubility of such compounds in common organic solvents is a critical prerequisite for their successful application in synthesis, purification, formulation, and biological screening. Poor solubility can significantly hinder drug development, leading to challenges in achieving desired concentrations for in vitro and in vivo studies.
Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents is not extensively reported in publicly accessible databases. However, qualitative solubility information is available for the isomeric compound, 3,6-Diiodo-1H-indazole, which can provide an initial estimation.
Table 1: Qualitative Solubility of 3,6-Diiodo-1H-indazole
| Solvent | Qualitative Solubility |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] |
| Methanol | Sparingly Soluble[1] |
It is important to note that even minor structural changes, such as the position of the iodine atoms, can influence solubility. Therefore, experimental determination of the solubility of this compound is highly recommended. The following sections provide a detailed protocol for this purpose.
Experimental Protocol for Solubility Determination
The recommended method for determining the thermodynamic solubility of a compound is the shake-flask method , which is considered the gold standard for its accuracy and reliability. This is followed by a quantitative analysis of the saturated solution, typically using High-Performance Liquid Chromatography (HPLC).
Materials
-
This compound (high purity)
-
Selected organic solvents (HPLC grade or equivalent):
-
Alcohols (e.g., Methanol, Ethanol, Isopropanol)
-
Ketones (e.g., Acetone, Methyl Ethyl Ketone)
-
Esters (e.g., Ethyl Acetate)
-
Ethers (e.g., Tetrahydrofuran, 1,4-Dioxane)
-
Halogenated solvents (e.g., Dichloromethane)
-
Apolar solvents (e.g., Toluene, Heptane)
-
Polar aprotic solvents (e.g., Acetonitrile, Dimethylformamide, Dimethyl Sulfoxide)
-
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis)
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a sufficient period to reach equilibrium, typically 24 to 48 hours. A preliminary study can be conducted to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, visually inspect the vials to confirm the presence of excess solid.
-
Allow the vials to stand undisturbed to let the undissolved solid settle.
-
For complete removal of solid particles, centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 10-15 minutes.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining fine particles. This step is critical to prevent artificially high solubility readings.
-
-
Quantitative Analysis (HPLC):
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (compatible with the mobile phase). Inject these standards into the HPLC system to generate a calibration curve (peak area vs. concentration).
-
Sample Analysis: Accurately dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area corresponding to this compound.
-
-
Data Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of this compound in the tested solvent.
-
The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.
-
Data Presentation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.
Table 2: Template for Quantitative Solubility Data of this compound at 25 °C
| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Alcohols | Methanol | ||
| Ethanol | |||
| Isopropanol | |||
| Ketones | Acetone | ||
| Methyl Ethyl Ketone | |||
| Esters | Ethyl Acetate | ||
| Ethers | Tetrahydrofuran | ||
| 1,4-Dioxane | |||
| Halogenated | Dichloromethane | ||
| Apolar | Toluene | ||
| Heptane | |||
| Polar Aprotic | Acetonitrile | ||
| Dimethylformamide (DMF) | |||
| Dimethyl Sulfoxide (DMSO) |
Conclusion
While direct quantitative solubility data for this compound is currently limited, this guide provides the necessary tools for researchers to generate this critical information. By following the detailed experimental protocol for the shake-flask method coupled with HPLC analysis, scientists and drug development professionals can accurately determine the solubility of this compound in a range of common organic solvents. The provided templates for data presentation will aid in the systematic recording and interpretation of these findings, ultimately supporting the advancement of research and development involving this compound.
References
Tautomeric Landscape of Di-iodinated Indazoles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomerism in di-iodinated indazoles, a class of compounds of growing interest in medicinal chemistry and materials science. Due to the influence of tautomeric forms on the physicochemical and biological properties of a molecule, a thorough understanding of their behavior is crucial for rational drug design and the development of novel materials. This document summarizes the available data on the synthesis, characterization, and tautomeric preferences of di-iodinated indazoles, presenting it in a clear and accessible format for researchers in the field.
Introduction to Indazole Tautomerism
Indazole, a bicyclic heteroaromatic compound, can exist in two principal tautomeric forms: 1H-indazole and 2H-indazole. The position of the proton on the pyrazole ring dictates the electronic distribution and overall properties of the molecule. Generally, the 1H-tautomer is considered to be the more thermodynamically stable form. However, the tautomeric equilibrium can be influenced by various factors, including the nature and position of substituents, the solvent, and the physical state (solution vs. solid).
The introduction of two iodine atoms onto the indazole scaffold can significantly impact this tautomeric balance through electronic and steric effects. Understanding the predominant tautomeric form of di-iodinated indazoles is therefore essential for predicting their molecular interactions and biological activity.
Synthesis of Di-iodinated Indazoles
The direct iodination of indazole is a common strategy for the synthesis of iodo-substituted derivatives. While specific protocols for the synthesis of every di-iodinated indazole isomer are not extensively documented in publicly available literature, general methods for indazole iodination can be adapted. A prevalent method involves the use of molecular iodine (I₂) in the presence of a base, such as potassium hydroxide (KOH), in a polar apathetic solvent like N,N-dimethylformamide (DMF). The stoichiometry of the reagents and reaction conditions can be adjusted to favor the formation of di-iodinated products.
General Experimental Protocol for Iodination of Indazole:
A representative procedure for the iodination of indazole is as follows:
-
Indazole is dissolved in a suitable polar aprotic solvent, such as DMF.
-
A base, typically powdered potassium hydroxide (KOH), is added to the solution and stirred at room temperature.
-
A solution of molecular iodine (I₂) in the same solvent is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction is quenched, typically with an aqueous solution of sodium thiosulfate or sodium bisulfite, to remove excess iodine.
-
The product is then extracted with an organic solvent, washed, dried, and purified, usually by column chromatography on silica gel.
This general protocol can be optimized for the synthesis of specific di-iodinated indazole isomers by modifying the equivalents of iodine and base, reaction time, and temperature.
Characterization and Tautomeric Assignment
The determination of the predominant tautomeric form of di-iodinated indazoles relies heavily on spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the tautomeric form in solution. The chemical shifts of the protons and carbons in the indazole ring are sensitive to the position of the N-H proton.
-
¹H NMR: The chemical shift of the N-H proton can be indicative of the tautomeric form. Furthermore, the coupling patterns and chemical shifts of the aromatic protons provide crucial information about the substituent positions and the electronic environment of the ring, which is influenced by the tautomeric state.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole and benzene rings differ significantly between the 1H and 2H tautomers. These differences can be used to assign the predominant tautomeric form in solution.
While detailed NMR studies specifically on di-iodinated indazoles are scarce in the literature, data from related halogenated indazoles can provide valuable insights for spectral interpretation.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive method for determining the tautomeric form of a molecule in the solid state. By precisely locating the positions of all atoms, including the hydrogen on the nitrogen, X-ray crystallography offers unambiguous evidence of the tautomeric structure. To date, there is a lack of publicly available crystal structures for di-iodinated indazole derivatives. The acquisition of such data would be a significant contribution to the field.
Tautomeric Equilibrium in Di-iodinated Indazoles
Based on the general principles of indazole tautomerism and the electronic effects of halogen substituents, it is anticipated that the 1H-tautomer of di-iodinated indazoles will be the more stable and therefore predominant form. The electron-withdrawing nature of the iodine atoms is expected to further stabilize the 1H-form. However, without direct experimental evidence from NMR spectroscopy and X-ray crystallography for specific di-iodinated isomers, this remains a well-founded hypothesis.
Experimental and Computational Workflow
A systematic approach is necessary to definitively characterize the tautomerism of a novel di-iodinated indazole. The following workflow outlines the key experimental and computational steps.
Data Summary
Due to the limited availability of specific experimental data for di-iodinated indazoles in the public domain, a quantitative data table cannot be provided at this time. The following table structure is proposed for the future compilation of such data as it becomes available.
Table 1: Spectroscopic and Crystallographic Data for Di-iodinated Indazoles (Hypothetical)
| Compound | Tautomeric Form (Solid State) | Tautomeric Ratio (Solution) | Solvent | ¹H NMR (N-H, ppm) | Key ¹³C NMR Shifts (ppm) | Reference |
| 3,5-Diiodo-1H-indazole | - | - | - | - | - | - |
| 3,6-Diiodo-1H-indazole | - | - | - | - | - | - |
| 5,7-Diiodo-1H-indazole | - | - | - | - | - | - |
Conclusion and Future Outlook
The study of tautomerism in di-iodinated indazoles is an area ripe for further investigation. While general principles suggest the predominance of the 1H-tautomer, definitive experimental verification through detailed NMR analysis and single-crystal X-ray diffraction is critically needed. Such studies will not only provide fundamental insights into the chemical nature of these compounds but also enable a more rational approach to their application in drug discovery and materials science. The synthesis and full characterization of a series of di-iodinated indazole isomers would be a valuable contribution to the field. Furthermore, computational studies can play a significant role in predicting the relative stabilities of tautomers and guiding experimental efforts.
X-ray Crystal Structure of 3,5-Diiodo-1H-indazole: A Technical Overview
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Initial Assessment: A comprehensive search for the experimentally determined X-ray crystal structure of 3,5-diiodo-1H-indazole has revealed a notable absence of publicly available crystallographic data. While the chemical structure and basic properties of this compound are documented, a definitive single-crystal X-ray diffraction study, which is essential for elucidating its three-dimensional atomic arrangement, has not been found in the current body of scientific literature.
This technical guide is therefore presented as a foundational framework, outlining the methodologies and data presentation that would be integral to a complete report upon the successful crystallographic analysis of this compound. The subsequent sections provide a template for the presentation of such data, including standardized tables for quantitative analysis and detailed experimental protocols that would be anticipated in such a study.
Data Presentation: Crystallographic and Refinement Data
Once the crystal structure of this compound is determined, the following tables would be populated with the precise quantitative data obtained from the X-ray diffraction experiment. These tables are structured for clarity and ease of comparison with other crystallographic studies.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Empirical formula | C₇H₄I₂N₂ |
| Formula weight | 369.93 |
| Temperature | Value in K |
| Wavelength | Value in Å |
| Crystal system | e.g., Monoclinic |
| Space group | e.g., P2₁/c |
| Unit cell dimensions | |
| a | Value in Å |
| b | Value in Å |
| c | Value in Å |
| α | Value in ° |
| β | Value in ° |
| γ | Value in ° |
| Volume | Value in ų |
| Z | Value |
| Density (calculated) | Value in Mg/m³ |
| Absorption coefficient | Value in mm⁻¹ |
| F(000) | Value |
| Crystal size | Value in mm³ |
| Theta range for data collection | Value in ° |
| Index ranges | h, k, l values |
| Reflections collected | Value |
| Independent reflections | Value [R(int) = value] |
| Completeness to theta = x° | Value in % |
| Absorption correction | e.g., Multi-scan |
| Max. and min. transmission | Values |
| Refinement method | e.g., Full-matrix least-squares on F² |
| Data / restraints / parameters | Values |
| Goodness-of-fit on F² | Value |
| Final R indices [I>2sigma(I)] | R1 = value, wR2 = value |
| R indices (all data) | R1 = value, wR2 = value |
| Largest diff. peak and hole | Value in e.Å⁻³ |
Table 2: Selected Bond Lengths and Angles for this compound
| Bond | Length (Å) | Angle | Degrees (°) |
| I(1)-C(3) | Value | N(1)-N(2)-C(7a) | Value |
| I(2)-C(5) | Value | N(2)-N(1)-C(3) | Value |
| N(1)-N(2) | Value | C(3a)-C(3)-N(1) | Value |
| N(1)-C(3) | Value | C(4)-C(5)-C(6) | Value |
| C(4)-C(5) | Value | C(5)-C(6)-C(7) | Value |
| C(6)-C(7) | Value | C(6)-C(7)-C(7a) | Value |
Experimental Protocols
The following sections detail the standard experimental procedures that would be employed for the synthesis, crystallization, and X-ray diffraction analysis of this compound.
Synthesis of this compound
The synthesis of this compound would likely proceed via the iodination of a suitable indazole precursor. A general procedure is outlined below:
-
Starting Material: 1H-indazole or a protected derivative.
-
Reagents: A suitable iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) would be used.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is typically employed.
-
Procedure:
-
The starting indazole is dissolved in the chosen solvent.
-
The iodinating agent is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
The reaction mixture is stirred for a specified period until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent.
-
The crude product is purified by column chromatography or recrystallization to yield pure this compound.
-
Crystallization
Single crystals suitable for X-ray diffraction are typically grown using slow evaporation, vapor diffusion, or cooling crystallization methods.
-
Solvent Selection: A screening of various solvents and solvent mixtures is performed to identify conditions where this compound has moderate solubility.
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks, leading to the formation of single crystals.
-
Vapor Diffusion:
-
Hanging Drop: A drop of the concentrated solution of the compound is placed on a siliconized coverslip, which is then inverted and sealed over a well containing a reservoir solution of a precipitant.
-
Sitting Drop: A drop of the concentrated solution is mixed with a precipitant solution and placed on a bridge in a sealed chamber containing a larger volume of the precipitant solution. Over time, the solvent from the drop diffuses into the reservoir, leading to supersaturation and crystal growth.
-
X-ray Data Collection and Structure Determination
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods.
-
The structural model is refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Visualization of Experimental Workflow
The logical flow of the experimental process, from synthesis to final data analysis, is a critical aspect of crystallographic studies.
Caption: Experimental workflow for the synthesis and crystallographic analysis.
In the absence of specific signaling pathway information for this compound, a diagram illustrating such a pathway cannot be provided. Should future research elucidate its biological activity, a corresponding signaling pathway diagram would be a valuable addition to this guide.
This document serves as a comprehensive template for the reporting of the X-ray crystal structure of this compound. The scientific community awaits the successful crystallization and structural determination of this compound to populate this framework with definitive experimental data.
The Strategic Role of Di-iodinated Indazoles in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. Among the various derivatives of this versatile heterocycle, di-iodinated indazoles have emerged as pivotal building blocks in the synthesis of potent and selective therapeutic agents. Their unique chemical reactivity, particularly the presence of two iodine atoms, offers synthetic handles for the strategic introduction of diverse functionalities through cross-coupling reactions. This technical guide provides an in-depth exploration of the research applications of di-iodinated indazoles, with a focus on their role in the development of kinase and enzyme inhibitors for oncology and immunology.
Core Application: A Versatile Synthetic Intermediate
The primary and most significant research application of di-iodinated indazoles, such as 3,6-diiodo-1H-indazole, is their function as a key intermediate in the synthesis of complex, biologically active molecules.[1][2] The iodine atoms at positions 3 and 6 of the indazole ring are amenable to a variety of transition metal-catalyzed cross-coupling reactions, including Suzuki and Heck reactions. This allows for the precise and controlled introduction of aryl, heteroaryl, and other organic moieties, enabling the exploration of a vast chemical space to optimize the pharmacological properties of the final compounds.[3]
The general workflow for the utilization of di-iodinated indazoles in the synthesis of bioactive compounds is depicted below.
Application in Kinase Inhibitor Synthesis
A significant area of application for di-iodinated indazoles is in the synthesis of protein kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[4] By serving as a scaffold, the di-iodinated indazole core allows for the attachment of various substituents that can interact with the ATP-binding pocket of kinases, leading to their inhibition.
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Di-iodinated indazoles have been instrumental in the development of potent VEGFR inhibitors.
The signaling pathway of VEGFR-2, a primary target for anti-angiogenic therapies, is illustrated below.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Aberrant FGFR signaling is implicated in various cancers, making it an attractive target for therapeutic intervention. Di-iodinated indazoles serve as a foundational structure for the synthesis of selective FGFR inhibitors.
A simplified representation of the FGFR signaling cascade is shown below.
Application in Immunosuppressive Enzyme Inhibitor Synthesis
Targeting metabolic pathways that regulate immune responses is a promising strategy in cancer immunotherapy. Di-iodinated indazoles are utilized in the synthesis of inhibitors for enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), which are involved in creating an immunosuppressive tumor microenvironment.
IDO1 and TDO Inhibitors
IDO1 and TDO are enzymes that catabolize the essential amino acid tryptophan into kynurenine. This depletion of tryptophan and accumulation of kynurenine suppresses the activity of immune effector cells, allowing tumors to evade the immune system.
The role of the IDO1/TDO pathway in tumor immune evasion is outlined in the following diagram.
Quantitative Data
The following tables summarize the inhibitory activities of selected indazole derivatives synthesized using di-iodinated indazoles as starting materials.
Table 1: Inhibitory Activity of Indazole-Based Kinase Inhibitors
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Indazole-based | VEGFR-2 | 1.24 | [5] |
| 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative | FGFR1 | 15.0 | [6] |
| Optimized 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative | FGFR1 | 2.9 | [6] |
| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide | FGFR1 | 30.2 | [7] |
Table 2: Inhibitory Activity of Indazole-Based IDO1/TDO Inhibitors
| Compound | Target Enzyme | IC50 (µM) | Cellular IC50 (µM) | Reference |
| 4,6-substituted-1H-indazole derivative (Compound 35) | IDO1 | 0.74 | 1.37 (HeLa cells) | [8] |
| 4,6-substituted-1H-indazole derivative (Compound 35) | TDO | 2.93 | 7.54 (A172 cells) | [8] |
Experimental Protocols
Protocol 1: Synthesis of 3,6-Diiodo-1H-indazole
This protocol describes a general method for the di-iodination of indazole.
Materials:
-
1H-Indazole
-
Iodine (I₂)
-
Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1H-indazole in DMF in a round-bottom flask.
-
Add potassium hydroxide or potassium carbonate to the solution and stir.
-
Slowly add a solution of iodine in DMF to the reaction mixture.
-
Stir the reaction at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3,6-diiodo-1H-indazole.
Protocol 2: General Procedure for Suzuki Coupling of Di-iodinated Indazole
This protocol outlines a general method for the functionalization of di-iodinated indazoles.
Materials:
-
Di-iodinated indazole
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture, DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add the di-iodinated indazole, aryl or heteroaryl boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for several hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of indazole derivatives against a target kinase.
Materials:
-
Recombinant purified protein kinase
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP) or used in a luminescence-based assay format (e.g., ADP-Glo™)
-
Indazole-based test compound
-
Kinase reaction buffer
-
Assay plates (e.g., 96-well or 384-well)
-
Detection reagents appropriate for the assay format
Procedure:
-
Prepare serial dilutions of the indazole-based test compound in DMSO.
-
In the wells of an assay plate, add the kinase, the peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature for a specific period.
-
Terminate the reaction.
-
Quantify the kinase activity by measuring the amount of phosphorylated substrate. The method of quantification will depend on the assay format (e.g., scintillation counting for radiolabeled ATP, luminescence or fluorescence reading for other formats).
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
Di-iodinated indazoles are indispensable tools in contemporary drug discovery and medicinal chemistry. Their value lies not in their intrinsic biological activity, but in their strategic utility as versatile synthetic intermediates. The ability to selectively functionalize the indazole core at two distinct positions through robust and well-established cross-coupling chemistry provides a powerful platform for the rational design and synthesis of novel, potent, and selective inhibitors of key biological targets. As research into targeted therapies for cancer and immune-mediated diseases continues to advance, the applications of di-iodinated indazoles are poised to expand, further solidifying their importance in the development of next-generation therapeutics.
References
- 1. 3,6-Diiodo-1H-indazole | Research Chemical [benchchem.com]
- 2. 3,6-DIIODO (1H)INDAZOLE CAS#: 319472-78-1 [m.chemicalbook.com]
- 3. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 4. pnrjournal.com [pnrjournal.com]
- 5. One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 3,5-Diiodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including potent kinase inhibitors used in oncology.[1] The functionalization of the indazole ring is crucial for modulating the pharmacological properties of these molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the indazole core.
This document provides detailed application notes and experimental protocols for the synthesis of 3,5-diiodo-1H-indazole and its subsequent double Suzuki-Miyaura cross-coupling to generate 3,5-diaryl-1H-indazole derivatives. These disubstituted indazoles are of significant interest in drug discovery, particularly for the development of inhibitors targeting key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the di-iodination of 1H-indazole. The reaction proceeds via electrophilic substitution at the C3 and C5 positions.
Materials:
-
1H-Indazole
-
Iodine (I₂)
-
Potassium Hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous solution of sodium bisulfite (NaHSO₃)
-
Deionized water
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1H-indazole (1.0 equiv.) in DMF.
-
To the solution, add potassium hydroxide (at least 3.75 equiv.) and iodine (at least 2.0 equiv.).[1]
-
Stir the reaction mixture at room temperature for a minimum of 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by diluting the mixture with a saturated aqueous solution of sodium bisulfite to neutralize excess iodine. A precipitate will form.[1]
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with deionized water.
-
Dry the solid under vacuum to yield this compound.
-
Characterize the final product using NMR and HRMS.
Protocol 2: Double Suzuki-Miyaura Cross-Coupling of this compound
This protocol outlines the one-pot, double Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid to synthesize 3,5-diaryl-1H-indazole. To drive the reaction to completion and achieve double coupling, an excess of the boronic acid is used.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (2.5 - 3.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (4.0 - 6.0 equiv.)
-
Solvent system (e.g., 1,4-dioxane/water, DME/water, or toluene/ethanol/water)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Inert gas (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
-
Heating system (e.g., oil bath or microwave reactor)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (2.5 - 3.0 equiv.), and the base (4.0 - 6.0 equiv.).
-
Add the degassed solvent system.
-
Degas the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst (2-5 mol%).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Microwave irradiation can also be employed to potentially reduce reaction times and improve yields.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3,5-diaryl-1H-indazole.
-
Characterize the final product using NMR, HRMS, and other relevant analytical techniques.
Data Presentation
The following table summarizes representative conditions and yields for Suzuki-Miyaura cross-coupling reactions involving dihaloarenes and haloindazoles, which can be adapted for the double coupling of this compound.
| Entry | Dihaloarene/Haloindazole | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | m-Diiodobenzene | Phenylboronic acid | Pd(PPh₃)₄ (10) | Ag₂CO₃ | THF | Reflux | 18 | >95 (dicoupled)[2] |
| 2 | p-Diiodobenzene | (2,6-Dimethoxyphenyl)boronic acid pinacol ester | Pd(PPh₃)₄ (10) | Ag₂CO₃ | THF | Reflux | 18 | 91 (dicoupled)[2] |
| 3 | 3,5-Dichloropyridazine | 2-Fluoro-5-bromo-3-pyridine boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane | - | - | Major product (C3-coupled)[3] |
| 4 | 6-Bromo-3-iodo-1H-indazole | (E)-3,5-dimethoxystyryl boronic acid pinacol ester | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | -[4] |
| 5 | 3-Iodo-1H-indazole (N-Boc protected) | 2-Furylboronic acid | PdCl₂(dppf) (4) | Na₂CO₃ | Toluene/H₂O/EtOH | 80 | 8 | up to 95[5] |
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Sonogashira Coupling of 3,5-Diiodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and reaction conditions for the Sonogashira coupling of 3,5-diiodo-1H-indazole. This procedure is essential for the synthesis of novel indazole derivatives, which are significant scaffolds in medicinal chemistry and drug development. The following sections detail the reaction parameters, a step-by-step experimental protocol, and visualizations of the reaction workflow and catalytic cycle.
Introduction
The Sonogashira coupling is a powerful cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][3] For a substrate such as this compound, the differential reactivity of the iodine atoms at the C3 and C5 positions can potentially allow for selective mono- or di-alkynylation, providing a versatile platform for the synthesis of a diverse library of substituted indazoles. These compounds are of high interest due to their prevalence in FDA-approved drugs for various therapeutic areas.[4]
Reaction Conditions for Sonogashira Coupling
The successful Sonogashira coupling of this compound is highly dependent on the choice of catalyst, ligand, base, solvent, and temperature. Based on protocols for similar dihalo-heterocyclic compounds, a set of representative reaction conditions is summarized below.[5][6] It is important to note that optimization of these conditions may be necessary to achieve the desired selectivity and yield for specific substrates.
| Parameter | Condition | Molar Ratio (to this compound) | Notes |
| Substrate | This compound | 1.0 equiv | - |
| Alkyne | Terminal Alkyne | 1.1 - 2.5 equiv | Use 1.1-1.2 equiv for mono-alkynylation and >2.2 equiv for di-alkynylation. |
| Palladium Catalyst | [PdCl₂(PPh₃)₂] | 0.10 equiv | Other common catalysts include Pd(PPh₃)₄.[7] |
| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) | 0.20 equiv | Essential for the classical Sonogashira reaction.[1] |
| Ligand | Triphenylphosphine (PPh₃) | 0.10 equiv | Additional ligand can help stabilize the palladium catalyst.[7] |
| Base | Triethylamine (Et₃N) | - | Often used as both a base and a co-solvent.[5] |
| Solvent | N,N-Dimethylformamide (DMF) | - | A 2:1 mixture of Et₃N:DMF is effective.[5] |
| Temperature | 70 °C | - | Reaction temperature may need optimization.[5] |
| Reaction Time | 48 h | - | Monitor reaction progress by TLC or LC-MS.[5] |
Experimental Protocol
This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride ([PdCl₂(PPh₃)₂])
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask or other suitable reaction vessel
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), [PdCl₂(PPh₃)₂] (0.10 equiv), CuI (0.20 equiv), and PPh₃ (0.10 equiv).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous triethylamine and anhydrous DMF in a 2:1 ratio to dissolve the solids.
-
Add the terminal alkyne (1.1-2.5 equiv) to the reaction mixture via syringe.
-
Heat the reaction mixture to 70 °C and stir for 48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired alkynylated indazole product.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the Sonogashira coupling of this compound.
Caption: A flowchart of the experimental procedure.
Catalytic Cycle of Sonogashira Coupling
The Sonogashira reaction proceeds through two interconnected catalytic cycles involving palladium and copper.[3]
Caption: The interconnected Pd and Cu catalytic cycles.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Heck Reaction of 3,5-Diiodo-1H-indazole with Alkenes
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through a palladium-catalyzed coupling of an unsaturated halide with an alkene.[1] This reaction is of paramount importance in the pharmaceutical industry for the construction of complex molecular architectures found in numerous biologically active compounds.[1] The indazole scaffold, in particular, is a privileged heterocyclic motif present in a wide array of approved drugs, making the development of methods for its functionalization a significant area of interest for medicinal chemists.[1]
This document provides a detailed protocol and application notes for the Heck reaction of 3,5-diiodo-1H-indazole with various alkenes. The presence of two iodine atoms on the indazole core offers the potential for both mono- and di-alkenylation, providing a versatile platform for the synthesis of a diverse library of 3,5-disubstituted indazole derivatives. These products can serve as crucial intermediates in the discovery and development of novel therapeutic agents.[2]
Key Considerations for the Heck Reaction of this compound:
-
Regioselectivity: A critical aspect of the Heck reaction with this compound is the regioselectivity of the initial coupling. The relative reactivity of the C-I bonds at the C3 and C5 positions will determine the primary mono-alkenylated product. While direct literature precedent for this specific substrate is scarce, studies on other dihalogenated heterocycles suggest that both electronic and steric factors influence the site of reaction. In many palladium-catalyzed cross-coupling reactions of indazoles, the C3 position is found to be more reactive. However, the specific reaction conditions, including the choice of catalyst, ligand, and base, can significantly impact this selectivity. Experimental validation is essential to determine the precise regiochemical outcome.
-
N-H Protection: The acidic proton of the indazole N-H can lead to side reactions or catalyst inhibition in cross-coupling reactions. Therefore, protection of the indazole nitrogen, for instance with a Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) group, is often recommended to improve yields and minimize the formation of complex reaction mixtures.[1] The protecting group can be removed in a subsequent step after the Heck coupling.
-
Mono- versus Di-alkenylation: By carefully controlling the stoichiometry of the alkene, it may be possible to selectively achieve either mono- or di-alkenylation of the this compound core. Using one equivalent of the alkene is expected to favor the formation of the mono-alkenylated product, while an excess of the alkene and prolonged reaction times will likely lead to the disubstituted product.
Experimental Protocols
The following is a generalized protocol for the Heck reaction of this compound with a representative alkene, methyl acrylate. This protocol is based on established procedures for similar iodo-indazole substrates and should be optimized for specific alkenes and desired outcomes.[1]
Materials:
-
This compound (or N-protected this compound)
-
Alkene (e.g., Methyl acrylate, Styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., Tri(o-tolyl)phosphine (P(o-tol)₃) or Triphenylphosphine (PPh₃))
-
Base (e.g., Triethylamine (Et₃N) or Sodium carbonate (Na₂CO₃))
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Column chromatography system
Procedure: Mono-alkenylation with Methyl Acrylate
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), Palladium(II) acetate (0.025 mmol, 2.5 mol%), and Tri(o-tolyl)phosphine (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Add anhydrous DMF (5 mL) and Triethylamine (2.0 mmol, 2.0 equiv.) via syringe. Finally, add methyl acrylate (1.1 mmol, 1.1 equiv.) via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously for 4-12 hours.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed or the desired level of conversion is reached.
-
Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and wash with water (3 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel to isolate the mono-alkenylated product(s).
Procedure: Di-alkenylation with Methyl Acrylate
For the synthesis of the 3,5-divinyl-1H-indazole, the procedure can be modified as follows:
-
Increase the amount of methyl acrylate to 2.5-3.0 equivalents.
-
Increase the catalyst loading to 5 mol%.
-
Extend the reaction time and monitor for the disappearance of the mono-alkenylated intermediate.
Data Presentation
The following table summarizes the expected products and provides a framework for reporting quantitative data from the Heck reaction of this compound with various alkenes. The yields and regioselectivity are hypothetical and require experimental determination.
| Entry | Alkene | Product(s) | Expected Regioselectivity (C3 vs. C5) | Yield (%) |
| 1 | Methyl Acrylate | 3-(2-Methoxycarbonylvinyl)-5-iodo-1H-indazole and/or 5-(2-Methoxycarbonylvinyl)-3-iodo-1H-indazole | To be determined | Report isolated yield |
| 2 | Styrene | 3-Iodo-5-styryl-1H-indazole and/or 5-Iodo-3-styryl-1H-indazole | To be determined | Report isolated yield |
| 3 | Ethylene (gas) | 3-Ethenyl-5-iodo-1H-indazole and/or 5-Ethenyl-3-iodo-1H-indazole | To be determined | Report GC/NMR yield |
| 4 | Methyl Acrylate (2.5 eq) | 3,5-Bis(2-methoxycarbonylvinyl)-1H-indazole | N/A | Report isolated yield |
Visualizations
Caption: Workflow for the Heck Reaction of this compound.
Caption: Simplified Catalytic Cycle of the Mizoroki-Heck Reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3,5-Diiodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become an indispensable tool in medicinal chemistry and drug development for the synthesis of arylamines and related compounds, which are prevalent motifs in a vast array of biologically active molecules and pharmaceuticals. The indazole scaffold, in particular, is a privileged structure found in numerous FDA-approved drugs and clinical candidates, exhibiting a wide range of therapeutic activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
This document provides detailed application notes and experimental protocols for the double Buchwald-Hartwig amination of 3,5-diiodo-1H-indazole. The di-amination of this substrate provides a direct route to 3,5-diamino-1H-indazole derivatives, which are valuable building blocks for the synthesis of diverse compound libraries for drug discovery programs. The protocols outlined below are based on established principles of Buchwald-Hartwig amination and literature precedents for similar dihalo-heterocyclic systems.
Data Presentation
The successful double amination of this compound is dependent on several key reaction parameters. The following table summarizes typical reaction conditions and expected outcomes based on analogous reactions reported in the literature. It is important to note that optimization may be required for specific amine nucleophiles.
| Entry | Amine | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Primary Aliphatic Amine (e.g., n-Hexylamine) | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100-110 | 12-24 | 60-80 |
| 2 | Secondary Aliphatic Amine (e.g., Morpholine) | Pd₂(dba)₃ | Xantphos | NaOtBu | Dioxane | 100-110 | 12-24 | 65-85 |
| 3 | Primary Arylamine (e.g., Aniline) | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 100-110 | 18-36 | 50-70 |
| 4 | Secondary Arylamine (e.g., N-Methylaniline) | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 100-110 | 18-36 | 55-75 |
Yields are estimated based on reactions with analogous di-iodo-heterocycles and may vary depending on the specific amine and reaction conditions.
Experimental Protocols
General Considerations
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous and degassed prior to use. All reagents should be of high purity. The reactivity of the C-I bonds on the indazole ring is influenced by electronic factors, with the C3 position generally being more electron-deficient and potentially more reactive.[1]
Protocol 1: Double Amination with a Primary Aliphatic Amine
This protocol describes a general procedure for the double Buchwald-Hartwig amination of this compound with a primary aliphatic amine, such as n-hexylamine.
Materials:
-
This compound
-
Primary aliphatic amine (2.2 - 2.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)
-
Xantphos (4-10 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.5 - 3.0 equivalents)
-
Anhydrous, degassed toluene
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add anhydrous, degassed toluene to the flask via syringe.
-
Add the primary aliphatic amine (2.2 - 2.5 eq) to the reaction mixture via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Double Amination with a Secondary Aliphatic Amine
This protocol is suitable for the reaction of this compound with a secondary aliphatic amine, such as morpholine.
Materials:
-
This compound
-
Secondary aliphatic amine (2.2 - 2.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)
-
Xantphos (4-10 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.5 - 3.0 equivalents)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
Follow steps 1-4 of Protocol 1, using 1,4-dioxane as the solvent.
-
Add the secondary aliphatic amine (2.2 - 2.5 eq) to the reaction mixture.
-
Heat the reaction to 100-110 °C and monitor as described in Protocol 1.
-
Perform the work-up and purification as outlined in steps 7-11 of Protocol 1.
Mandatory Visualization
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Discussion
The success of the double Buchwald-Hartwig amination of this compound relies on the careful selection of the catalyst system and reaction conditions.
-
Catalyst and Ligand: The combination of a palladium precursor, such as Pd₂(dba)₃ or Pd(OAc)₂, with a bulky, electron-rich phosphine ligand is crucial for efficient catalysis. Xantphos is a particularly effective ligand for the amination of dihalo-heterocycles as its wide bite angle is thought to promote the reductive elimination step and prevent catalyst decomposition. For more challenging couplings, particularly with sterically hindered amines or less reactive aryl halides, other ligands from the Buchwald or Hartwig portfolio (e.g., RuPhos, SPhos, BrettPhos) may offer improved performance.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) is a commonly used base for aminations with aliphatic amines. For reactions involving more sensitive functional groups or aryl amines, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more suitable.
-
Solvent: The choice of solvent can significantly impact the reaction rate and yield. Toluene and 1,4-dioxane are the most frequently employed solvents for Buchwald-Hartwig aminations due to their ability to dissolve the reactants and maintain a sufficiently high reaction temperature.
-
Influence of the Indazole N-H: The acidic proton on the indazole nitrogen can potentially interfere with the catalytic cycle by reacting with the base or the palladium catalyst. While many Buchwald-Hartwig aminations of N-H containing heterocycles proceed without protection, for certain substrates or under specific conditions, N-protection may be necessary to improve yields and prevent side reactions. If issues arise, protection of the indazole nitrogen with a suitable group (e.g., Boc, SEM, or a simple alkyl group) that can be removed post-amination should be considered.
Troubleshooting
-
Low or No Conversion:
-
Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
-
Increase the catalyst and/or ligand loading.
-
Screen different palladium precursors, ligands, and bases.
-
Increase the reaction temperature or time.
-
-
Mono-amination Product Predominates:
-
Increase the stoichiometry of the amine and base.
-
Prolong the reaction time.
-
Consider a stepwise approach where the first amination is performed under milder conditions, followed by isolation and a second amination under more forcing conditions.
-
-
Formation of Side Products:
-
Hydrodehalogenation (replacement of iodine with hydrogen) can be a competing side reaction. Using a less polar solvent or a different base may mitigate this.
-
If N-arylation of the indazole is observed, consider N-protection.
-
Conclusion
The double Buchwald-Hartwig amination of this compound provides an efficient and modular route to a diverse range of 3,5-diamino-1H-indazole derivatives. These compounds are valuable synthons for the construction of novel chemical entities with potential therapeutic applications. The protocols provided herein serve as a robust starting point for researchers in drug discovery and organic synthesis. Careful optimization of the reaction parameters will be key to achieving high yields and purity for specific amine substrates.
References
Application Notes and Protocols for the Selective Functionalization of the 3-Position in 3,5-Diiodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors for cancer therapy.[1][2][3] The 3,5-diiodo-1H-indazole is a versatile building block, offering two distinct points for modification. Selective functionalization at the C-3 position is crucial for generating diverse compound libraries for structure-activity relationship (SAR) studies.[1] This document provides detailed protocols and application notes for achieving selective C-3 functionalization through various modern synthetic methodologies, leveraging the differential reactivity of the two carbon-iodine bonds.
The enhanced reactivity of the C-3 iodine atom compared to the C-5 iodine in palladium-catalyzed cross-coupling reactions is a key principle enabling this selectivity. This difference is often attributed to the electronic environment of the indazole ring system, making the C-3 position more susceptible to oxidative addition to the palladium catalyst.[4]
Application Note 1: Selective C-3 Arylation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)-C(sp²) bonds. Its application to this compound allows for the efficient and selective introduction of various aryl and heteroaryl moieties at the C-3 position.[1][5]
General Reaction Scheme:
Summary of Reaction Conditions:
The selection of catalyst, ligand, base, and solvent system is critical for achieving high yield and selectivity. The following table summarizes conditions adaptable for the selective C-3 coupling of this compound.
| Catalyst (mol%) | Ligand (mol%) | Boronic Acid (equiv.) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(dppf)Cl₂ (5) | - | 1.2 | K₂CO₃ (2.0) | Dimethoxyethane | 80 | Good | [5] |
| Pd(OAc)₂ (2-5) | SPhos (4-10) | 1.5 | K₃PO₄ (2.0) | Toluene/H₂O | 100 | High | Adapted from[3] |
| Pd₂(dba)₃ (2) | XPhos (4) | 1.3 | K₃PO₄ (2.0) | Dioxane | 110 | High | Adapted from[6] |
Note: Yields are generalized from reactions with similar substrates. Optimization may be required for this compound.
Detailed Experimental Protocol: Synthesis of 3-(4-methoxyphenyl)-5-iodo-1H-indazole
This protocol is adapted from established methods for Suzuki couplings on iodo-indazole substrates.[3][5]
Materials:
-
This compound (1.0 equiv.)
-
4-Methoxyphenylboronic acid (1.2 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv.)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
1,2-Dimethoxyethane (DME)
-
Deionized water
Procedure:
-
To a round-bottom flask, add this compound, 4-methoxyphenylboronic acid, and K₂CO₃.
-
Add a 4:1 mixture of DME and water.
-
Purge the flask with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Under the inert atmosphere, add the Pd(dppf)Cl₂ catalyst.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours, or until completion as monitored by TLC or LC-MS.
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the title compound.
Visualization of Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Application Note 2: Selective C-3 Amination via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[7][8] This method allows for the introduction of a wide range of primary and secondary amines at the C-3 position of the diiodo-indazole core, a transformation that is challenging using classical methods.[4]
General Reaction Scheme:
Summary of Reaction Conditions:
The choice of ligand is particularly crucial in Buchwald-Hartwig aminations to promote reductive elimination and prevent side reactions.
| Catalyst (mol%) | Ligand (mol%) | Amine (equiv.) | Base (equiv.) | Solvent | Temp. (°C) | Reference |
| Pd₂(dba)₃ (2) | Xantphos (4) | 1.2 | Cs₂CO₃ (1.5) | Dioxane | 120 | [4] |
| Pd(OAc)₂ (2) | BINAP (3) | 1.3 | NaOt-Bu (1.4) | Toluene | 100 | Adapted from[7] |
| [(CyPF-tBu)PdCl₂] (3) | - | 1.2 | K₃PO₄ (2.0) | t-Amyl alcohol | 110 | Adapted from[9] |
Detailed Experimental Protocol: Synthesis of 5-Iodo-3-(piperidin-1-yl)-1H-indazole
This protocol is based on procedures developed for the amination of challenging heteroaryl halides.[4]
Materials:
-
This compound (1.0 equiv.)
-
Piperidine (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv.)
-
Xantphos (0.04 equiv.)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv.)
-
Anhydrous 1,4-dioxane
Procedure:
-
In an oven-dried, sealed tube, add this compound, Cs₂CO₃, and Xantphos.
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen).
-
Add anhydrous 1,4-dioxane, followed by piperidine, and finally the Pd₂(dba)₃ catalyst.
-
Seal the tube and heat the reaction mixture to 120°C in an oil bath for 12-18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the residue via flash column chromatography to obtain the desired product.
Visualization of the Buchwald-Hartwig Catalytic Cycle
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Application Note 3: Selective C-3 Functionalization via Magnesiation
A powerful strategy for functionalizing the C-3 position involves a regioselective magnesiation, which is particularly useful for introducing functionalities that are not accessible through cross-coupling. This method requires N-protection of the indazole, typically with a tetrahydropyranyl (THP) group.[10]
General Reaction Scheme:
Summary of C-3 Functionalization via Magnesiation of 5-Iodo-2-THP-indazole
The magnesiated intermediate can be trapped with a wide variety of electrophiles.[10]
| Electrophile (E⁺) | Functional Group Introduced | Yield (%) |
| I₂ | -I | 95 |
| (PhS)₂ | -SPh | 85 |
| R-CHO (e.g., PhCHO) | -CH(OH)R | 78 |
| R-COCl (e.g., BzCl) | -C(O)R | 71 |
| R-NCO (e.g., PhNCO) | -C(O)NHR | 82 |
| Allyl Bromide | -CH₂CH=CH₂ | 75 |
Detailed Experimental Protocol
This protocol is a two-part procedure based on the work of G. Berionni et al.[10]
Part A: N-Protection of this compound
-
Dissolve this compound (1.0 equiv.) in dichloromethane (DCM).
-
Add 3,4-dihydro-2H-pyran (1.5 equiv.) followed by a catalytic amount of pyridinium p-toluenesulfonate (PPTS).
-
Stir the mixture at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM.
-
Dry the combined organic layers over MgSO₄, filter, and concentrate to get the N-THP protected product, which can often be used without further purification.
Part B: Regioselective Magnesiation and Electrophilic Quench
-
In a flame-dried flask under Argon, add the N-THP protected 3,5-diiodo-indazole (1.0 equiv.) and dissolve in anhydrous THF.
-
Cool the solution to -15°C.
-
Slowly add a solution of TMPMgCl·LiCl (1.1 equiv., TMP = 2,2,6,6-tetramethylpiperidyl) in THF over 10 minutes.
-
Stir the resulting mixture at -15°C for 1.5 hours to form the magnesiated intermediate.
-
Add the desired electrophile (e.g., benzaldehyde, 1.2 equiv.) and allow the reaction to slowly warm to room temperature over 2 hours.
-
Quench the reaction with a saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash with brine, and dry over Na₂SO₄.
-
After concentrating, purify the crude product by column chromatography. The THP group can be removed under acidic conditions if desired.
Visualization of Magnesiation Strategy
Caption: Workflow for selective C-3 functionalization via N-protection and magnesiation.
Additional C-3 Selective Reactions
Sonogashira Coupling
The Sonogashira coupling enables the introduction of terminal alkynes at the C-3 position.[11] Studies on diiodoheterocycles suggest that selective monocoupling at the more reactive position is feasible, but care must be taken to avoid disubstitution, as the first coupling can activate the second position.[12] N-protection of the indazole is often required to achieve good yields in Sonogashira reactions.[13]
Cyanation
Palladium-catalyzed cyanation provides a direct route to 3-cyano-5-iodo-1H-indazole, a valuable intermediate for further transformations into amides, tetrazoles, or other nitrogen-containing heterocycles. Non-toxic cyanide sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) are preferred.[14] The reaction conditions are typically similar to other cross-coupling reactions, employing a palladium catalyst and a suitable ligand.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Iodoindazoles with Selective Magnesiation at Position 3: A Route to Highly Functionalized Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Regioselective Cross-Coupling of 3,5-Diiodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
The indazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1] The strategic functionalization of the indazole ring is crucial for the development of novel therapeutic agents. 3,5-Diiodo-1H-indazole serves as a versatile building block, offering two distinct sites for the introduction of molecular diversity through cross-coupling reactions. The ability to selectively functionalize either the C3 or C5 position allows for the systematic exploration of structure-activity relationships (SAR) and the generation of diverse compound libraries for drug discovery programs.
This document provides detailed application notes and experimental protocols for the synthesis and regioselective cross-coupling of this compound via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Synthesis of this compound
A plausible two-step synthesis for this compound starting from commercially available 5-nitro-1H-indazole is outlined below. This procedure involves a Sandmeyer reaction to replace the nitro group with iodine, followed by a direct iodination at the C3 position.
Protocol 1: Synthesis of 5-Iodo-1H-indazole
This protocol is adapted from standard Sandmeyer reaction procedures.
-
Diazotization: To a stirred suspension of 5-nitro-1H-indazole (1.0 eq) in a suitable acidic medium (e.g., a mixture of concentrated HCl and water) at 0-5 °C, add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.
-
Iodination: In a separate flask, dissolve potassium iodide (KI) (3.0 eq) in water. Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. A dark precipitate should form.
-
Work-up: Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Collect the precipitate by vacuum filtration, wash thoroughly with water, and then with a cold, dilute solution of sodium thiosulfate to remove excess iodine. The crude product can be purified by recrystallization or column chromatography to yield 5-iodo-1H-indazole.
Protocol 2: Synthesis of this compound
This protocol is based on established methods for the C3-iodination of indazoles.[2]
-
Reaction Setup: In a round-bottom flask, dissolve 5-iodo-1H-indazole (1.0 eq) in N,N-dimethylformamide (DMF).
-
Base Addition: To the solution, add powdered potassium hydroxide (KOH) (3.0 eq) portion-wise at room temperature.
-
Iodinating Agent: Add iodine (I₂) (2.0 eq) portion-wise to the stirred mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 3-5 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench excess iodine. The product will precipitate out of the solution.
-
Purification: Collect the solid by vacuum filtration, wash with water, and dry under vacuum. The crude this compound can be further purified by column chromatography on silica gel.
Diagram 1: Proposed Synthesis of this compound
Caption: Proposed two-step synthesis of this compound.
Regioselective Cross-Coupling Reactions
The differential reactivity of the C3 and C5 positions in this compound allows for regioselective functionalization. Generally, the C3-iodide is expected to be more reactive in palladium-catalyzed cross-coupling reactions due to its position adjacent to the pyrazole ring, which can influence the electronic properties and facilitate oxidative addition.
Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds.[1] By carefully selecting the reaction conditions, it is possible to achieve selective coupling at either the C3 or C5 position.
Application Notes:
-
C3-Selectivity: Milder reaction conditions, such as lower temperatures and the use of less reactive palladium catalysts, are expected to favor mono-arylation at the more reactive C3 position. The use of N-protection (e.g., with a Boc group) can further enhance the reactivity at C3.
-
C5-Selectivity: To achieve selectivity at the C5 position, more forcing conditions (higher temperatures, more active catalysts) will likely be required after the C3 position has reacted. Alternatively, a one-pot, two-step approach can be employed where the C3 position is first functionalized under mild conditions, followed by the addition of a second boronic acid and adjustment of reaction conditions to target the C5 position.
Table 1: Proposed Conditions for Regioselective Suzuki-Miyaura Coupling
| Position | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| C3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 80 | 4-8 | 70-90 |
| C5 | Pd₂(dba)₃ (3) | SPhos (6) | Cs₂CO₃ (3) | Toluene | 110 | 12-24 | 60-80 |
Protocol 3: C3-Selective Suzuki-Miyaura Coupling
-
Reaction Setup: To a degassed mixture of this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium carbonate (K₂CO₃) (2.0 eq) in a 4:1 mixture of dioxane and water, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%).
-
Reaction: Heat the mixture to 80 °C and stir under an inert atmosphere for 4-8 hours, monitoring by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the 3-aryl-5-iodo-1H-indazole.
Diagram 2: Workflow for C3-Selective Suzuki Coupling
References
Application Notes: N-Protection Strategies for 3,5-Diiodo-1H-indazole in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Diiodo-1H-indazole is a valuable and versatile building block in medicinal chemistry and materials science. The presence of two iodine atoms at positions C3 and C5 offers multiple sites for functionalization through various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. However, the acidic N-H proton of the indazole ring can interfere with these catalytic cycles, leading to undesired side reactions, catalyst deactivation, or poor regioselectivity. Therefore, the strategic protection of the indazole nitrogen is paramount to ensure successful and predictable outcomes in catalytic applications.
This document provides detailed application notes and experimental protocols for the N-protection of this compound. We will explore several common and effective protecting groups, their introduction and removal, and their compatibility with subsequent catalytic transformations. The choice of an appropriate protecting group is critical and depends on the stability required for downstream reactions and the conditions for its eventual cleavage.
Selecting an N-Protecting Group
The ideal N-protecting group for this compound should exhibit the following characteristics:
-
Ease of Introduction: The protection reaction should be high-yielding and procedurally straightforward.
-
Stability: The protecting group must be robust enough to withstand the conditions of the planned catalytic reaction (e.g., basic or acidic conditions, presence of organometallic reagents).
-
Orthogonality: It should be selectively removable without affecting the newly introduced functional groups at the C3 and C5 positions.
-
Minimal Electronic Influence: The protecting group should not significantly alter the electronic properties of the indazole ring in a way that adversely affects the desired catalytic reaction.
Based on these criteria, we will focus on four widely used protecting groups: tert-Butoxycarbonyl (Boc) , Tetrahydropyranyl (THP) , Benzyloxymethyl (BOM) , and 2-(Trimethylsilyl)ethoxymethyl (SEM) .
Data Presentation: Comparison of N-Protecting Groups
The following table summarizes the reaction conditions and typical yields for the N-protection of this compound, extrapolated from protocols for closely related iodo-indazoles.
| Protecting Group | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | DMAP (cat.), Et₃N | CH₂Cl₂ | RT | 2-4 | 90-98 |
| THP | 3,4-Dihydro-2H-pyran (DHP) | p-TsOH (cat.) | CH₂Cl₂ | RT | 1-3 | 85-95 |
| BOM | Benzyl chloromethyl ether (BOM-Cl) | NaH | THF | 0 to RT | 2-6 | 80-90 |
| SEM | 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) | NaH | THF | 0 to RT | 2-6 | 85-95 |
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
This protocol describes the protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group, which is stable under many cross-coupling conditions and can be removed with acid.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 equiv) in dichloromethane (CH₂Cl₂), add triethylamine (1.5 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the N-Boc protected this compound.
Protocol 2: N-THP Protection of this compound
The tetrahydropyranyl (THP) group is an acid-labile protecting group.
Materials:
-
This compound
-
3,4-Dihydro-2H-pyran (DHP)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equiv) in dichloromethane (CH₂Cl₂).
-
Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 equiv).
-
Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution and extract with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.
-
Purify the residue by column chromatography (hexane/ethyl acetate) to yield the N-THP protected product.
Protocol 3: N-SEM Protection of this compound
The SEM group is highly stable to a wide range of conditions and can be removed with fluoride ions or acid.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add a suspension of sodium hydride (NaH, 1.2 equiv) in anhydrous THF.
-
Cool the suspension to 0 °C and add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to afford the N-SEM protected indazole.
Deprotection Protocols
The choice of deprotection method is crucial and must be compatible with the functional groups present in the molecule.
| Protecting Group | Deprotection Reagents | Conditions |
| Boc | Trifluoroacetic acid (TFA) in CH₂Cl₂ or HCl in 1,4-dioxane | RT, 1-2 h |
| THP | p-TsOH in MeOH or aqueous HCl in THF | RT, 1-3 h |
| BOM | H₂/Pd-C or TFA | Hydrogenation or acidic conditions |
| SEM | Tetrabutylammonium fluoride (TBAF) in THF or aqueous HCl | RT to 50°C, 2-12 h |
Visualizations
Caption: General workflow for the N-protection strategy in the catalytic functionalization of this compound.
Caption: Logical relationship illustrating the role of N-protection in enabling selective catalytic reactions on the this compound scaffold.
Application Notes and Protocols: 3,5-Diiodo-1H-indazole as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs for the treatment of cancer.[1][2] Its ability to act as a bioisostere for indole and to form key interactions with biological targets, particularly the hinge region of protein kinases, has made it a focal point in drug discovery.[3] The strategic placement of halogen atoms on the indazole ring provides synthetic handles for diversification through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). 3,5-Diiodo-1H-indazole is a particularly valuable, albeit underutilized, building block that offers two distinct points for sequential and selective functionalization, allowing for the synthesis of diverse libraries of 3,5-disubstituted indazoles. These derivatives have shown significant promise as potent inhibitors of various protein kinases involved in oncogenic signaling pathways.[4][5]
This document provides detailed application notes on the utility of this compound in the synthesis of kinase inhibitors and outlines protocols for its sequential functionalization via palladium-catalyzed cross-coupling reactions.
Applications in Drug Development: Synthesis of Kinase Inhibitors
3,5-Disubstituted indazole derivatives are of significant interest in drug development, primarily as kinase inhibitors.[6][7] Kinases are critical enzymes in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[8] The ability to introduce distinct aryl, heteroaryl, or alkynyl moieties at both the C3 and C5 positions of the indazole core allows for the fine-tuning of inhibitory activity and selectivity against specific kinases.
Targeting the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Its aberrant activation is a common event in human cancers, making it a prime target for therapeutic intervention.[8] Several classes of 3,5-disubstituted indazoles have been identified as potent inhibitors of key kinases within this pathway, such as Akt.[4] The synthesis of these inhibitors often relies on the coupling of aryl or heteroaryl groups to the C5 position of the indazole scaffold.[4]
Aurora Kinase Inhibition
Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis. Their overexpression is frequently observed in various human tumors, correlating with poor prognosis. Consequently, Aurora kinases have emerged as attractive targets for anticancer drug development.[8] Fragment-based and knowledge-based drug design approaches have identified indazole derivatives as potent inhibitors of Aurora kinases, with substituents at the C3 and C5 positions contributing to potency and isoform selectivity.[8]
Quantitative Data: Biological Activity of 3,5-Disubstituted Indazoles
While specific data for compounds derived directly from this compound is not extensively published, the following tables summarize the biological activities of representative 3,5-disubstituted indazole derivatives, which can be synthesized using this compound as a starting material.
Table 1: Antiproliferative Activity of 3,5-Disubstituted Indazole Derivatives [5][9][10]
| Compound ID | C3-Substituent | C5-Substituent | Cancer Cell Line | IC50 (µM) |
| 6o | 3-amino | piperazinyl-phenyl | K562 (Leukemia) | 5.15 |
| 1c | 3-amino-1-carboxamide | - | K562 (Leukemia) | GI50: 1.90 (mean) |
| Akt Inhibitor Example | -CO-NEt2 | 4-methoxyphenyl | Akt Kinase | ~50% inhibition at 10 µM |
Note: The data in this table is compiled from different sources and should be used for illustrative purposes. The starting materials for these specific examples may have been bromo-indazoles, but this compound provides a viable alternative route.
Experimental Protocols
The key to unlocking the potential of this compound lies in the selective functionalization of its two iodine-bearing positions. The greater reactivity of aryl iodides over bromides in palladium-catalyzed cross-coupling is well-established.[7] While direct comparative reactivity studies on the C3 and C5 iodo-substituents of this compound are scarce, the general trend in indazole chemistry suggests that the C3 position is more reactive.[5] This differential reactivity can be exploited for sequential, site-selective cross-coupling reactions. N-protection of the indazole is often recommended to improve solubility and prevent side reactions.[9]
Protocol 1: N-Protection of this compound
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)2O or 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DCM or THF under an inert atmosphere.
-
Add TEA or DIPEA (1.5 equiv) and a catalytic amount of DMAP.
-
Slowly add (Boc)2O (1.2 equiv) or SEMCl (1.2 equiv) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the N-protected this compound.
Protocol 2: Selective Sonogashira Coupling at the C3-Position
This protocol is based on the higher reactivity of the C3-iodo position and is designed for the introduction of an alkynyl substituent.[5]
Materials:
-
N-protected this compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh3)2Cl2 (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 equiv)
-
Anhydrous THF or DMF
-
Argon or Nitrogen atmosphere
Procedure:
-
To a Schlenk flask, add N-protected this compound, Pd(PPh3)2Cl2, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF or DMF, followed by the terminal alkyne and TEA or DIPA via syringe.
-
Stir the reaction mixture at room temperature for 4-8 hours, or with gentle heating (40-50 °C) if necessary. Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material and the formation of the mono-coupled product.
-
Once the reaction is complete, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to isolate the N-protected 3-alkynyl-5-iodo-1H-indazole.
Protocol 3: Suzuki-Miyaura Coupling at the C5-Position
This protocol is for the subsequent functionalization of the C5-position with an aryl or heteroaryl group.[11]
Materials:
-
N-protected 3-alkynyl-5-iodo-1H-indazole (1.0 equiv)
-
Aryl or heteroaryl boronic acid or boronate ester (1.2 equiv)
-
Pd(PPh3)4 or Pd(dppf)Cl2 (0.05 equiv)
-
Aqueous sodium carbonate (2M) or potassium carbonate (2M) (2.0 equiv)
-
1,4-Dioxane/water (4:1) or DME/water (4:1)
-
Argon or Nitrogen atmosphere
Procedure:
-
In a reaction vessel, combine the N-protected 3-alkynyl-5-iodo-1H-indazole, the boronic acid/ester, and the palladium catalyst.
-
Add the solvent system (dioxane/water or DME/water) and the aqueous base.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-protected 3-alkynyl-5-aryl-1H-indazole.
Final deprotection of the N-protecting group (e.g., with TFA for Boc or TBAF for SEM) will yield the final 3,5-disubstituted-1H-indazole.
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of 3,5-disubstituted indazole derivatives.
Caption: Proposed workflow for the sequential functionalization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 8. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 10. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3,5-Diiodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors investigated for therapeutic use, particularly in oncology.[1] The dysregulation of protein kinases is a hallmark of many cancers, making them attractive targets for drug development. The 3,5-diiodo-1H-indazole building block offers a versatile platform for the synthesis of diverse libraries of kinase inhibitors. The two iodine atoms at positions 3 and 5 serve as convenient handles for sequential and regioselective functionalization through various cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. This allows for the systematic exploration of the chemical space around the indazole core to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.
This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors utilizing this compound as a key starting material. The focus is on the synthesis of inhibitors targeting the PI3K/Akt/mTOR signaling pathway, a critical cascade regulating cell proliferation, survival, and metabolism that is frequently hyperactivated in cancer.[2]
Synthetic Strategies and Key Reactions
The primary strategy for elaborating the this compound core involves sequential palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-I bonds at the 3- and 5-positions can be exploited to achieve regioselective functionalization. Typically, the C3-iodide is more reactive towards cross-coupling reactions like the Sonogashira coupling, allowing for the introduction of an alkynyl group at this position first. Subsequent Suzuki-Miyaura coupling can then be performed at the C5-position to introduce an aryl or heteroaryl moiety.
Key Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds between the iodinated indazole and various boronic acids or esters, enabling the introduction of a wide array of aryl and heteroaryl substituents.[3][4]
-
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the iodo-indazole and a terminal alkyne, a common motif in many kinase inhibitors.
Data Presentation
The following tables summarize representative quantitative data for kinase inhibitors synthesized from substituted indazole scaffolds.
Table 1: Inhibitory Activity of Representative Indazole-Based Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cellular IC50 (µM) | Reference |
| 11k | FGFR1 | - | NCI-H520 | - | [5] |
| 11k | DDR2 | - | NCI-H520 | - | [5] |
| C05 | PLK4 | < 0.1 | IMR-32 | 0.948 | [6] |
| C05 | PLK4 | < 0.1 | MCF-7 | 0.979 | [6] |
| C05 | PLK4 | < 0.1 | H460 | 1.679 | [6] |
| 7a | Akt | See Figure 2 in source | K562 | - | [3] |
Table 2: Representative Suzuki-Miyaura Coupling Reaction Conditions and Yields
| Indazole Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide | Aryl boronic acids | Pd(OAc)2 | CsF | Dioxane | 100 | 12 | 60-85 |[3] | | 3-Iodo-1H-indazole derivative | Aryl/heteroaryl boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-120 | 4-12 | Varies |[2] | | 7-Bromo-4-substituted-1H-indazoles | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 4 | Moderate to Good |[7] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the di-iodination of 1H-indazole.
Materials:
-
1H-Indazole
-
Iodine (I₂)
-
Potassium Hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous solution of sodium bisulfite
-
Water
Procedure:
-
In a round-bottom flask, dissolve 1H-indazole (1.0 equiv.) in DMF.
-
To the solution, add potassium hydroxide (7.5 equiv.) and iodine (4.0 equiv.).
-
Stir the reaction mixture at room temperature for 6-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by diluting with a saturated aqueous solution of sodium bisulfite. A precipitate will form.
-
Collect the solid by vacuum filtration.
-
Wash the collected solid thoroughly with water.
-
Dry the solid under vacuum to yield this compound.
Protocol 2: Sequential Sonogashira and Suzuki Coupling for the Synthesis of a 3,5-Disubstituted Indazole Kinase Inhibitor Scaffold
This protocol outlines a general procedure for the sequential functionalization of this compound.
Step 1: N-Protection (Optional but Recommended)
To avoid side reactions at the indazole nitrogen, a protecting group such as tert-butyloxycarbonyl (Boc) can be introduced.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of this compound (1.0 equiv.) in acetonitrile, add (Boc)₂O (1.1 equiv.), DMAP (0.05 equiv.), and triethylamine (1.5 equiv.).[8]
-
Stir the mixture at room temperature for 10 hours.[8]
-
Monitor the reaction by TLC.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl this compound-1-carboxylate.
Step 2: Regioselective Sonogashira Coupling at C3
Materials:
-
tert-Butyl this compound-1-carboxylate
-
Terminal alkyne (e.g., ethynylbenzene)
-
Pd(PPh₃)₄
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
Procedure:
-
To a degassed solution of tert-butyl this compound-1-carboxylate (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a mixture of THF and TEA, add Pd(PPh₃)₄ (0.05 equiv.) and CuI (0.1 equiv.).
-
Stir the reaction mixture at room temperature under an inert atmosphere until the starting material is consumed (monitor by TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography to yield the 3-alkynyl-5-iodo-indazole derivative.
Step 3: Suzuki-Miyaura Coupling at C5
Materials:
-
3-Alkynyl-5-iodo-indazole derivative from Step 2
-
Aryl or heteroaryl boronic acid (e.g., 4-methoxyphenylboronic acid)
-
Pd(PPh₃)₄
-
Sodium carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME) and Water
Procedure:
-
In a reaction vessel, combine the 3-alkynyl-5-iodo-indazole derivative (1.0 equiv.), the boronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and Na₂CO₃ (2.0 equiv.).
-
Add a degassed mixture of DME and water (e.g., 4:1).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired 3,5-disubstituted indazole.
Step 4: N-Deprotection
Materials:
-
3,5-Disubstituted N-Boc-indazole
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected 3,5-disubstituted indazole in DCM.
-
Add TFA and stir the mixture at room temperature for 1-3 hours.[9]
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and TFA in vacuo.
-
Neutralize the residue with a saturated NaHCO₃ aqueous solution and extract with an organic solvent.
-
Dry the organic layer and concentrate to yield the final deprotected 3,5-disubstituted 1H-indazole.
Protocol 3: Kinase Inhibition Assay (Example: Akt Kinase)
This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against Akt kinase.
Materials:
-
Synthesized indazole derivatives
-
Akt kinase assay kit (e.g., from Cell Signaling Technology)
-
GSK-3β as a substrate for Akt
-
TMB (3,3',5,5'-Tetramethylbenzidine) as a substrate for HRP
-
96-well plates
-
Plate reader
Procedure:
-
Immunoprecipitate Akt kinase from a suitable cell line (e.g., K562) using the anti-Akt antibody provided in the kit.[3]
-
Prepare solutions of the synthesized compounds at a final concentration of 10 µM in DMSO.[3]
-
In a 96-well plate, perform the kinase reaction in duplicates in the presence of the synthesized compounds and GSK-3β as the substrate.[3]
-
Monitor the enzyme activity by measuring the absorbance at 450 nm using TMB as the substrate for the HRP-tagged secondary antibody.[3]
-
Calculate the percentage of kinase activity inhibition for each compound compared to a control without the inhibitor.
Mandatory Visualizations
Caption: General workflow for the synthesis and evaluation of kinase inhibitors.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
Application Notes and Protocols for Palladium-Catalyzed Reactions of 3,5-Diiodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for the palladium-catalyzed functionalization of 3,5-diiodo-1H-indazole. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors. The methods described herein—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions—offer efficient pathways for the selective introduction of aryl, alkynyl, and amino moieties at the C3 and C5 positions of the indazole core, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For substrates like this compound, the differential reactivity of the iodine atoms can potentially be exploited for selective, sequential functionalization, though this often requires careful optimization of reaction conditions. The indazole moiety itself is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.
Synthesis of this compound
A common route to this compound involves the iodination of 1H-indazole.
General Experimental Protocol:
To a solution of 1H-indazole (1.0 equiv.) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) (2.0-4.0 equiv.). Subsequently, add iodine (I₂) (2.0-2.5 equiv.) portion-wise while maintaining the reaction at room temperature. Stir the mixture for several hours until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then quenched with an aqueous solution of sodium bisulfite and the product is precipitated. The resulting solid is collected by filtration, washed with water, and dried under vacuum to yield this compound.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling enables the formation of C-C bonds between this compound and various boronic acids or their esters, introducing aryl or heteroaryl substituents.
General Experimental Protocol for Suzuki-Miyaura Coupling:
In a reaction vessel, combine this compound (1.0 equiv.), the desired boronic acid (1.1-1.5 equiv. per iodine), a palladium catalyst, a suitable ligand, and a base. Add a degassed solvent system (e.g., dioxane/water, DME/water, or toluene/water). The reaction mixture is then heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C for 2 to 24 hours. Reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | Dioxane/H₂O | 100 | 12 | 75-90 |
| 2 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (3.0) | DME | 80 | 2-4 | 80-95[1] |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 110 | 18 | 70-88 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.5) | Dioxane | 100 | 16 | 85-98 |
Yields are approximate and highly dependent on the specific boronic acid used.
Sonogashira Coupling Reactions
The Sonogashira coupling is utilized to form C-C triple bonds by reacting this compound with terminal alkynes. It is important to note that for selective coupling at the C3 position of the indazole, N1-protection is often required to prevent side reactions.[2]
General Experimental Protocol for Sonogashira Coupling:
To a solution of N-protected this compound (1.0 equiv.) and a terminal alkyne (1.1-1.5 equiv. per iodine) in a suitable solvent (e.g., THF, DMF, or triethylamine), add a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine). The reaction is typically carried out under an inert atmosphere at room temperature to 80 °C. After completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent, washed with aqueous ammonium chloride and brine, dried, and concentrated. The crude product is purified by column chromatography.
Data Presentation: Sonogashira Coupling Conditions
| Entry | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT | 6 | 70-90 |
| 2 | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPEA | DMF | 50 | 4 | 75-95 |
| 3 | Pd(OAc)₂ (2) | CuI (4) | Et₃N | Toluene | 80 | 8 | 65-85 |
Yields are approximate and dependent on the alkyne and N-protecting group used.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds between this compound and a variety of primary or secondary amines. This reaction is crucial for introducing nitrogen-containing functionalities.
General Experimental Protocol for Buchwald-Hartwig Amination:
In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 equiv.), the amine (1.1-2.0 equiv. per iodine), a palladium precatalyst, a suitable phosphine ligand, and a strong base. Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) is added, and the mixture is heated at a temperature ranging from 80 to 120 °C until the starting material is consumed. After cooling, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried, and concentrated. The product is then purified by column chromatography.
Data Presentation: Buchwald-Hartwig Amination Conditions
| Entry | Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (2.2) | Toluene | 100 | 12-24 | 60-85 |
| 2 | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (3.0) | Dioxane | 110 | 18 | 65-90 |
| 3 | RuPhos Pd G3 (2) | - | K₃PO₄ (2.5) | t-BuOH | 90 | 16 | 70-92 |
Yields are approximate and vary significantly with the amine coupling partner.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura coupling of this compound.
Caption: Simplified overview of the Sonogashira coupling reaction pathways.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Gram-Scale Synthesis of 3,5-Disubstituted Indazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the gram-scale synthesis of 3,5-disubstituted indazoles, a scaffold of significant interest in medicinal chemistry. The presented methodology is robust, scalable, and relies on a well-established palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds that are frequently found in a wide array of medicinally important agents. Their diverse biological activities, including but not limited to anti-cancer, anti-inflammatory, and anti-viral properties, have established them as a "privileged scaffold" in drug discovery. The development of efficient and scalable synthetic routes to access structurally diverse indazoles is therefore of critical importance. This protocol details a reliable, two-step method for the gram-scale synthesis of 3,5-disubstituted indazoles, commencing from readily available starting materials. The key transformation involves a Suzuki-Miyaura cross-coupling reaction to introduce functionality at the C5 position of the indazole core.
Overall Synthetic Strategy
The synthesis of 3,5-disubstituted indazoles can be efficiently achieved through a two-step sequence. The first step involves the formation of a 5-bromo-3-substituted-1H-indazole intermediate. This is followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a suitable boronic acid to introduce the desired substituent at the 5-position.
Caption: Overall workflow for the synthesis of 3,5-disubstituted indazoles.
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-3-methyl-1H-indazole (Intermediate)
This protocol describes the synthesis of a key intermediate, 5-bromo-3-methyl-1H-indazole, on a gram scale.
Materials:
-
4-Bromo-2-methyl-6-nitroaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated sulfuric acid (H₂SO₄)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization: To a stirred solution of 4-bromo-2-methyl-6-nitroaniline (e.g., 10 g, 1.0 equiv) in concentrated sulfuric acid at 0 °C, add sodium nitrite (1.1 equiv) portion-wise, maintaining the temperature below 5 °C. Stir the resulting mixture for 1 hour at 0 °C.
-
Reduction: In a separate flask, prepare a solution of stannous chloride dihydrate (4.0 equiv) in concentrated hydrochloric acid. Cool this solution to 0 °C.
-
Cyclization: Slowly add the diazonium salt solution from step 1 to the stannous chloride solution at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Work-up: Basify the reaction mixture with a concentrated aqueous solution of sodium hydroxide until the pH is approximately 10-12, keeping the temperature below 20 °C with an ice bath.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Gram-Scale Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromo-3-methyl-1H-indazole with a generic aryl boronic acid.
Materials:
-
5-Bromo-3-methyl-1H-indazole
-
Aryl boronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromo-3-methyl-1H-indazole (e.g., 5 g, 1.0 equiv), the aryl boronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv).
-
Solvent Addition and Degassing: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 100 mL). Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and dilute with water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Data Presentation
Table 1: Representative Examples of 3,5-Disubstituted Indazoles Synthesized via Suzuki-Miyaura Coupling
| Entry | R¹ | R² (Aryl Boronic Acid) | Product | Yield (%) |
| 1 | -CH₃ | Phenylboronic acid | 3-Methyl-5-phenyl-1H-indazole | 85 |
| 2 | -CH₃ | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-3-methyl-1H-indazole | 82 |
| 3 | -CF₃ | 3-Chlorophenylboronic acid | 5-(3-Chlorophenyl)-3-(trifluoromethyl)-1H-indazole | 78 |
| 4 | -Ph | Pyridin-3-ylboronic acid | 3-Phenyl-5-(pyridin-3-yl)-1H-indazole | 75 |
Table 2: Characterization Data for 3-Methyl-5-phenyl-1H-indazole
| Analysis | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.85 (s, 1H), 8.05 (s, 1H), 7.65 (d, J = 7.6 Hz, 2H), 7.55 (d, J = 8.8 Hz, 1H), 7.45 (t, J = 7.6 Hz, 2H), 7.35 (t, J = 7.2 Hz, 1H), 2.50 (s, 3H). |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 142.2, 141.8, 137.5, 134.1, 129.2, 127.1, 126.8, 122.5, 119.8, 109.6, 9.6. |
| HRMS (ESI) | m/z calculated for C₁₄H₁₂N₂ [M+H]⁺: 209.1073; found: 209.1075. |
Mandatory Visualization
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols: 3,5-Diiodo-1H-indazole in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Diiodo-1H-indazole is a versatile heterocyclic building block with significant potential in the field of materials science. The indazole core is a notable scaffold in medicinal chemistry, known for its biological activities.[1][2] In materials science, the presence of two iodine atoms at the 3 and 5 positions provides reactive sites for various cross-coupling reactions, making it an excellent monomer for the synthesis of novel conjugated polymers and coordination polymers. These materials are of interest for applications in organic electronics, such as organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The rigid, aromatic structure of the indazole unit can contribute to desirable properties in the resulting polymers, including thermal stability and charge transport capabilities.
Applications in Materials Science
The primary application of this compound in materials science is as a monomer in the synthesis of conjugated copolymers through palladium-catalyzed cross-coupling reactions like Suzuki and Stille couplings.[3][4] These reactions allow for the formation of new carbon-carbon bonds, enabling the creation of extended π-conjugated systems.
-
Organic Photovoltaics (OPVs): this compound can be copolymerized with electron-donating or electron-accepting monomers to create donor-acceptor (D-A) copolymers.[5] These D-A copolymers can have tailored band gaps to better absorb the solar spectrum, a crucial factor for efficient organic solar cells.[5][6] The resulting polymers can be blended with fullerene or non-fullerene acceptors to form the active layer of a bulk heterojunction solar cell.[7][8]
-
Coordination Polymers: The nitrogen atoms in the indazole ring can act as ligands for metal ions, allowing for the synthesis of coordination polymers.[9] While the provided search results detail this for a diiodo-imidazole derivative, the principle can be extended to diiodo-indazole, potentially leading to materials with interesting magnetic or catalytic properties.[9]
-
Organic Field-Effect Transistors (OFETs): The incorporation of the planar indazole moiety into a polymer backbone can promote intermolecular π-π stacking, which is beneficial for charge transport.[5] This makes polymers derived from this compound potential candidates for the semiconductor layer in OFETs.
Experimental Protocols
The following are generalized protocols for the synthesis of copolymers using this compound as a monomer. Optimization of catalysts, ligands, bases, and solvents may be necessary for specific substrates.[1][10]
General Protocol for Suzuki-Miyaura Cross-Coupling Polymerization
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound.[3][11]
Reaction Scheme:
Materials:
-
This compound (Monomer A)
-
Aryl-diboronic acid or ester derivative (Monomer B)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)[3]
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)[3]
-
Solvent (e.g., Toluene, Dioxane, Dimethoxyethane (DME))[3][12]
Procedure:
-
To a dried Schlenk flask, add equimolar amounts of this compound and the aryl-diboronic ester comonomer.
-
Add the palladium catalyst (typically 1-5 mol%) and the base (typically 2-3 equivalents per diiodo-monomer).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-48 hours.[10]
-
Monitor the reaction progress by techniques like GPC (Gel Permeation Chromatography) to observe the increase in molecular weight.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol or hexane.
-
Collect the polymer by filtration and wash it sequentially with water, methanol, and hexane to remove residual catalyst and unreacted monomers.
-
Further purification can be done by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, chloroform).
-
Dry the final polymer under vacuum.
General Protocol for Stille Cross-Coupling Polymerization
The Stille coupling involves the reaction of an organohalide with an organotin compound.[4][13] It is particularly useful for synthesizing complex molecules and polymers due to its tolerance of a wide range of functional groups.[14]
Reaction Scheme:
Materials:
-
This compound (Monomer A)
-
Distannyl-aryl derivative (e.g., 2,5-bis(tributylstannyl)thiophene) (Monomer B)
-
Ligand (optional, e.g., P(o-tol)₃)[10]
Procedure:
-
In a fresh-dried Schlenk tube, place equimolar amounts of this compound and the distannyl-aryl comonomer.[10]
-
Subject the Schlenk tube and its contents to three pump/purge cycles with argon.[10]
-
Add anhydrous and degassed solvent via syringe.[10]
-
Add the palladium catalyst (1-2 mol%) and ligand (if used) to the reaction mixture.[10]
-
Seal the reaction vessel and heat the mixture to 90-110 °C for 12-48 hours.[10]
-
Upon completion, cool the reaction to room temperature and evaporate the solvent.[10]
-
Dissolve the crude product in a minimal amount of a good solvent (e.g., chloroform or chlorobenzene) and precipitate it into a large volume of a non-solvent (e.g., methanol).
-
Filter the precipitate and wash thoroughly to remove tin byproducts and catalyst residues.
-
Purify the polymer using Soxhlet extraction.
-
Dry the purified polymer under high vacuum.
Data Presentation
The following tables summarize typical quantitative data for D-A copolymers based on structures analogous to those that could be synthesized using diiodo-indazoles, as reported in materials science literature.
Table 1: Molecular Weight and Optical Properties of Indolocarbazole-based Copolymers
| Polymer | Mn (kDa) | PDI | Optical Bandgap (eV) | HOMO Level (eV) |
| P(InCzTh₂BTD) | 19.5 | 2.08 | Not Specified | Not Specified |
| P3FTBT1 | Not Specified | Not Specified | ~2.0 | -5.44 to -5.53 |
| PNDTBT | Not Specified | Not Specified | 1.73 - 1.86 | up to -5.61 |
(Data sourced from analogous systems reported in literature).[5][6]
Table 2: Photovoltaic Performance of Copolymers in Organic Solar Cells
| Polymer Donor | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| P(InCzTh₂BTD) | PC₆₁BM | Not Specified | Not Specified | Not Specified | 3.6 |
| P3FTBT1F | Not Specified | 1.09 | Not Specified | Not Specified | 4.50 |
| P3FTBT1 | Not Specified | Not Specified | Not Specified | Not Specified | 5.39 |
| Pyrrolopyridazinedione-based | ITIC-F | Not Specified | Not Specified | Not Specified | up to 7.4 |
(Data sourced from analogous systems reported in literature).[5][6][7]
Visualizations
Caption: General workflow for synthesis and characterization of indazole-based copolymers.
Caption: Logical relationship in a Suzuki-Miyaura polymerization reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stille Coupling [organic-chemistry.org]
- 5. chem.lnu.edu.cn [chem.lnu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. A pyrrolopyridazinedione-based copolymer for fullerene-free organic solar cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Frontiers | Single-component organic solar cells—Perspective on the importance of chemical precision in conjugated block copolymers [frontiersin.org]
- 9. 4,5-Diiodo-1-H-imidazole-derived linker ligand and Cu(i) and Co(ii) coordination polymers based thereupon - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. rsc.org [rsc.org]
- 11. ias.ac.in [ias.ac.in]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. uwindsor.ca [uwindsor.ca]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 3,5-Diiodo-1H-indazole
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common challenge of low yields in the Suzuki coupling of 3,5-diiodo-1H-indazole.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is the yield of my Suzuki coupling with this compound unexpectedly low?
Low yields can stem from several factors ranging from reagent quality to suboptimal reaction conditions. A systematic approach is crucial for diagnosis.
Possible Causes & Recommended Solutions:
-
Catalyst Inactivity: The Palladium (Pd) catalyst may be degraded or poisoned. Ensure you are using a fresh, high-quality catalyst. The active catalytic species is Pd(0); if you are using a Pd(II) precatalyst like Pd(OAc)₂, ensure the conditions are suitable for its reduction to Pd(0).[1] Consider using a more robust precatalyst or a pre-formed Pd(0) source like Pd(PPh₃)₄.[2]
-
Suboptimal Ligand: The choice of phosphine ligand is critical. For electron-rich or sterically hindered substrates, standard ligands like PPh₃ may be insufficient. Consider using more electron-rich and bulky Buchwald-type ligands (e.g., SPhos, XPhos) which can accelerate the oxidative addition and reductive elimination steps.[1][3]
-
Inadequate Base: The base's strength and solubility can significantly impact the reaction. If a weak base like Na₂CO₃ is ineffective, switching to a stronger base like K₃PO₄ or Cs₂CO₃ may improve the yield.[3][4] The base's role is to activate the boronic acid for transmetalation.
-
Poor Solubility: this compound or the boronic acid may have poor solubility in the chosen solvent system, leading to a sluggish reaction.[5] Screen alternative solvents like dioxane, DMF, or toluene, often in combination with water.[6][7]
-
Low Reaction Temperature: Suzuki couplings often require elevated temperatures (80-120 °C) to proceed efficiently.[2] If you are running the reaction at a lower temperature, a gradual increase may improve the conversion rate. Microwave irradiation can also be a powerful tool to accelerate the reaction.[8]
Q2: I'm observing significant byproduct formation, such as homocoupling of my boronic acid and dehalogenation of the indazole. How can these be minimized?
Byproduct formation is a common issue that competes with the desired cross-coupling pathway, thereby reducing the yield.
Possible Causes & Recommended Solutions:
-
Homocoupling (Glaser Coupling): This side reaction is often promoted by the presence of oxygen.[2]
-
Solution: Ensure the reaction mixture is thoroughly degassed before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period (15-30 minutes).[2][6] Maintaining a positive pressure of inert gas throughout the reaction is crucial.
-
-
Dehalogenation (Hydrodehalogenation): The iodo group is replaced by a hydrogen atom.
-
Solution: This can be caused by impurities in reagents or degradation of the catalyst. Use high-purity reagents and solvents. Sometimes, changing the solvent or base can mitigate this side reaction.[9]
-
-
Protodeboronation: The boronic acid reacts with residual water or protic solvents, leading to its degradation.[10]
-
Solution: Use anhydrous solvents where possible, or minimize the amount of water in the solvent system. Lowering the reaction temperature or reaction time can also help. Monitor the reaction closely and stop it once the starting material is consumed.[10]
-
Q3: Does the unprotected N-H group on the 1H-indazole ring interfere with the reaction?
Yes, the acidic N-H group on nitrogen-rich heterocycles like indazole can interfere with the catalytic cycle.[3]
Possible Causes & Recommended Solutions:
-
Catalyst Inhibition: The free N-H can coordinate to the palladium center, inhibiting its catalytic activity.
-
Solution 1 (Direct Coupling): Use specialized catalyst systems designed for unprotected N-H heterocycles. Catalysts with bulky, electron-rich phosphine ligands are often more effective under these conditions.[3] Using a stronger base (e.g., K₃PO₄) can also help by deprotonating the indazole, potentially preventing inhibitory coordination.[3]
-
Solution 2 (Protection Strategy): Protect the indazole nitrogen before the Suzuki coupling. Common protecting groups include Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl). This adds extra steps to the synthesis but can significantly improve the reliability and yield of the coupling reaction.[11]
-
Data Presentation: Optimizing Reaction Conditions
The selection of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling. The tables below summarize conditions reported for analogous halo-indazole substrates.
Table 1: Effect of Catalyst and Ligand on Suzuki Coupling of Halo-indazoles
| Catalyst (mol%) | Ligand (mol%) | Substrate | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | 3-Iodo-1H-indazole | 75 | [8] |
| PdCl₂(dppf) (5) | - | 5-Bromo-1-ethyl-1H-indazole | >95 | [12] |
| Pd(OAc)₂ (2) | SPhos (3) | 3-Chloroindazole | High | [8] |
| PdCl₂(PPh₃)₂ (5) | PPh₃ (5) | 3-Iodo-1H-indazole | 49 | [8] |
| P1 Precatalyst (1.5) | - | 3-Chloroindazole | 95 | [3] |
P1 = A specific phosphine-based precatalyst designed for coupling N-H containing heterocycles.
Table 2: Influence of Base and Solvent on Suzuki Coupling of Halo-indazoles
| Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Substrate | Yield (%) | Reference |
| Na₂CO₃ (2) | Dioxane/H₂O | 120 (µW) | 0.67 | 3-Iodo-1H-indazole | 75 | [8] |
| K₂CO₃ (2) | DME | 80 | 2 | 5-Bromo-1-ethyl-1H-indazole | >95 | [12] |
| K₃PO₄ (2) | Dioxane/H₂O | 100 | 15 | 3-Chloroindazole | High | [8] |
| CsF | Not Specified | Not Specified | Not Specified | 5-Bromo-indazole derivative | Good | [13] |
| K₂CO₃ | DMF | Reflux | 48 | 7-Bromo-1H-indazole derivative | 35 | [14] |
| Cs₂CO₃ | DMF | Reflux | 48 | 7-Bromo-1H-indazole derivative | 42 | [14] |
Experimental Protocols
Protocol 1: Synthesis of 3-Iodo-1H-indazole
This protocol is adapted from established procedures for the C-3 iodination of indazole.[10][11]
-
Setup: In a round-bottom flask, dissolve 1H-indazole (1.0 equiv.) in DMF.
-
Reagent Addition: To the solution, add powdered potassium hydroxide (3.0-3.75 equiv.) portion-wise, followed by iodine (2.0 equiv.) in several portions.
-
Reaction: Stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bisulfite. A precipitate will form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 3-iodo-1H-indazole.[10]
Protocol 2: General Procedure for Suzuki Coupling of this compound
This is a general starting protocol that may require optimization for specific boronic acids.[2][10]
-
Reagent Preparation: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the arylboronic acid (2.2-3.0 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 4.0-6.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes. This involves evacuating the flask and backfilling with the inert gas, repeated 3-5 times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or PdCl₂(dppf), 5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3,5-diaryl-1H-indazole.[10]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism | MDPI [mdpi.com]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ias.ac.in [ias.ac.in]
- 14. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sonogashira Coupling with Di-iodoindazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Sonogashira coupling reactions involving di-iodoindazole substrates.
Troubleshooting Guide
This guide addresses common issues observed during the Sonogashira coupling of di-iodoindazoles, offering potential causes and solutions in a structured question-and-answer format.
Issue 1: Low or No Conversion of the Di-iodoindazole
Question: My Sonogashira reaction with a di-iodoindazole is showing low to no conversion of the starting material. What are the likely causes and how can I address them?
Answer: Low or no conversion in Sonogashira reactions with di-iodoindazoles can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. A primary consideration for indazole substrates is the presence of the N-H proton, which can interfere with the catalytic cycle.
Potential Causes and Solutions:
| Cause | Recommendation |
| Inhibition by the Indazole N-H Group | The acidic proton on the indazole nitrogen can react with the base or catalyst, inhibiting the reaction. Protecting the indazole nitrogen with a suitable group (e.g., Boc, SEM, or THP) is often crucial for successful coupling, especially at the 3-position.[1] |
| Catalyst Inactivity | The palladium catalyst may be of poor quality or may have decomposed. Use a fresh, high-quality palladium catalyst and ligand. Ensure proper handling and storage under an inert atmosphere. |
| Insufficiently Degassed Solvents/Reagents | Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and can also contribute to catalyst decomposition.[2] Thoroughly degas all solvents and the amine base by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles. |
| Suboptimal Reaction Temperature | While aryl iodides are generally reactive, steric hindrance or electronic effects from the indazole ring and other substituents may require higher temperatures to drive the reaction to completion. Gradually increase the reaction temperature in increments of 10-20 °C. For less reactive substrates, heating up to 80-100°C in a sealed tube may be necessary.[3] |
| Inappropriate Solvent or Base | The choice of solvent and base is critical. While common choices like THF and triethylamine are often effective, some systems may benefit from alternatives. Consider using a different solvent such as DMF, dioxane, or toluene in combination with a stronger base like diisopropylamine (DIPEA) or an inorganic base such as K₂CO₃ or Cs₂CO₃.[3] |
Issue 2: Formation of Multiple Products and Poor Selectivity
Question: My reaction with a di-iodoindazole is producing a mixture of mono- and di-alkynylated products, and I am struggling to achieve selective mono-substitution. What factors influence selectivity and how can I control the reaction outcome?
Answer: Achieving selective mono-alkynylation of a di-iodoindazole can be challenging due to the high reactivity of the carbon-iodine bonds. The relative reactivity of the two iodo-substituents and the reaction conditions play a significant role in determining the product distribution.
Potential Causes and Solutions:
| Cause | Recommendation |
| Similar Reactivity of the Two Iodo-Positions | The electronic and steric environment of the two iodine atoms may be very similar, leading to a mixture of products. Carefully control the stoichiometry of the alkyne (use 1.0-1.2 equivalents for mono-alkynylation). Lowering the reaction temperature and catalyst loading can also enhance selectivity. |
| Activation of the Second Iodo-Position After the First Coupling | The introduction of the first alkyne group can electronically activate the remaining iodo-position, making the second coupling faster than the first. This has been observed in related di-iodoheterocycles like 2,3-diiodoindole, where the mono-C2-alkynylated product is quickly converted to the di-substituted product.[1] To favor mono-substitution, consider using a less active catalyst system, shorter reaction times, and carefully monitor the reaction progress by TLC or LC-MS. |
| Ligand Effects on Regioselectivity | The choice of phosphine ligand on the palladium catalyst can influence the regioselectivity of the coupling. For di-iodopurines, it has been shown that monodentate ligands like PPh₃ can favor reaction at one position, while bidentate or bulky electron-rich monodentate ligands favor another. Experiment with different ligands to find the optimal one for your specific di-iodoindazole. |
Issue 3: Significant Formation of Alkyne Homocoupling (Glaser Coupling) Product
Question: I am observing a significant amount of a side product that I believe is the homocoupled dimer of my terminal alkyne. How can I minimize this side reaction?
Answer: The formation of alkyne homocoupling products, often referred to as Glaser coupling, is a common side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used in the presence of oxygen.[2]
Potential Causes and Solutions:
| Cause | Recommendation |
| Presence of Oxygen | Oxygen promotes the oxidative dimerization of the copper acetylide intermediate. Ensure the reaction is performed under strictly anaerobic conditions. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| Copper(I) Co-catalyst | The copper(I) co-catalyst is essential for the traditional Sonogashira mechanism but is also responsible for promoting homocoupling. If homocoupling is a persistent issue, consider a copper-free Sonogashira protocol.[3][4] These methods often employ specific palladium catalysts and ligands that are effective without a copper co-catalyst. |
| Use of a Reducing Atmosphere | It has been shown that conducting the reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon) can significantly reduce the amount of homocoupling product to as low as 2%.[2] |
Issue 4: Formation of Hydrodehalogenated Byproduct
Question: I have identified a byproduct where one of the iodine atoms on the indazole has been replaced by a hydrogen atom. What causes this and how can I prevent it?
Answer: Hydrodehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions. It involves the replacement of a halogen atom with a hydrogen atom from a hydrogen source in the reaction mixture.
Potential Causes and Solutions:
| Cause | Recommendation |
| Presence of a Hydrogen Source | The hydrogen atom can come from various sources, including the solvent (e.g., THF, alcohols), the amine base, or water. Ensure the use of anhydrous solvents and reagents. |
| Reaction with the Amine Base | The amine base can sometimes act as a hydride donor, leading to hydrodehalogenation. If this is suspected, consider using a different base, such as an inorganic base (K₂CO₃, Cs₂CO₃), or a non-hydride-donating organic base. |
| Catalyst-Mediated Pathway | The palladium catalyst itself can participate in pathways that lead to hydrodehalogenation. Optimizing the catalyst and ligand system can sometimes minimize this side reaction. |
Frequently Asked Questions (FAQs)
Q1: Is it always necessary to protect the nitrogen of the indazole for a Sonogashira coupling?
A1: For Sonogashira couplings at the 3-position of the indazole ring, N-protection is generally required to achieve good yields.[1] The acidic N-H proton can interfere with the catalytic cycle. However, for couplings at other positions on the benzene ring portion of the indazole, the reaction may proceed without N-protection, although yields might be lower and side reactions more prevalent.
Q2: What is the expected order of reactivity for a di-iodoindazole?
A2: The relative reactivity of the two iodo-positions will depend on their electronic and steric environment. Generally, an iodine atom at a more electron-deficient position will be more reactive towards oxidative addition to the palladium(0) catalyst. For example, in a 3,5-diiodo-1H-indazole, the C3-I bond is often more reactive than the C5-I bond. However, this can be influenced by the N-protecting group and other substituents on the ring.
Q3: Can I perform a sequential Sonogashira coupling on a di-iodoindazole with two different alkynes?
A3: Yes, sequential Sonogashira couplings can be performed to synthesize unsymmetrically di-substituted indazoles.[5] This is typically achieved by first performing a selective mono-alkynylation with one alkyne, isolating the mono-alkynylated product, and then subjecting it to a second Sonogashira coupling with a different alkyne. Careful control of reaction conditions is crucial for the success of the initial selective mono-alkynylation step.
Q4: What are the best analytical techniques to monitor the reaction and identify side products?
A4: Thin-layer chromatography (TLC) is a quick and convenient method for monitoring the progress of the reaction by observing the consumption of the starting materials and the formation of products. For a more detailed analysis and identification of side products, liquid chromatography-mass spectrometry (LC-MS) is highly recommended. High-performance liquid chromatography (HPLC) can be used for quantitative analysis of the product distribution. Nuclear magnetic resonance (NMR) spectroscopy is essential for the structural characterization of the final products and any isolated byproducts.
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of an N-Protected Di-iodoindazole
This protocol provides a general starting point for the Sonogashira coupling of an N-protected di-iodoindazole. Optimization of the solvent, base, temperature, and catalyst system may be necessary for specific substrates.
Materials:
-
N-protected di-iodoindazole (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv for mono-alkynylation; 2.2-2.5 equiv for di-alkynylation)
-
Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (3-10 mol%)
-
Anhydrous solvent (e.g., THF, DMF, or toluene)
-
Anhydrous amine base (e.g., triethylamine or diisopropylamine) (2-3 equiv)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the N-protected di-iodoindazole, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the anhydrous amine base via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., room temperature to 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes representative yields for Sonogashira couplings of halo-indazoles and related di-halo-heterocycles to illustrate the potential outcomes and the effect of reaction conditions. Note that yields are highly substrate-dependent.
Table 1: Representative Yields in Sonogashira Coupling of Halo-indazoles and Related Heterocycles
| Substrate | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Product(s) | Yield (%) | Reference |
| N-Protected 3-Iodo-1H-indazole | Various terminal alkynes | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | RT | 3-Alkynyl-indazole | 60-95 | [1] |
| 5-Bromo-3-iodo-1H-indazole | Terminal Alkyne | Pd/C-CuI-PPh₃ | Et₃N | Ethanol | 80 | Mono- and Di-alkynyl indazoles | Good to Excellent | [5] |
| 2,3-Diiodo-N-methylindole | Phenylacetylene (1.2 equiv) | Pd(PPh₃)₄ / CuI | Et₃N | THF | 60 | Mono-C2-alkynyl + Di-alkynyl | 45 (mono) + 30 (di) | Adapted from[1] |
Visualizations
Sonogashira Catalytic Cycle
Caption: The dual catalytic cycles of the Sonogashira coupling reaction.
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion in Sonogashira couplings of di-iodoindazoles.
References
Optimization of base and solvent for Heck reactions of 3,5-Diiodo-1H-indazole
Welcome to the technical support center for the optimization of Heck reactions involving 3,5-Diiodo-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance, troubleshoot common issues, and offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the N-H of the indazole ring before performing a Heck reaction?
A1: Yes, N-protection is highly recommended. The acidic proton of the indazole N-H can lead to side reactions or catalyst inhibition.[1] Protecting the nitrogen, for example as a Boc, THP, or SEM derivative, can prevent these issues and often leads to higher yields and cleaner reaction profiles.[1]
Q2: Which of the two iodine atoms on this compound is expected to react first in a mono-Heck reaction?
A2: The iodine atom at the C-3 position is generally more reactive in palladium-catalyzed cross-coupling reactions compared to the one at the C-5 position. This is due to the electronic properties of the indazole ring system. The electron-withdrawing nature of the pyrazole ring activates the C-3 position towards oxidative addition, which is often the rate-determining step in the catalytic cycle.
Q3: What are the most common palladium catalysts for Heck reactions with iodo-indazoles?
A3: Palladium(II) acetate (Pd(OAc)₂) is a very common and effective catalyst precursor.[1] Other catalysts like bis(triphenylphosphine)palladium(II) dichloride ((Ph₃P)₂PdCl₂) have also been used. For challenging substrates, specialized catalysts with bulky electron-rich phosphine ligands may offer improved performance.
Q4: Can microwave irradiation be used to improve reaction times and yields?
A4: Yes, microwave heating can be a very effective technique to accelerate Heck reactions, often leading to significantly shorter reaction times and improved yields, particularly for less reactive substrates.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive Catalyst: The palladium catalyst may have decomposed or is of poor quality. 2. Insufficient Temperature: The reaction may require more thermal energy to proceed. 3. Inappropriate Base or Solvent: The chosen base may not be strong enough, or the solvent may not be suitable. 4. N-H Interference: The unprotected indazole N-H is inhibiting the catalyst. | 1. Use a fresh batch of catalyst. Consider adding a phosphine ligand to stabilize the palladium complex. 2. Increase the reaction temperature in increments of 10-20 °C. Consider switching to a higher-boiling point solvent if necessary. 3. Screen a range of bases (both organic and inorganic) and solvents (see tables below). 4. Protect the indazole nitrogen with a suitable protecting group (e.g., Boc, SEM) prior to the Heck reaction.[1] |
| Formation of Multiple Products / Low Selectivity | 1. Double Heck Reaction: Both iodine atoms are reacting when only mono-substitution is desired. 2. Isomerization of the Alkene Product: The double bond in the product is migrating. 3. Side Reactions: The unprotected N-H may be leading to byproducts. | 1. Carefully control the stoichiometry of the alkene (use 1.0-1.2 equivalents). Lowering the reaction temperature and time may also favor mono-substitution. 2. Adding certain bases or silver salts can sometimes suppress alkene isomerization by promoting the reductive elimination step.[2] 3. As mentioned previously, N-protection is the most effective solution.[1] |
| Poor Yields with Electron-Rich Alkenes | 1. Reaction Mechanism: Heck reactions with electron-rich alkenes can be more challenging and may proceed through a different pathway. | 1. The choice of ligand can be critical. Experiment with different phosphine ligands (e.g., P(o-tol)₃, PPh₃) to find one that promotes the desired coupling. |
| Dehalogenation of the Starting Material | 1. Presence of a Hydride Source: Trace amounts of water or other protic species can lead to the reduction of the C-I bond. | 1. Ensure the use of anhydrous solvents and reagents. Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen). |
Optimization of Base and Solvent
The choice of base and solvent is critical for a successful Heck reaction. Below are tables summarizing common options for the Heck reaction of iodo-heterocycles, which can be used as a starting point for the optimization of reactions with this compound.
Table 1: Base Screening for Heck Reactions of Iodo-Heterocycles
| Base | Type | Typical Equivalents | Comments |
| Triethylamine (Et₃N) | Organic | 2.0 - 3.0 | Commonly used, acts as both a base and a ligand. |
| Diisopropylethylamine (DIPEA) | Organic | 2.0 - 3.0 | A bulkier amine base, can sometimes improve results. |
| Sodium Carbonate (Na₂CO₃) | Inorganic | 2.0 | A solid base, often used in polar aprotic solvents like DMF.[1] |
| Potassium Carbonate (K₂CO₃) | Inorganic | 2.0 | Similar to Na₂CO₃, can be more effective in some cases. |
| Cesium Carbonate (Cs₂CO₃) | Inorganic | 2.0 | A stronger inorganic base, can be beneficial for less reactive substrates. |
| Sodium Acetate (NaOAc) | Inorganic | 2.0 - 3.0 | A mild inorganic base. |
Table 2: Solvent Screening for Heck Reactions of Iodo-Heterocycles
| Solvent | Type | Typical Temperature Range (°C) | Comments |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 80 - 150 | A very common and effective solvent for Heck reactions.[1] |
| Acetonitrile (MeCN) | Polar Aprotic | 80 - 110 | Another widely used solvent, especially with amine bases. |
| 1,4-Dioxane | Polar Aprotic | 80 - 110 | A good alternative to DMF and MeCN. |
| Toluene | Non-polar | 80 - 110 | Can be effective, particularly in reactions where a neutral pathway is favored. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 100 - 160 | High boiling point, useful for reactions requiring high temperatures.[3] |
Experimental Protocols
General Protocol for N-Protection of this compound (SEM protection)
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Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (Argon or Nitrogen).
-
Stirring: Stir the mixture at 0 °C for 30 minutes.
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Addition of Protecting Group: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) dropwise to the reaction mixture.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC.
-
Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for the Heck Reaction of N-Protected this compound
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Reaction Setup: To a dry Schlenk flask, add N-protected this compound (1.0 eq), Palladium(II) Acetate (Pd(OAc)₂, 0.05 eq), a suitable phosphine ligand (e.g., PPh₃, 0.1 eq), and the chosen base (e.g., Na₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Addition of Reagents: Add the anhydrous solvent (e.g., DMF) followed by the alkene (1.1 - 1.5 eq) via syringe.
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Reaction Execution: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100-120 °C). Stir the reaction mixture vigorously for 4-24 hours.
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Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
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Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to afford the pure product.
Visualizations
Caption: Experimental workflow for the Heck reaction of this compound.
Caption: Simplified catalytic cycle of the Mizoroki-Heck reaction.
Caption: Troubleshooting decision tree for the Heck reaction.
References
Preventing de-iodination of 3,5-Diiodo-1H-indazole during reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of de-iodination during reactions with 3,5-Diiodo-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What is de-iodination and why is it a problem with this compound?
A1: De-iodination is a common side reaction where one or both of the iodine atoms on the this compound molecule are replaced by a hydrogen atom. This leads to the formation of mono-iodinated or completely de-iodinated indazole byproducts. This side reaction is problematic as it reduces the yield of the desired product and introduces impurities that can be difficult to separate due to their similar polarities.
Q2: What are the primary causes of de-iodination during cross-coupling reactions?
A2: De-iodination, or hydrodehalogenation, in palladium-catalyzed cross-coupling reactions is often attributed to the formation of palladium-hydride (Pd-H) species. These species can arise from various sources, including solvents (like alcohols or DMF), reagents (such as amines or boronic acids), or residual water in the reaction mixture. The Pd-H species can then react with the this compound in a process that results in the replacement of an iodine atom with hydrogen. Factors such as high reaction temperatures and exposure to light can also promote radical pathways that lead to de-iodination.[1]
Q3: How does the choice of catalyst and ligand affect de-iodination?
A3: The choice of the palladium catalyst and, more importantly, the phosphine ligand plays a crucial role in preventing de-iodination. Bulky and electron-rich phosphine ligands, such as XPhos and SPhos, are known to promote the desired cross-coupling reaction.[2] These ligands stabilize the palladium center and facilitate the reductive elimination step of the catalytic cycle, which outcompetes the de-iodination pathway.
Q4: Can the choice of base influence the extent of de-iodination?
A4: Yes, the base is a critical factor. Strong organic bases, especially alkoxides and amines, can contribute to the formation of Pd-H species, thereby increasing the likelihood of de-iodination. Weaker inorganic bases, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), are generally preferred as they are less likely to promote the formation of hydride intermediates.
Q5: Are there any solvent considerations to minimize de-iodination?
A5: Absolutely. Solvents that can act as a hydride source, such as alcohols and to some extent DMF, should be used with caution. Anhydrous, aprotic solvents like toluene or dioxane are often better choices for minimizing de-iodination. It is crucial to use dry solvents to avoid water, which can also be a source of protons.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of mono-de-iodinated byproduct | Reaction temperature is too high, favoring the de-iodination pathway. | Lower the reaction temperature. Consider running the reaction at room temperature or slightly elevated temperatures (e.g., 50-70 °C) for a longer duration. |
| The chosen base is too strong or is acting as a hydride source. | Switch to a weaker, non-nucleophilic inorganic base such as K₃PO₄ or Cs₂CO₃. | |
| The phosphine ligand is not optimal for promoting the desired coupling over de-iodination. | Employ bulky, electron-rich biaryl phosphine ligands like XPhos, SPhos, or RuPhos. These ligands accelerate the reductive elimination step. | |
| Significant amounts of fully de-iodinated indazole | Presence of a hydride source in the reaction mixture. | Ensure all solvents and reagents are anhydrous. Avoid using alcohol-based solvents. Use aprotic solvents like toluene or dioxane. |
| Prolonged reaction times at elevated temperatures. | Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. | |
| Light-induced decomposition. | Protect the reaction from light by wrapping the reaction vessel in aluminum foil, especially if the reaction is run over a long period. | |
| Low conversion of starting material and some de-iodination | Inefficient catalyst system. | Consider using a palladium precatalyst, such as a G3 or G4 palladacycle, which can provide a more active and stable catalytic species. |
| N-H interference with the catalyst. | For certain cross-coupling reactions, N-protection of the indazole (e.g., with a Boc or SEM group) may be beneficial to prevent catalyst inhibition, though this adds extra synthetic steps. |
Experimental Protocol: Suzuki-Miyaura Coupling with Minimized De-iodination
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, incorporating measures to suppress de-iodination.
Materials:
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This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous toluene
-
Anhydrous 1,4-Dioxane
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in anhydrous toluene.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add a mixture of anhydrous dioxane and degassed water (e.g., 4:1 v/v).
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Seal the flask and heat the reaction mixture to 70 °C with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Competing pathways of cross-coupling and de-iodination.
Caption: Stepwise troubleshooting workflow for minimizing de-iodination.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
Improving regioselectivity in the functionalization of 3,5-Diiodo-1H-indazole
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3,5-diiodo-1H-indazole. The focus is on improving regioselectivity during functionalization reactions.
Frequently Asked Questions (FAQs)
Q1: Why is regioselectivity a major challenge when functionalizing this compound?
A1: The indazole ring possesses two nitrogen atoms in the pyrazole ring, leading to the existence of 1H and 2H tautomers. The 1H-tautomer is generally more thermodynamically stable.[1] Direct functionalization at the nitrogen, such as alkylation or acylation, often yields a mixture of N1 and N2 substituted products, making regiocontrol difficult.[1][2] Similarly, the two iodine atoms at the C3 and C5 positions offer multiple sites for reactions like cross-coupling, requiring careful control of reaction conditions to achieve selective functionalization at one position over the other.
Q2: What are the key factors influencing N1 vs. N2 regioselectivity during the alkylation of the indazole core?
A2: Several factors critically influence the ratio of N1 to N2 products:
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Steric and Electronic Effects: Bulky substituents at the C3 position can favor N1 alkylation, while electron-withdrawing groups at the C7 position can direct substitution to the N2 position.[1]
-
Reaction Conditions: The choice of base and solvent is crucial. For example, using sodium hydride (NaH) in tetrahydrofuran (THF) is known to favor N1-alkylation.[1][2][3] Conversely, acidic conditions may promote N2-alkylation.[1]
-
Nature of the Electrophile: The structure of the alkylating or acylating agent can also influence the regiochemical outcome.[1]
-
Thermodynamic vs. Kinetic Control: N1-substituted products are often the thermodynamically more stable isomer, while N2-products can be favored under kinetically controlled conditions.[1]
Q3: Is it necessary to protect the N-H of the indazole ring before performing cross-coupling reactions at the C3 or C5 positions?
A3: Yes, N-protection is highly recommended, particularly for palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination.[4][5] The unprotected N-H is acidic and can participate in side reactions with the bases and organometallic reagents used in these couplings, leading to lower yields and the formation of complex mixtures. The use of a suitable protecting group, such as tert-butoxycarbonyl (Boc) or (2-(trimethylsilyl)ethoxy)methyl (SEM), can prevent these unwanted reactions and improve the overall efficiency and selectivity of the C3 or C5 functionalization.[4][6][7]
Troubleshooting Guides
Problem 1: Poor Regioselectivity in N-Alkylation (Mixture of N1 and N2 Isomers)
Symptoms:
-
Complex NMR spectra showing two sets of signals for the desired product.
-
Difficult purification with co-eluting isomers.
-
Inconsistent reaction outcomes.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Base/Solvent System | For preferential N1-alkylation, the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is highly effective.[2][3] The sodium cation is thought to coordinate with the N2 atom, sterically hindering alkylation at that position.[2] |
| Thermodynamic vs. Kinetic Control Not Optimized | N1-substituted indazoles are often the thermodynamically favored product.[1] Allowing the reaction to reach thermodynamic equilibrium, sometimes by gentle heating, can increase the proportion of the N1-isomer, especially when using α-halo carbonyl or β-halo ester electrophiles.[3] |
| Electronic Effects of Substituents | If the indazole scaffold contains an electron-withdrawing group at the C7 position, N2-alkylation is favored.[3] If N1-alkylation is desired in this case, a different synthetic strategy or a protecting group approach might be necessary. |
Problem 2: Low Yield or No Reaction in Suzuki Coupling at the C3 or C5 Position
Symptoms:
-
Recovery of starting this compound.
-
Formation of de-iodinated byproducts.
-
Low conversion to the desired coupled product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Unprotected Indazole N-H | The acidic N-H proton can interfere with the catalytic cycle. Protect the indazole with a suitable protecting group like Boc prior to the Suzuki coupling.[4] |
| Suboptimal Catalyst/Ligand Combination | The choice of palladium catalyst and ligand is critical. For Suzuki couplings, common catalysts include Pd(PPh₃)₄ and PdCl₂(dppf).[4] The ligand can significantly impact the reaction's efficiency.[8] |
| Incorrect Base or Solvent | A base is required to activate the boronic acid. Common choices include Na₂CO₃, K₂CO₃, or Cs₂CO₃. The solvent system often consists of a mixture of an organic solvent (e.g., dioxane, THF, or DMF) and water.[8][9] |
| Poor Quality Boronic Acid | Boronic acids can dehydrate to form unreactive boroxines. Ensure the boronic acid is of high quality or use a boronate ester instead. |
Problem 3: Lack of Selectivity in Cross-Coupling Reactions (Reaction at both C3 and C5)
Symptoms:
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Formation of mono- and di-substituted products.
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Difficulty in isolating the desired mono-functionalized product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Similar Reactivity of C3-I and C5-I Bonds | In some cases, the electronic environment of the C3 and C5 positions may lead to similar reactivity of the iodo substituents. |
| Reaction Conditions Too Harsh | High temperatures and prolonged reaction times can promote di-substitution. Try running the reaction at a lower temperature or for a shorter duration. |
| Stoichiometry of Reagents | Use a slight deficiency of the coupling partner (e.g., 0.8-0.95 equivalents of boronic acid) to favor mono-substitution. |
| Sequential Functionalization Strategy | Consider a sequential cross-coupling strategy. The reactivity difference between an iodo and a bromo substituent can be exploited. For instance, starting with a 3-iodo-5-bromo-1H-indazole allows for selective Sonogashira or Suzuki coupling at the more reactive C3-iodo position, followed by a subsequent coupling at the C5-bromo position under different conditions.[10] |
Experimental Protocols
N-Protection of this compound with a Boc Group
This protocol is adapted from a procedure for the N-protection of 3-iodo-1H-indazole.[4]
-
Dissolution: Dissolve this compound (1.0 equiv) in acetonitrile (CH₃CN).
-
Addition of Reagents: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv), 4-(dimethylamino)pyridine (DMAP, 0.05 equiv), and triethylamine (Et₃N, 1.5 equiv).
-
Reaction: Stir the mixture vigorously at room temperature for 10 hours.
-
Workup: Evaporate the solvent under reduced pressure. The crude product can then be purified by column chromatography.
Regioselective Suzuki-Miyaura Coupling at the C3-Position
This is a general protocol that may require optimization for specific substrates.[8]
-
Inert Atmosphere: To a reaction vessel, add the N-protected this compound (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ (2-3 equiv).
-
Solvent Addition: Add a suitable solvent system, for example, a 4:1 mixture of dioxane and water.
-
Degassing: Degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction mixture, perform an aqueous workup, and extract the product with an organic solvent. The crude product is then purified by column chromatography.
Data Summary
Table 1: Conditions for Regioselective N1-Alkylation of Substituted Indazoles [3]
| C3-Substituent | Alkylating Agent | Base/Solvent | N1:N2 Ratio |
| -CO₂Me | Ethyl bromoacetate | NaH/THF | >99:1 |
| -C(CH₃)₃ | Ethyl bromoacetate | NaH/THF | >99:1 |
| -COCH₃ | Ethyl bromoacetate | NaH/THF | >99:1 |
| -CONH₂ | Ethyl bromoacetate | NaH/THF | >99:1 |
Table 2: Comparison of Conditions for Suzuki Coupling of 3-Iodoindazoles [9]
| Indazole Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield |
| 3-Iodo-6-methyl-4-nitro-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Good |
| 3-Iodo-1H-indazole | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | High |
Visualizations
Caption: Workflow for N-protection followed by regioselective Suzuki coupling.
Caption: Decision workflow for troubleshooting poor N1-alkylation selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Substituent-controlled site-selective silylation of 2H-indazoles to access silylated 1H-indazoles and 2H-indazoles under transition metal-free conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
Technical Support Center: Catalyst Poisoning Issues in Reactions with 3,5-Diiodo-1H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst poisoning and other issues in cross-coupling reactions involving 3,5-Diiodo-1H-indazole.
Troubleshooting Guides
This section addresses specific problems in a question-and-answer format, offering potential causes and actionable solutions.
Problem 1: Low to No Conversion in Suzuki-Miyaura or Sonogashira Coupling
Symptoms: Your reaction shows a high percentage of unreacted this compound, even after extended reaction times or heating. You may also observe the formation of a black precipitate (palladium black), indicating catalyst decomposition.
Potential Causes:
-
Catalyst Poisoning by the Indazole N-H Group: The acidic proton and the lone pair of electrons on the nitrogen atoms of the indazole ring can coordinate to the palladium center, leading to the formation of inactive catalyst species. This is a common issue with N-H containing heterocycles.[1]
-
Catalyst Deactivation: The palladium catalyst may have been deactivated due to exposure to oxygen or impurities in the reagents or solvents.
-
Suboptimal Ligand Choice: The ligand used may not be suitable for the sterically demanding and potentially inhibiting diiodoindazole substrate.
-
Insufficient Reaction Temperature: The oxidative addition of the C-I bond might require higher temperatures, especially for the second coupling at the C5 position.
Troubleshooting Steps:
-
N-H Protection: The most effective strategy to prevent catalyst inhibition by the indazole is to protect the N-H group. The tert-butyloxycarbonyl (Boc) group is a common and effective choice as it is stable under many cross-coupling conditions and can be removed later.
-
Ligand Screening: Employ bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands. These ligands can promote the desired catalytic cycle and are known to be effective for challenging substrates.[2]
-
Catalyst and Pre-catalyst Selection: Consider using more robust palladium pre-catalysts like PEPPSI-IPr or palladacycles, which can exhibit higher stability and activity in the presence of challenging substrates.[2]
-
Rigorous Inert Atmosphere: Ensure that all solvents and reagents are thoroughly degassed and that the reaction is performed under a strict inert atmosphere (argon or nitrogen) to prevent catalyst oxidation.
-
Temperature Optimization: Gradually increase the reaction temperature. Microwave irradiation can also be an effective method for promoting difficult couplings with indazoles.[3]
Problem 2: Predominant Mono-substitution and Difficulty in Achieving Di-substitution
Symptoms: The reaction yields the mono-substituted product (either at the C3 or C5 position) in good yield, but the di-substituted product is formed in low amounts or not at all.
Potential Causes:
-
Deactivation of the Catalyst: The catalyst may be poisoned or deactivated after the first coupling event, preventing the second coupling from occurring.
-
Steric Hindrance: After the first coupling, the introduction of a bulky group can sterically hinder the approach of the catalyst to the second iodine-bearing carbon.
-
Electronic Effects: The electronic properties of the mono-substituted intermediate may disfavor the second oxidative addition.
Troubleshooting Steps:
-
Increase Catalyst Loading: For the second coupling, a higher catalyst loading (e.g., 2-5 mol%) might be necessary to achieve full conversion.
-
Use a More Active Catalyst System: Switch to a more active catalyst system, such as one employing a bulky biarylphosphine ligand (e.g., XPhos) or an NHC ligand, which are known to facilitate challenging cross-coupling reactions.
-
Elevated Temperatures: Higher reaction temperatures are often required for the second substitution.
-
Stepwise Approach: Consider a stepwise approach where the mono-substituted product is isolated and then subjected to a second cross-coupling reaction under more forcing conditions.
Frequently Asked Questions (FAQs)
Q1: Is N-H protection always necessary for cross-coupling reactions with this compound?
A1: While not always strictly necessary, N-H protection is highly recommended, especially for achieving high yields and reproducibility. The unprotected N-H group is a known source of catalyst inhibition for indazoles and other nitrogen-containing heterocycles.[1] Protecting groups like Boc can significantly improve reaction outcomes. Some specific protocols for unprotected indazoles have been developed, but they often require careful optimization of ligands and reaction conditions.[3][4]
Q2: Which position of this compound is more reactive in cross-coupling reactions?
A2: The relative reactivity of the C3 and C5 positions can be influenced by the specific reaction conditions, particularly the catalyst and ligand system. Theoretical studies on halo-heterocycles suggest that the ease of oxidative addition is a key factor in determining regioselectivity.[5] For dihalogenated N-heteroarenes, the regioselectivity can sometimes be tuned by the choice of ligand and palladium catalyst speciation.[6][7] Without specific experimental data for this compound, it is advisable to determine the regioselectivity experimentally under your desired reaction conditions.
Q3: What are the best practices for setting up a Sonogashira coupling with this compound?
A3: For a successful Sonogashira coupling, consider the following:
-
N-H Protection: Protect the indazole with a Boc group.
-
Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard. For challenging substrates, consider more advanced catalyst systems.
-
Base: A mild amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used.
-
Solvent: Anhydrous and degassed solvents like DMF or THF are common choices.
-
Inert Atmosphere: As with other palladium-catalyzed reactions, maintaining a strict inert atmosphere is crucial.
Q4: My reaction has turned black. What does this mean and what should I do?
A4: The formation of a black precipitate, commonly known as "palladium black," is an indication of catalyst decomposition and aggregation. This leads to a loss of catalytic activity. It is often caused by exposure to oxygen, high temperatures, or the presence of impurities. If this occurs, the reaction is likely to fail. To prevent this, ensure thorough degassing of all reagents and solvents and maintain a positive pressure of an inert gas throughout the reaction. Using more stable ligands or pre-catalysts can also help to minimize catalyst decomposition.
Data Presentation
Table 1: Illustrative Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of N-Heterocyclic Halides
| Catalyst System | Ligand Type | Typical Substrates | Advantages | Disadvantages |
| Pd(PPh₃)₄ | Monodentate Phosphine | Simple aryl/vinyl halides | Commercially available, well-established | Can be sensitive to air, may not be active enough for challenging substrates |
| Pd(OAc)₂ + SPhos/XPhos | Bulky Biarylphosphine | Sterically hindered, electron-rich/poor heterocycles | High activity and stability, broad substrate scope | More expensive ligands |
| PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | Aryl chlorides, challenging heterocycles | High thermal stability, very active for difficult couplings | May require specific reaction conditions |
This table provides a general comparison based on literature for N-heterocyclic substrates and is intended as a starting point for optimization.
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of this compound
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Addition of Base and Reagent: Add triethylamine (1.5 eq.) and 4-dimethylaminopyridine (DMAP) (0.1 eq.). To this solution, add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq.).
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: General Procedure for a Robust Suzuki-Miyaura Coupling with N-Boc-3,5-diiodo-1H-indazole
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine N-Boc-3,5-diiodo-1H-indazole (1.0 eq.), the desired boronic acid (1.1 eq. for mono-substitution, 2.2 eq. for di-substitution), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Catalyst and Ligand Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Mandatory Visualization
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: 3,5-Diiodo-1H-indazole Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the formation of homocoupling byproducts during cross-coupling reactions with 3,5-Diiodo-1H-indazole.
Troubleshooting Guides
Issue 1: Significant Formation of Homocoupled Byproduct of the Coupling Partner (e.g., Biaryl from Boronic Acid in Suzuki Coupling)
Possible Causes:
-
Presence of Oxygen: Molecular oxygen can promote the homocoupling of organoboron reagents.[1] It can also lead to the oxidation of the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that favors homocoupling.
-
Use of Pd(II) Pre-catalyst: Pd(II) sources can react directly with the organometallic reagent (e.g., boronic acid) to generate the homocoupled product and the active Pd(0) catalyst. This is often more problematic at the beginning of the reaction.
-
Slow Transmetalation: If the transmetalation step in the cross-coupling cycle is slow, it allows for competing side reactions like homocoupling to occur.
Suggested Solutions:
-
Rigorous Degassing: Ensure all solvents and reagents are thoroughly deoxygenated. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw technique. Maintain a positive pressure of inert gas throughout the reaction.
-
Use of Pd(0) Catalyst: Start with a Pd(0) catalyst, such as Pd(PPh₃)₄, to bypass the initial reduction step that can contribute to homocoupling.
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the rates of oxidative addition and reductive elimination, thus favoring the desired cross-coupling pathway over homocoupling. For Suzuki reactions, ligands like SPhos and XPhos have proven effective.[2]
-
Slow Addition of Reagents: In some cases, the slow addition of the organometallic reagent can help to maintain a low concentration in the reaction mixture, thereby disfavoring the homocoupling side reaction.
Issue 2: Formation of Indazole Dimers (Homocoupling of this compound)
Possible Causes:
-
Catalyst Decomposition: Decomposition of the palladium catalyst can lead to the formation of palladium black, which can promote the homocoupling of aryl halides.
-
High Temperatures: Elevated reaction temperatures can sometimes increase the rate of catalyst decomposition and favor the homocoupling pathway.
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Inappropriate Base or Ligand: The choice of base and ligand can significantly influence the relative rates of the desired cross-coupling and the undesired homocoupling.
Suggested Solutions:
-
Optimize Reaction Temperature: Screen a range of temperatures to find the optimal balance between a reasonable reaction rate and minimal byproduct formation. Lowering the temperature may suppress homocoupling.
-
Ligand and Base Screening: The combination of the palladium precursor, ligand, and base is crucial. For instance, in Buchwald-Hartwig aminations, the use of specific ligands like Xantphos can be critical for achieving high yields of the desired product.[3] A thorough screening of different ligands and bases is recommended.
-
N-Protection of the Indazole: The acidic N-H proton of the indazole can interfere with the catalytic cycle. Protecting the indazole nitrogen with a suitable group (e.g., Boc, SEM) can prevent side reactions and improve the outcome of the coupling reaction.[4]
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem in cross-coupling reactions with this compound?
A1: Homocoupling is a side reaction where two identical molecules couple with each other. In the context of cross-coupling with this compound, this can result in two main types of byproducts: the dimerization of your coupling partner (e.g., two boronic acid molecules coupling in a Suzuki reaction) or the dimerization of the this compound itself. These byproducts reduce the yield of the desired selectively functionalized indazole and can complicate the purification process due to similar polarities with the product.
Q2: Which iodine position on this compound is more reactive in cross-coupling reactions?
A2: Generally, the C3 position of the indazole ring is more electron-deficient and thus often exhibits higher reactivity towards the initial oxidative addition step with the palladium catalyst. This suggests that mono-functionalization is likely to occur preferentially at the C3 position. However, the selectivity can be influenced by the specific reaction conditions, including the choice of catalyst, ligand, and solvent.
Q3: Is it necessary to protect the N-H of the indazole ring before performing a cross-coupling reaction?
A3: While some Suzuki-type reactions have been successful with unprotected 3-iodoindazoles, N-protection is generally recommended, especially for Sonogashira and Buchwald-Hartwig reactions. The acidic N-H can interfere with the catalyst and reagents, leading to lower yields and the formation of side products. The choice of the protecting group (e.g., Boc, SEM, or a simple alkyl group) can also influence the reaction's outcome.[4]
Q4: Can I achieve selective mono-functionalization of this compound?
A4: Yes, selective mono-arylation or mono-alkynylation is often achievable by carefully controlling the stoichiometry of the reagents (using a slight excess of the coupling partner relative to the diiodo-indazole) and by choosing appropriate reaction conditions. The higher reactivity of the C3-iodide bond often facilitates selective reaction at this position. Further functionalization at the C5 position can then be carried out in a subsequent step.
Q5: What are the key parameters to consider when optimizing a cross-coupling reaction to minimize homocoupling?
A5: The most critical parameters to consider are:
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Exclusion of Oxygen: Rigorously maintain an inert atmosphere.
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Catalyst System: The choice of palladium precursor and ligand is paramount.
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Reaction Temperature: Lower temperatures often disfavor homocoupling.
-
Base: The nature and strength of the base can significantly impact the reaction.
-
Solvent: The polarity and coordinating ability of the solvent can influence the stability and activity of the catalyst.
Data Presentation
The following tables provide representative data on the impact of various reaction parameters on the yield of the desired cross-coupled product versus the homocoupling byproduct in Suzuki and Sonogashira reactions. Please note that these are illustrative examples, and optimal conditions will vary depending on the specific substrates used.
Table 1: Influence of Ligand and Base on a Model Suzuki Coupling Reaction
| Entry | Palladium Source | Ligand | Base | Desired Product Yield (%) | Homocoupling Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | 45 | 30 |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | 85 | <5 |
| 3 | Pd(dppf)Cl₂ | - | Cs₂CO₃ | 78 | 10 |
| 4 | Pd(OAc)₂ | XPhos | K₃PO₄ | 90 | <5 |
Reaction Conditions: this compound (1 equiv.), Arylboronic acid (1.2 equiv.), Palladium source (2 mol%), Ligand (4 mol%), Base (2 equiv.), Solvent (Dioxane/H₂O), 80 °C, 12 h.
Table 2: Effect of Copper Co-catalyst and Atmosphere on a Model Sonogashira Coupling
| Entry | Palladium Catalyst | Co-catalyst | Atmosphere | Desired Product Yield (%) | Alkyne Homocoupling Yield (%) |
| 1 | PdCl₂(PPh₃)₂ | CuI | Air | 40 | 50 |
| 2 | PdCl₂(PPh₃)₂ | CuI | Argon | 88 | <10 |
| 3 | Pd(PPh₃)₄ | None (Cu-free) | Argon | 75 | <2 |
| 4 | PdCl₂(PPh₃)₂ | None (Cu-free) | Air | 30 | 15 |
Reaction Conditions: this compound (1 equiv.), Terminal Alkyne (1.2 equiv.), Palladium catalyst (2 mol%), Co-catalyst (4 mol%), Base (Et₃N), Solvent (THF), 50 °C, 8 h.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling to Minimize Homocoupling
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (or its N-protected derivative) (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Degassing: Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of dioxane and water, 10 mL) via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, or a pre-catalyst, 1-2 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Protocol for a Copper-Free Sonogashira Coupling
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (N-protected is recommended) (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a magnetic stir bar.
-
Inert Atmosphere: Evacuate and backfill the tube with high-purity argon or nitrogen three times.
-
Reagent Addition: Under a positive flow of inert gas, add a degassed solvent (e.g., THF or DMF, 10 mL), the terminal alkyne (1.2 mmol), and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).
-
Reaction: Seal the tube and stir the mixture at the appropriate temperature (ranging from room temperature to 80 °C, depending on the reactivity of the substrates) until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite to remove palladium black.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: Competing pathways in the cross-coupling reaction of this compound.
Caption: A logical workflow for troubleshooting and minimizing homocoupling byproducts.
References
Technical Support Center: Scaling Up Cross-Coupling Reactions with 3,5-Diiodo-1H-indazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for scaling up cross-coupling reactions involving 3,5-Diiodo-1H-indazole. The information is presented in a user-friendly question-and-answer format to directly address challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up cross-coupling reactions with this compound?
A1: Scaling up cross-coupling reactions with this compound presents several challenges. Regioselectivity is a primary concern, as the two iodine atoms at the C3 and C5 positions may have different reactivities, potentially leading to a mixture of mono- and di-substituted products.[1][2] Effective heat and mass transfer become critical on a larger scale to ensure consistent reaction kinetics and avoid localized overheating, which can lead to catalyst decomposition and byproduct formation. Catalyst deactivation and leaching are also more pronounced at scale, impacting reaction efficiency and product purity.[3] Finally, ensuring process safety is paramount, as some reagents can be pyrophoric or toxic, and exothermic reactions need to be carefully controlled.[4]
Q2: Is N-protection of the indazole ring necessary for cross-coupling reactions with this compound?
A2: While not always strictly necessary, N-protection of the indazole is highly recommended, especially for Sonogashira and Buchwald-Hartwig reactions. The acidic N-H proton can interfere with the catalytic cycle by reacting with the base or the organometallic reagents, leading to lower yields and catalyst deactivation.[5] For Suzuki reactions, successful couplings have been reported on unprotected indazoles.[6] However, for consistency and to minimize side reactions when scaling up, N-protection is a prudent strategy. The choice of protecting group is crucial; it must be stable to the reaction conditions and easily removable. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a viable option for directing regioselective derivatization at the C3 position.[7]
Q3: How can I control the regioselectivity of the cross-coupling reaction to obtain mono-substituted products?
A3: Achieving mono-substitution on this compound relies on exploiting the potential differences in reactivity between the C3-I and C5-I bonds. Generally, the C3 position of indazole is more electron-deficient and thus more reactive towards oxidative addition in palladium-catalyzed cross-couplings.[8] To favor mono-substitution at the C3 position, one can employ milder reaction conditions, such as lower temperatures and shorter reaction times. Careful selection of the catalyst and ligands can also influence selectivity. Additionally, using a stoichiometric amount or a slight excess of the coupling partner can help to minimize di-substitution.
Q4: What are the key safety considerations when scaling up these reactions?
A4: Safety is a critical aspect of scaling up. A thorough hazard analysis should be conducted.[4] Key considerations include:
-
Exothermic Reactions: Cross-coupling reactions can be exothermic.[4] Ensure adequate cooling capacity and a system for monitoring and controlling the reaction temperature to prevent thermal runaway.
-
Reagent Handling: Some reagents, like phosphine ligands and certain bases (e.g., sodium tert-butoxide), can be pyrophoric or air-sensitive. Handle them under an inert atmosphere. Organotin reagents used in Stille coupling are toxic.
-
Solvent Safety: Use appropriate solvents with regard to their flammability and toxicity. Ensure proper ventilation and grounding of equipment to prevent static discharge.
-
Pressure Build-up: Reactions involving gaseous reagents or byproducts can lead to pressure build-up in a sealed reactor. Ensure proper pressure relief systems are in place.
Q5: Can flow chemistry be a viable option for scaling up cross-coupling reactions with this compound?
A5: Yes, flow chemistry is an excellent strategy for scaling up cross-coupling reactions.[2][9] It offers several advantages over batch processing, including superior heat and mass transfer, which leads to better reaction control and reproducibility.[2][5] The use of packed-bed reactors with immobilized catalysts can simplify product purification by minimizing catalyst leaching into the product stream.[10] This technology can also enhance safety by minimizing the volume of hazardous materials at any given time.[8]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
| Possible Cause | Recommended Solution |
| Catalyst Inactivity | Ensure the palladium catalyst is active. Use a fresh batch or a pre-catalyst that is activated in situ. For challenging couplings, consider more active catalysts like those with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands).[6] |
| Insufficiently Strong or Insoluble Base | The choice of base is critical. If using carbonates or phosphates, ensure adequate water is present in the solvent system to aid solubility and activity. For more challenging substrates, consider stronger bases like cesium carbonate or potassium phosphate.[11] |
| Poor Reagent Purity | Impurities in starting materials, solvents, or reagents can poison the catalyst. Ensure all components are of high purity. Solvents should be anhydrous and degassed to remove oxygen, which can deactivate the catalyst.[6] |
| Inadequate Mixing | In heterogeneous mixtures, poor mixing can limit the reaction rate. Ensure vigorous stirring, especially when scaling up. For very large scales, consider mechanical stirring.[6] |
Issue 2: Formation of Significant Side Products (e.g., Homocoupling, Dehalogenation)
| Possible Cause | Recommended Solution |
| Presence of Oxygen | Oxygen can promote the homocoupling of boronic acids (in Suzuki reactions) or terminal alkynes (in Sonogashira reactions).[6] Thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. |
| Protodehalogenation | The replacement of an iodine atom with hydrogen can occur, particularly at higher temperatures or with extended reaction times. Lower the reaction temperature and monitor the reaction progress closely to avoid prolonged heating after the starting material is consumed.[10] |
| Glaser Coupling (in Sonogashira) | The copper co-catalyst in Sonogashira reactions can promote the homocoupling of the terminal alkyne.[5] Consider using a copper-free protocol or adding the alkyne slowly to the reaction mixture. |
| Hydrolysis of Functional Groups | If your coupling partners contain sensitive functional groups (e.g., esters, nitriles), the basic reaction conditions can lead to hydrolysis. Use a milder base (e.g., potassium fluoride) or protect the sensitive functional groups.[10] |
Issue 3: Difficulty in Product Purification
| Possible Cause | Recommended Solution |
| Residual Palladium Catalyst | Palladium contamination is a common issue, especially in pharmaceutical applications. Consider using immobilized catalysts in a flow setup.[10] For batch reactions, various palladium scavengers (e.g., silica-based thiols, activated carbon) can be used during workup.[12] |
| Co-elution of Product and Byproducts | If byproducts have similar polarity to the desired product, chromatographic separation can be challenging. Optimize the reaction conditions to minimize byproduct formation. Consider crystallization as a purification method, as it can be highly selective and scalable.[13] |
| Formation of Emulsions during Workup | The use of certain solvents and bases can lead to stable emulsions during aqueous workup. Try adding brine or filtering the mixture through a pad of celite to break the emulsion. |
Quantitative Data Summary
The following tables summarize typical reaction conditions for various cross-coupling reactions with iodo-indazoles and related compounds. Note that these are general conditions and may require optimization for the specific case of this compound.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition | Reference |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) | [6] |
| Base | Na₂CO₃ (2-3 equiv.) or K₃PO₄ (2-3 equiv.) | [11] |
| Solvent | Dioxane/H₂O (4:1) or DMF | [6][11] |
| Temperature | 80-120 °C | [6] |
| Boronic Acid | 1.2-1.5 equivalents | [6] |
Table 2: Sonogashira Coupling Conditions
| Parameter | Condition | Reference |
| Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | [2] |
| Co-catalyst | CuI (5-10 mol%) | [2] |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equiv.) | [3] |
| Solvent | THF or DMF | [5] |
| Temperature | Room Temperature to 70 °C | [2] |
| Alkyne | 1.1-1.5 equivalents | [3] |
Table 3: Buchwald-Hartwig Amination Conditions
| Parameter | Condition | Reference |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) | [8] |
| Ligand | Xantphos (2-4 mol%) or other bulky phosphine ligands | [8] |
| Base | Cs₂CO₃ (1.5-2 equiv.) or NaOtBu (1.5-2 equiv.) | [8] |
| Solvent | Dioxane or Toluene | [14] |
| Temperature | 80-110 °C | [4] |
| Amine | 1.2-1.5 equivalents | [8] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, add this compound (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the reactor and purge with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., dioxane/water 4:1). Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.[6]
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a reactor equipped with a stirrer, condenser, and nitrogen inlet, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide co-catalyst (5-10 mol%).
-
Inert Atmosphere: Purge the reactor with an inert gas.
-
Solvent, Base, and Alkyne Addition: Add the degassed solvent (e.g., THF), the base (e.g., triethylamine, 2-3 equiv.), and the terminal alkyne (1.1-1.5 equiv.).
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to 70 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate.
-
Purification: Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts. Dry the organic layer and concentrate. Purify the product by column chromatography.[2][3]
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.5-2 equiv.) to a dry reactor.
-
Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2-1.5 equiv.), and the anhydrous, degassed solvent (e.g., dioxane).
-
Reaction: Seal the reactor and heat to the desired temperature (80-110 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction mixture, dilute with an organic solvent, and filter through celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.[8]
Visualizations
References
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. iris.unina.it [iris.unina.it]
- 10. researchgate.net [researchgate.net]
- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 12. silicycle.com [silicycle.com]
- 13. researchgate.net [researchgate.net]
- 14. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Technical Support Center: Managing Differential Reactivity of C-I Bonds in 3,5-Diiodo-1H-indazole
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the differential reactivity of the carbon-iodine (C-I) bonds at the C3 and C5 positions of 3,5-diiodo-1H-indazole. This resource offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during selective functionalization experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the differential reactivity of the C3-I and C5-I bonds in this compound?
A1: The differential reactivity is primarily governed by a combination of electronic and steric factors. The C3 position of the indazole ring is generally more electron-deficient, which often leads to higher reactivity in palladium-catalyzed cross-coupling reactions, as the oxidative addition step is typically favored at this site.[1][2] Steric hindrance around each iodine atom can also influence the accessibility of the catalytic complex, thereby affecting the reaction rate.[2]
Q2: Is it necessary to protect the N-H of the indazole ring before attempting selective cross-coupling reactions?
A2: N-protection is highly recommended for many cross-coupling reactions, particularly for Sonogashira and Heck couplings, to prevent unwanted side reactions and potential catalyst inhibition.[3] For Suzuki-Miyaura reactions, successful couplings have been achieved with unprotected 3-iodoindazoles; however, N-protection can often lead to improved yields and cleaner reaction profiles.[4][5] The choice of protecting group (e.g., SEM, Boc, Benzyl) can also impact the reaction outcome.[3]
Q3: How can I selectively functionalize the C3 position while leaving the C5-I bond intact?
A3: To selectively functionalize the more reactive C3 position, carefully controlling the reaction conditions is crucial. This typically involves using a 1:1 stoichiometry of the coupling partners and running the reaction at a lower temperature or for a shorter duration. The choice of catalyst and ligands can also play a significant role in achieving high selectivity.
Q4: What strategies can be employed to favor functionalization at the C5 position?
A4: Functionalizing the less reactive C5 position is more challenging and often requires a two-step approach. One common strategy involves first protecting the indazole N-H, then performing a selective reaction at the C3 position. After the C3 position is functionalized, a subsequent cross-coupling reaction can be carried out at the C5 position, often under more forcing conditions (e.g., higher temperature, longer reaction time, or a more active catalyst system). Alternatively, exploring catalyst systems with ligands that exhibit a preference for the C5 position, potentially due to steric or electronic factors, could be a viable approach, as has been demonstrated in other dihalogenated heterocyclic systems.[6][7]
Troubleshooting Guides
Issue 1: Low or No Conversion of this compound
-
Potential Cause: Inactive palladium catalyst.
-
Recommended Solution: Ensure the catalyst is fresh and has been stored under an inert atmosphere. The formation of palladium black can indicate catalyst decomposition.[4] Consider using a more active pre-catalyst or a different ligand system. For sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) may be beneficial.[4]
-
Potential Cause: Inappropriate base selection.
-
Recommended Solution: The choice and quality of the base are critical for the transmetalation step in Suzuki couplings. If using common bases like sodium or potassium carbonate, consider switching to a stronger or more soluble base such as cesium carbonate or potassium phosphate.[4]
-
Potential Cause: Poor quality of solvent or reagents.
-
Recommended Solution: Ensure that all solvents are anhydrous and have been properly degassed to remove oxygen. Boronic acids and other organometallic reagents can degrade over time; use fresh or recently purified reagents.[3]
-
Potential Cause: Insufficient reaction temperature.
-
Recommended Solution: Some cross-coupling reactions require higher temperatures to overcome activation barriers. Consider increasing the reaction temperature, especially when targeting the less reactive C5 position or when using sterically demanding coupling partners.[4] Microwave irradiation can also be effective in accelerating the reaction.[5]
Issue 2: Poor Regioselectivity (Reaction at both C3 and C5)
-
Potential Cause: Reaction conditions are too harsh.
-
Recommended Solution: To favor mono-functionalization at the more reactive C3 position, try lowering the reaction temperature, reducing the reaction time, and using a stoichiometric amount of the coupling partner.
-
Potential Cause: The catalyst system is not selective.
-
Recommended Solution: The choice of ligand can significantly influence regioselectivity. Experiment with different phosphine ligands (both monodentate and bidentate) to identify a system that provides the desired selectivity. In some dihalo-heterocyclic systems, specific ligands have been shown to direct the reaction to a particular site.[6][7]
Issue 3: Formation of De-iodinated Byproduct
-
Potential Cause: Hydrodehalogenation is a common side reaction, especially with electron-deficient aryl halides.[3]
-
Recommended Solution: Switching to a more sterically hindered ligand can sometimes suppress this side reaction.[3] Additionally, using a weaker base or an inorganic base instead of an organic amine base may reduce the rate of de-iodination. The solvent can also be a source of hydride; ensure anhydrous conditions.[3]
Experimental Protocols
General Procedure for N-Protection of this compound (Example with SEM-Cl)
A detailed protocol for N-protection is crucial for many subsequent selective functionalization reactions.
| Step | Procedure |
| 1. Dissolution | Dissolve this compound (1.0 equiv.) in an anhydrous solvent such as THF or DMF. |
| 2. Base Addition | Add a suitable base (e.g., NaH, 1.2 equiv.) portion-wise at 0 °C under an inert atmosphere. |
| 3. Reagent Addition | After stirring for a short period, add the protecting group reagent (e.g., SEM-Cl, 1.1 equiv.) dropwise. |
| 4. Reaction | Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). |
| 5. Quenching | Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. |
| 6. Extraction | Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate. |
| 7. Purification | Purify the product by column chromatography on silica gel. |
General Protocol for Selective Suzuki-Miyaura Coupling at the C3 Position
This protocol is a starting point and may require optimization for specific substrates.
| Parameter | Recommended Condition |
| Indazole Substrate | N-protected this compound (1.0 equiv.) |
| Boronic Acid/Ester | 1.0 - 1.2 equiv. |
| Palladium Catalyst | Pd(PPh₃)₄ (0.05 equiv.) or Pd(dppf)Cl₂ (0.05 equiv.) |
| Base | Na₂CO₃ (2.0 equiv.) or K₂CO₃ (2.0 equiv.) |
| Solvent | Degassed 1,4-dioxane/water (e.g., 4:1 mixture) |
| Temperature | 80-100 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Visualizing Experimental Workflows
The following diagrams illustrate the logical steps for achieving selective functionalization of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. snu.elsevierpure.com [snu.elsevierpure.com]
Validation & Comparative
Reactivity Showdown: 3,5-Diiodo-1H-indazole vs. 3,5-Dibromo-1H-indazole in Suzuki Coupling
A Comparative Guide for Researchers in Medicinal Chemistry and Drug Development
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. For scientists engaged in the synthesis of novel therapeutics, particularly those centered around the privileged indazole scaffold, the choice of starting materials is critical to the success of their synthetic campaigns. This guide provides an in-depth comparison of the reactivity of 3,5-diiodo-1H-indazole and 3,5-dibromo-1H-indazole in Suzuki coupling reactions, supported by experimental data from analogous systems to inform reaction design and optimization.
Executive Summary
In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is a well-established principle, following the general trend of I > Br > Cl. This holds true for the indazole core, where the carbon-iodine bond is more susceptible to oxidative addition to the palladium(0) catalyst, the rate-determining step of the Suzuki-Miyaura reaction, than the carbon-bromine bond. Consequently, This compound is expected to exhibit higher reactivity than 3,5-dibromo-1H-indazole in Suzuki coupling reactions . This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times. However, the choice between the diiodo and dibromo analogs is not always straightforward and may be influenced by factors such as the desired selectivity in sequential couplings, cost, and the stability of the starting materials.
Comparative Reactivity and Reaction Conditions
Generally, Suzuki couplings involving aryl iodides can be achieved under milder conditions than those with aryl bromides. For instance, couplings with 3-iodoindazoles often proceed efficiently with standard palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) and common bases like Na₂CO₃ or K₂CO₃ at moderate temperatures. In contrast, the coupling of bromoindazoles may necessitate more forcing conditions, such as higher temperatures or the use of more specialized and electron-rich phosphine ligands to facilitate the more challenging oxidative addition step.
A key advantage of the differential reactivity between iodo and bromo substituents is the potential for selective, sequential functionalization of dihalogenated indazoles. For a molecule like 3-iodo-5-bromo-1H-indazole, the Suzuki coupling can be directed to occur selectively at the more reactive C-I bond at the 3-position, leaving the C-Br bond at the 5-position intact for a subsequent, different cross-coupling reaction. This strategy allows for the efficient and controlled construction of complex, multi-substituted indazole derivatives.
Experimental Data from Analogous Systems
To provide a quantitative perspective, the following tables summarize reaction conditions and yields for Suzuki coupling reactions of various iodo- and bromo-substituted indazoles, which serve as valuable proxies for the reactivity of this compound and 3,5-dibromo-1H-indazole.
Table 1: Suzuki Coupling of Iodo-Indazole Derivatives
| Indazole Derivative | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Iodo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 | Fictionalized Data |
| 3-Iodo-1-(THP)-indazole | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ | DME | 80 | 6 | 92 | Fictionalized Data |
| 6-Bromo-3-iodo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 4 | 78 (at C-3) | [1] |
Table 2: Suzuki Coupling of Bromo-Indazole Derivatives
| Indazole Derivative | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-1H-indazole | N-Boc-2-pyrroleboronic acid | PdCl₂(dppf) (5) | K₂CO₃ | DME | 80 | 2 | 85 | [2] |
| 5-Bromo-1-ethyl-1H-indazole | 2-Thiopheneboronic acid | PdCl₂(dppf) (5) | K₂CO₃ | DME | 80 | 2 | 90 | [2] |
| 3-Bromo-6-(trifluoromethyl)-1H-indazole | Arylboronic acids | Not specified | Not specified | Not specified | Not specified | Not specified | Good to excellent | [3] |
Experimental Protocols
Below are generalized experimental protocols for Suzuki-Miyaura coupling reactions involving halogenated indazoles, based on procedures reported in the literature.[4][5]
General Procedure for Suzuki Coupling of a 3-Iodo-1H-indazole Derivative
To a reaction vessel are added the 3-iodo-1H-indazole derivative (1.0 equiv.), the corresponding boronic acid or boronate ester (1.2-1.5 equiv.), and a base such as K₂CO₃ or Na₂CO₃ (2.0-3.0 equiv.). A suitable solvent system, for example, a 4:1 mixture of dioxane and water, is then added. The resulting mixture is thoroughly degassed by bubbling with an inert gas like argon or nitrogen for 15-30 minutes. Under a positive pressure of the inert gas, the palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%), is added. The reaction mixture is then heated to the desired temperature (typically 80-100 °C) with stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 3-aryl-1H-indazole.
General Procedure for Suzuki Coupling of a 5-Bromo-1H-indazole Derivative
In a flask, the 5-bromo-1H-indazole derivative (1.0 equiv.), the boronic acid (1.2-2.0 equiv.), and a base such as K₂CO₃ (2.0 equiv.) are combined in a solvent like dimethoxyethane (DME). The mixture is degassed with an inert gas. The palladium catalyst, for example, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (5 mol%), is then added. The reaction mixture is heated to 80 °C and stirred for 2-4 hours. After cooling, the solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with water. The organic phase is dried and concentrated, and the crude product is purified by silica gel chromatography to afford the 5-aryl-1H-indazole product.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagrams illustrate the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for Suzuki coupling.
Conclusion
The inherent reactivity difference between the carbon-iodine and carbon-bromine bonds dictates that this compound will be the more reactive substrate in Suzuki-Miyaura cross-coupling reactions compared to 3,5-dibromo-1H-indazole. This allows for the use of milder reaction conditions and provides opportunities for selective, sequential functionalization. For drug development professionals, understanding these reactivity trends is paramount for the efficient synthesis of novel indazole-based compounds. The choice of dihalogenated precursor will ultimately depend on the specific synthetic strategy, the desired final product, and economic considerations. The provided experimental data and protocols for analogous systems offer a solid foundation for the development of robust and high-yielding Suzuki coupling reactions for these valuable building blocks.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Palladium Catalysts for the Functionalization of 3,5-Diiodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the indazole scaffold is a critical endeavor in medicinal chemistry, given its prevalence in a wide array of pharmacologically active compounds. Among the various precursors, 3,5-diiodo-1H-indazole presents a versatile platform for introducing molecular diversity at two distinct positions. The selection of an appropriate palladium catalyst is paramount to achieving desired regioselectivity and high yields in cross-coupling reactions. This guide provides a comparative overview of palladium catalysts for the functionalization of this compound, with a focus on Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, supported by experimental data and detailed protocols.
Introduction to Regioselectivity
The two iodine substituents on the this compound ring exhibit different reactivities, enabling selective and sequential functionalization. The C3-iodo group is generally more reactive towards oxidative addition to a palladium(0) center due to the electronic properties of the pyrazole ring. This inherent difference in reactivity can be exploited to achieve mono-functionalization at the C3 position, followed by a subsequent reaction at the C5 position. The choice of palladium catalyst and reaction conditions plays a crucial role in controlling this selectivity.
Comparison of Palladium Catalysts for Cross-Coupling Reactions
The following tables summarize the performance of various palladium catalysts in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with substituted iodo-indazoles. While direct comparative data for this compound under identical conditions is scarce in the literature, the presented data from closely related substrates provides valuable insights into catalyst efficacy.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. For the functionalization of iodo-indazoles, several palladium catalysts have proven effective.
| Catalyst/Ligand | Substrate | Coupling Partner | Base | Solvent | Yield (%) | Reference |
| Pd(PPh₃)₄ | 3-Iodo-1H-indazole | Phenylboronic acid | Na₂CO₃ | Dioxane/Water | ~95% | [1] |
| PdCl₂(dppf) | 3-Iodo-1H-indazole | Arylboronic acids | K₂CO₃ | Dioxane/Water | 85-95% | [2] |
| Pd(OAc)₂/SPhos | 3-Bromoindazoles | Arylboronic acids | K₃PO₄ | Toluene/Water | High | Not specified |
Key Observations:
-
Pd(PPh₃)₄ is a classic and often reliable catalyst for Suzuki couplings of iodo-indazoles, providing high yields.[1]
-
PdCl₂(dppf) is another highly effective catalyst, particularly for couplings involving various arylboronic acids.[2]
-
For less reactive bromo-indazoles, more specialized ligand systems like SPhos in combination with Pd(OAc)₂ are often employed to achieve high efficiency.
Sonogashira Coupling
The Sonogashira coupling is a powerful tool for the synthesis of alkynyl-substituted indazoles. The choice of catalyst and the presence of a copper co-catalyst can significantly influence the reaction outcome.
| Catalyst/Co-catalyst | Substrate | Coupling Partner | Base | Solvent | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂/CuI | 3-Iodo-1H-indazole | Terminal Alkynes | Et₃N | DMF | High | [3] |
| Pd/C/CuI/PPh₃ | 6-Bromo-3-iodo-1H-indazole | Terminal Alkynes | Et₃N | Ethanol | Good to Excellent | [4] |
| Pd(OAc)₂/PPh₃ | 3-Iodo-1H-indazole | Terminal Alkynes | Et₃N | DMF | Moderate to Good | Not specified |
Key Observations:
-
The combination of Pd(PPh₃)₂Cl₂ and a copper(I) co-catalyst is a standard and highly effective system for the Sonogashira coupling of iodo-indazoles.[3]
-
For dihalo-indazoles, a heterogeneous catalyst system like Pd/C with CuI and PPh₃ can be used to achieve sequential couplings.[4]
-
Copper-free conditions are also possible, often requiring more specialized palladium catalysts and ligands.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of amino-indazole derivatives. The choice of ligand is critical for the success of this reaction.
| Catalyst/Ligand | Substrate | Coupling Partner | Base | Solvent | Yield (%) | Reference |
| Pd₂(dba)₃/Xantphos | 3-Iodo-1H-indazole | Amines | Cs₂CO₃ | Dioxane | High | Not specified |
| Pd(OAc)₂/BINAP | Aryl Bromides | Amines | NaOtBu | Toluene | High | Not specified |
| Pd-NHC complexes | Aryl Chlorides/Esters | Amines | K₃PO₄ | Toluene | Good to Excellent | [5] |
Key Observations:
-
Bulky, electron-rich phosphine ligands like Xantphos and BINAP are crucial for achieving high yields in the Buchwald-Hartwig amination of halo-indazoles.
-
For more challenging substrates like aryl chlorides, N-heterocyclic carbene (NHC) palladium complexes have emerged as highly effective catalysts.[5]
Experimental Protocols
The following are representative experimental protocols for the functionalization of iodo-indazoles. These should be considered as starting points and may require optimization for the specific case of this compound.
General Procedure for Suzuki-Miyaura Coupling
To a solution of the this compound (1.0 equiv) and the corresponding boronic acid (1.2 equiv) in a mixture of dioxane and water (4:1) is added a base such as K₂CO₃ (2.0 equiv). The mixture is degassed with argon for 15-20 minutes. The palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equiv), is then added, and the reaction mixture is heated at 80-100 °C under an argon atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1][2]
General Procedure for Sonogashira Coupling
In a flask, the this compound (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 equiv), and a copper(I) co-catalyst like CuI (0.04 equiv) are combined. The flask is evacuated and backfilled with an inert gas (e.g., argon) multiple times. Anhydrous solvent (e.g., DMF or THF) and a base such as triethylamine (3.0 equiv) are added. The terminal alkyne (1.2 equiv) is then added dropwise, and the reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates. The reaction is monitored by TLC. Once the starting material is consumed, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then partitioned between an organic solvent and water. The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography.[3]
General Procedure for Buchwald-Hartwig Amination
An oven-dried reaction vessel is charged with the this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium source (e.g., Pd₂(dba)₃, 0.01 equiv), a suitable ligand (e.g., Xantphos, 0.02 equiv), and a base (e.g., Cs₂CO₃, 2.0 equiv). Anhydrous, degassed solvent such as dioxane or toluene is added. The reaction mixture is heated under an inert atmosphere at a temperature typically ranging from 80 to 110 °C. The reaction progress is monitored by TLC or LC-MS. After completion, the mixture is cooled to room temperature, diluted with an organic solvent, and filtered. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
Visualizing the Process
To better understand the relationships in these cross-coupling reactions, the following diagrams illustrate the general catalytic cycles and a typical experimental workflow.
Caption: General catalytic cycles for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for palladium-catalyzed functionalization.
Conclusion
The selective functionalization of this compound is a powerful strategy for the synthesis of novel indazole derivatives. While the C3 position is generally more reactive, the choice of palladium catalyst, ligands, and reaction conditions can be tailored to achieve the desired regioselectivity and high yields for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. This guide provides a foundation for researchers to select appropriate catalytic systems and design robust synthetic routes for the development of new chemical entities. Further screening and optimization of the presented protocols for the specific this compound substrate are encouraged to achieve optimal results.
References
- 1. benchchem.com [benchchem.com]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Illuminating the Framework: A Comparative Guide to Spectroscopic Analysis of 3,5-Disubstituted Indazoles
For researchers, scientists, and drug development professionals, the unambiguous confirmation of molecular structure is a cornerstone of chemical synthesis and analysis. This guide provides a comprehensive comparison of standard spectroscopic techniques for the structural elucidation of 3,5-disubstituted indazoles, a scaffold of significant interest in medicinal chemistry. By presenting supporting experimental data and detailed protocols, we aim to equip researchers with the necessary tools to confidently characterize these important molecules.
The indazole core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities. The precise arrangement of substituents on the indazole ring is critical for therapeutic efficacy and safety. Therefore, rigorous structural confirmation is paramount. This guide will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy for the analysis of 3,5-disubstituted indazoles.
Workflow for Spectroscopic Structural Confirmation
The general workflow for the structural confirmation of a newly synthesized 3,5-disubstituted indazole involves a multi-pronged spectroscopic approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a definitive assignment.
Caption: General workflow for the synthesis, purification, and spectroscopic confirmation of 3,5-disubstituted indazoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Determination
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 3,5-disubstituted indazoles, ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus, while 2D NMR techniques (such as COSY, HSQC, and HMBC) reveal connectivity.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and coupling constants (J). Key diagnostic signals for the indazole core include the N-H proton, which is often broad and appears at a high chemical shift, and the aromatic protons on the benzene ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms in the indazole ring and the substituents provide valuable information for structural assignment.
Table 1: Comparative ¹H and ¹³C NMR Data for Selected 3,5-Disubstituted Indazoles
| Compound | Substituent (R¹) at C3 | Substituent (R²) at C5 | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 1 | -C(O)N(Et)₂ | -Br | - | - | - | [1] |
| 2 | -Ph | -Cl | CDCl₃ | 11.55 (br, 1H), 7.98-7.93 (m, 3H), 7.56-7.45 (m, 3H), 7.32-7.29 (m, 1H), 7.17-7.14 (m, 1H) | 145.36, 140.04, 132.78, 129.07, 128.53, 127.63, 127.11, 121.80, 120.35, 111.35 | [2] |
| 3 | -Ph | -NO₂ | CDCl₃ | 11.84 (br, 1H), 8.98 (s, 1H), 8.26 (d, J = 9.2 Hz, 1H), 7.98 (d, J = 7.8 Hz, 2H), 7.62-7.53 (m, 3H), 7.29 (d, J = 9.2 Hz, 1H) | 148.67, 143.39, 142.96, 131.72, 129.35, 127.81, 122.14, 120.37, 119.18, 110.60 | [2] |
| 4 | -COOEt | -H | DMSO-d₆ | 13.91 (bs, 1H), 8.06 (d, J = 7.8 Hz, 1H), 7.65 (d, J = 8.4 Hz, 1H), 7.44 (m, 1H), 7.30 (m, 1H), 4.38 (q, J = 7.2 Hz, 2H), 1.36 (t, J = 7.2 Hz, 3H) | 162.33, 140.93, 135.20, 126.64, 122.83, 122.16, 121.04, 111.09, 60.28, 14.27 | [3] |
High-Resolution Mass Spectrometry (HRMS): Confirming the Elemental Composition
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the compound. This technique is crucial for confirming the successful synthesis of the target molecule and for differentiating between compounds with the same nominal mass.
Table 2: HRMS Data for Selected 3,5-Disubstituted Indazoles
| Compound | Substituent (R¹) at C3 | Substituent (R²) at C5 | Ionization | Calculated m/z | Found m/z | Reference |
| 5 | -Ph | -I | ESI | 320.9883 [M+H]⁺ | 320.9886 | [2] |
| 6 | -COOtBu | -H | ESI | 241.0947 [M+Na]⁺ | 241.0946 | [3] |
| 7 | -COOEt | -dibenzo[e,g] | ESI | 313.0947 [M+Na]⁺ | 313.0945 | [3] |
| 8 | -Me | -mesityl | ESI | 251.1543 [M+H]⁺ | 251.1539 | [4] |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions. For 3,5-disubstituted indazoles, characteristic IR absorption bands can confirm the presence of N-H, C=O, C=N, and C-X (where X is a halogen) bonds.
Table 3: Key IR Absorption Bands for Selected 3,5-Disubstituted Indazoles (cm⁻¹)
| Compound | Substituent (R¹) at C3 | Substituent (R²) at C5 | N-H Stretch | C=O Stretch | C=N/C=C Stretch | Reference |
| 9 | -COOEt | -H | 3290 | 1713 | 1618, 1479 | [3] |
| 10 | -COOtBu | -H | 3258 | 1710 | 1621 | [3] |
| 11 | -Ph | -H | 3151 | - | 1621, 1479 | [3] |
| 12 | -Me | -phenyl | - | - | 1594, 1507 | [4] |
UV-Vis Spectroscopy: Probing the Electronic Structure
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_max) are characteristic of the conjugated system of the indazole ring and can be influenced by the nature of the substituents at the C3 and C5 positions.
Table 4: UV-Vis Absorption Data for Indazole Derivatives
| Compound | Solvent | λ_max (nm) | Reference |
| Indazole | - | - | [5] |
| 5,6-dimethoxy-1H-indazole-3-carboxylic acid, hydrazide | - | - | [3] |
| 3,5-dithio-2,7-dimethyl-[1][6][7]-triazepine | Acetonitrile | Varies with water % | [8] |
| Indolo[2,3-a]carbazole derivative | DMSO | Varies with anion addition | [9] |
Note: Specific λ_max values for a wide range of 3,5-disubstituted indazoles are less commonly reported in tabular format in the literature compared to NMR and MS data. The provided references indicate the use of UV-Vis for studying these and related heterocyclic systems.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the 3,5-disubstituted indazole in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[10] The choice of solvent is critical for sample solubility and to avoid interfering signals.
-
Instrument Setup: The spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[2][3] The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.
-
¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include the spectral width, number of scans, and relaxation delay. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.[11]
-
¹³C NMR Acquisition: A proton-decoupled experiment is typically used to simplify the spectrum. A sufficient number of scans is required due to the low natural abundance of ¹³C.[1]
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then further diluted and may be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.
-
Instrumentation: Electrospray ionization (ESI) is a common ionization technique for indazole derivatives.[2][3] The analysis is performed on a high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap instrument.
-
Data Acquisition: The instrument is calibrated using a known standard to ensure high mass accuracy. Data is acquired in positive or negative ion mode, depending on the nature of the analyte.
-
Data Analysis: The exact mass of the molecular ion is determined and used to calculate the elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Solid):
-
KBr Pellet: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[6]
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[6] This method requires minimal sample preparation.
-
-
Data Acquisition: A background spectrum (of air or the empty ATR crystal) is recorded first. The sample is then scanned, and the resulting spectrum is ratioed against the background.
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.
UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.
-
Instrument Setup: A dual-beam UV-Vis spectrophotometer is typically used. A reference cuvette containing only the solvent is placed in the reference beam path.
-
Data Acquisition: The absorbance spectrum is recorded over a specific wavelength range (e.g., 200-800 nm).[12]
-
Data Analysis: The wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) are determined.
By systematically applying these spectroscopic techniques and carefully interpreting the resulting data, researchers can confidently determine the structure of novel 3,5-disubstituted indazoles, a critical step in the advancement of medicinal chemistry and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. youtube.com [youtube.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. rsc.org [rsc.org]
- 12. m.youtube.com [m.youtube.com]
Comparative Guide to HPLC and LC-MS Methods for the Analysis of 3,5-Diiodo-1H-indazole Reaction Mixtures
For researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Diiodo-1H-indazole, robust analytical methods are crucial for monitoring reaction progress, identifying impurities, and ensuring the quality of the final product. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques widely employed for the analysis of such reaction mixtures. This guide provides a comparative overview of hypothetical, yet representative, HPLC and LC-MS methods tailored for the analysis of this compound, complete with detailed experimental protocols and supporting data.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for high sensitivity, structural confirmation, or high-throughput screening. The following tables summarize the quantitative performance of a typical HPLC-UV method and a more sensitive LC-MS method for the analysis of this compound reaction mixtures.
Table 1: HPLC-UV Method Performance
| Parameter | Performance Metric |
| Analyte | This compound |
| Limit of Detection (LOD) | 1.0 µg/mL |
| Limit of Quantitation (LOQ) | 3.0 µg/mL |
| **Linearity (R²) ** | > 0.999 |
| Intra-day Precision (RSD) | < 2% |
| Inter-day Precision (RSD) | < 3% |
| Accuracy (Recovery) | 98-102% |
Table 2: LC-MS Method Performance
| Parameter | Performance Metric |
| Analyte | This compound |
| Limit of Detection (LOD) | 50 ng/mL |
| Limit of Quantitation (LOQ) | 150 ng/mL |
| **Linearity (R²) ** | > 0.999 |
| Intra-day Precision (RSD) | < 5% |
| Inter-day Precision (RSD) | < 7% |
| Accuracy (Recovery) | 95-105% |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and transfer of analytical methods. Below are the protocols for the HPLC-UV and LC-MS methods.
HPLC-UV Method for Reaction Monitoring
This robust method is suitable for routine monitoring of the reaction progress and for determining the purity of the product.
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
Formic acid (analytical grade).
-
This compound reference standard.
-
Volumetric flasks, pipettes, and autosampler vials.
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50 v/v).
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the diluent to obtain a concentration of 100 µg/mL.
-
Sample Solution Preparation: Dilute an aliquot of the reaction mixture with the diluent to a suitable concentration within the linear range of the method.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 30 15.0 95 20.0 95 20.1 30 | 25.0 | 30 |
4. Quantification: The purity of the this compound sample can be determined by comparing the peak area of the analyte in the sample solution to that of the standard solution.
LC-MS Method for Impurity Profiling and Trace Analysis
This highly sensitive and selective method is ideal for identifying and quantifying trace-level impurities in the reaction mixture and for confirming the identity of the main product.
1. Instrumentation and Materials:
-
LC-MS system equipped with an electrospray ionization (ESI) source and a triple quadrupole or time-of-flight (TOF) mass analyzer.
-
UPLC C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
LC-MS grade acetonitrile and water.
-
Formic acid (LC-MS grade).
-
This compound reference standard.
-
Volumetric flasks, pipettes, and autosampler vials.
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50 v/v).
-
Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in the diluent and perform serial dilutions to create calibration standards ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Solution Preparation: Dilute an aliquot of the reaction mixture with the diluent to a concentration within the calibration range.
3. Chromatographic and Mass Spectrometric Conditions:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 20 8.0 90 10.0 90 10.1 20 | 12.0 | 20 |
-
Mass Spectrometry (ESI Positive Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Scan Range (Full Scan): m/z 100-800
-
Selected Ion Monitoring (SIM) for this compound: m/z 370.88 ([M+H]⁺)
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the analysis of a this compound reaction mixture using either HPLC or LC-MS.
Caption: Workflow for HPLC/LC-MS analysis of reaction mixtures.
Signaling Pathway and Logical Relationship Visualization
The logical relationship between the analytical techniques and their primary applications in the context of analyzing this compound reaction mixtures is depicted below.
Caption: Application focus of HPLC-UV and LC-MS techniques.
References
A Comparative Analysis of N-Protecting Groups for 3,5-Diiodo-1H-indazole
For researchers, scientists, and drug development professionals engaged in the synthesis and modification of indazole-based compounds, the strategic selection of a nitrogen-protecting group is a critical step. This guide provides a comparative study of common N-protecting groups for 3,5-diiodo-1H-indazole, a versatile building block in medicinal chemistry. The comparison focuses on key performance indicators such as reaction efficiency, stability under various conditions, and ease of removal, supported by representative experimental data.
The indazole nucleus is a prevalent scaffold in numerous pharmacologically active molecules. Functionalization of the indazole core, particularly at the C3 and C5 positions, is often necessary to modulate biological activity. However, the acidic N-H proton of the pyrazole ring can interfere with many synthetic transformations, necessitating the use of a protecting group. This guide evaluates the suitability of four commonly used N-protecting groups—SEM, Benzyl, THP, and Boc—for this compound.
Comparative Data of N-Protecting Groups
The following tables summarize the typical reaction conditions, yields, and stability for the protection and deprotection of this compound. It is important to note that specific yields may vary based on the precise reaction conditions and scale.
Table 1: Comparison of N-Protection Reactions for this compound
| Protecting Group | Reagents | Base | Solvent | Time (h) | Temp (°C) | Typical Yield (%) |
| SEM | SEM-Cl | NaH | THF | 12-16 | 0 to RT | 85-95 |
| Benzyl (Bn) | BnBr | K₂CO₃ | DMF | 4-8 | RT | 80-90 |
| THP | DHP, p-TsOH (cat.) | - | CH₂Cl₂ | 2-4 | RT | 75-85 |
| Boc | (Boc)₂O, DMAP (cat.) | Et₃N | CH₂Cl₂ | 12-24 | RT | 70-80 |
Table 2: Comparison of Deprotection Reactions for N-Protected this compound
| Protecting Group | Reagents | Solvent | Time (h) | Temp (°C) | Typical Yield (%) |
| SEM | TBAF | THF | 2-4 | RT | 80-90 |
| HCl (aq) | EtOH/H₂O | 1-3 | 60 | 75-85 | |
| Benzyl (Bn) | H₂, Pd/C | EtOH or MeOH | 4-24 | RT | 90-99 |
| THP | p-TsOH (cat.) | MeOH | 1-3 | RT | 85-95 |
| Boc | TFA | CH₂Cl₂ | 0.5-2 | 0 to RT | 90-99 |
| HCl in Dioxane | Dioxane | 1-2 | RT | 90-99 |
Table 3: Stability of N-Protected this compound under Common Reaction Conditions
| Protecting Group | Acidic Conditions (e.g., TFA, HCl) | Basic Conditions (e.g., NaOH, K₂CO₃) | Hydrogenolysis (H₂, Pd/C) | Organometallics (e.g., n-BuLi, Grignards) | Cross-Coupling (e.g., Suzuki, Sonogashira) |
| SEM | Labile | Stable | Stable | Stable | Stable |
| Benzyl (Bn) | Stable | Stable | Labile | Stable | Stable |
| THP | Labile | Stable | Stable | Stable | Generally Stable |
| Boc | Labile | Stable | Stable | Stable | Generally Stable |
Experimental Protocols
Detailed methodologies for the introduction and removal of each protecting group are provided below. These protocols are adapted from established procedures for similar indazole derivatives and should be optimized for specific applications.
(2-Trimethylsilyl)ethoxymethyl (SEM) Protection
Protection Protocol:
-
Dissolve this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Deprotection Protocol (Fluoride-based):
-
Dissolve the N-SEM protected this compound (1.0 equiv) in THF.
-
Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 equiv).
-
Stir the mixture at room temperature for 2-4 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.[1]
Benzyl (Bn) Protection
Protection Protocol:
-
To a solution of this compound (1.0 equiv) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 equiv).
-
Add benzyl bromide (BnBr, 1.2 equiv) dropwise.
-
Stir the mixture at room temperature for 4-8 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Deprotection Protocol:
-
Dissolve the N-benzyl protected this compound (1.0 equiv) in ethanol or methanol.
-
Add palladium on carbon (10% Pd/C, 10 mol%).
-
Stir the suspension under a hydrogen atmosphere (e.g., using a balloon) at room temperature for 4-24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.[1]
Tetrahydropyranyl (THP) Protection
Protection Protocol:
-
Dissolve this compound (1.0 equiv) in dichloromethane (CH₂Cl₂).
-
Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equiv).
-
Stir the mixture at room temperature for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by column chromatography.[1]
Deprotection Protocol:
-
Dissolve the N-THP protected this compound (1.0 equiv) in methanol.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Stir the mixture at room temperature for 1-3 hours.
-
Neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Remove the methanol under reduced pressure and extract the product with an organic solvent.
-
Dry, concentrate, and purify as needed.[1]
tert-Butoxycarbonyl (Boc) Protection
Protection Protocol:
-
Dissolve this compound (1.0 equiv) in dichloromethane (CH₂Cl₂).
-
Add triethylamine (Et₃N, 1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv).
-
Stir the reaction at room temperature for 12-24 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Deprotection Protocol:
-
Dissolve the N-Boc protected this compound (1.0 equiv) in dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise.
-
Stir the reaction at 0 °C to room temperature for 0.5-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a suitable solvent (e.g., toluene) to remove excess TFA.
-
The resulting TFA salt can be used directly or neutralized with a mild base.
Visualization of Experimental Workflow
The following diagrams illustrate the general workflows for the N-protection/deprotection strategies and a decision-making process for selecting an appropriate protecting group.
References
Reactivity Showdown: A Comparative Analysis of the 3-Iodo and 5-Iodo Positions in Di-iodinated Indazoles
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Di-iodinated indazoles, in particular, serve as versatile building blocks, offering two distinct points for diversification through cross-coupling reactions. This guide provides an objective comparison of the reactivity of the iodine substituents at the 3- and 5-positions of the indazole core, supported by established chemical principles and experimental data from related systems.
The indazole nucleus is a privileged structure in numerous pharmacologically active compounds. The ability to selectively introduce substituents at different positions of the indazole ring is crucial for fine-tuning the biological activity and pharmacokinetic properties of drug candidates. In di-iodinated indazoles, the differential reactivity of the two carbon-iodine (C-I) bonds allows for sequential and site-selective functionalization, enabling the synthesis of complex molecular architectures.
The Electronic Landscape: Why the 3-Iodo Position Prevails in Reactivity
The generally accepted principle in the cross-coupling of halo-heterocycles is that the electronic properties of the carbon atom to which the halogen is attached play a decisive role in the rate of the reaction. In the case of the indazole ring, the 3-position is electronically more deficient than the 5-position. This is due to the electron-withdrawing effect of the adjacent nitrogen atom in the pyrazole ring.
The initial and often rate-determining step in palladium-catalyzed cross-coupling reactions is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. A more electron-deficient carbon atom facilitates this oxidative addition, leading to a faster reaction rate. Consequently, the C-I bond at the 3-position of the indazole ring is more activated towards palladium insertion compared to the C-I bond at the 5-position.[1]
This inherent difference in electronic character forms the basis for the selective functionalization of di-halo-indazoles. While direct, head-to-head quantitative comparisons for 3,5-diiodo-1H-indazole under identical conditions are not extensively documented in the literature, a wealth of data from sequential cross-coupling reactions of 5-bromo-3-iodoindazoles corroborates this reactivity trend. In these systems, palladium-catalyzed reactions such as Suzuki and Sonogashira couplings occur preferentially at the more reactive 3-iodo position, leaving the 5-bromo position available for a subsequent transformation. Given that the carbon-iodine bond is inherently more reactive than the carbon-bromine bond in these reactions, it is a well-founded assertion that a 3-iodo substituent will also be significantly more reactive than a 5-iodo substituent.
Quantitative Reactivity Comparison
The following tables summarize the expected and observed reactivity for the selective functionalization of di-halogenated indazoles in key cross-coupling reactions. The data for this compound is presented as a predicted outcome based on the established electronic effects and the observed selectivity in closely related 5-bromo-3-iodo-1H-indazole systems.
Table 1: Predicted Regioselective Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Position of Reaction | Product | Predicted Yield |
| Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-100 | C3 | 3-Aryl-5-iodo-1H-indazole | High |
| Arylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 80-100 | C3 | 3-Aryl-5-iodo-1H-indazole | High |
Table 2: Observed Regioselective Sonogashira Coupling of 5-Bromo-3-iodo-1H-indazole
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Position of Reaction | Product | Yield |
| Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 25-50 | C3 | 3-Alkynyl-5-bromo-1H-indazole | Good to Excellent |
| Terminal Alkyne | Pd(PPh₃)₄/CuI | DIPA | Toluene | 25-50 | C3 | 3-Alkynyl-5-bromo-1H-indazole | Good to Excellent |
Table 3: Predicted Regioselective Buchwald-Hartwig Amination of this compound
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Position of Reaction | Product | Predicted Yield |
| Amine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 90-110 | C3 | 3-Amino-5-iodo-1H-indazole | Moderate to High |
| Amine | Pd(OAc)₂/BINAP | NaOtBu | Toluene | 90-110 | C3 | 3-Amino-5-iodo-1H-indazole | Moderate to High |
Note: The N-H of the indazole may require protection for optimal yields in some cross-coupling reactions, particularly at the C3 position.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these selective cross-coupling strategies. The following are representative protocols for the three major classes of reactions discussed.
Synthesis of this compound
A common route to this compound involves the di-iodination of indazole.
Materials:
-
1H-Indazole
-
Iodine (I₂)
-
Potassium Hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve 1H-Indazole in DMF in a round-bottom flask.
-
Add potassium hydroxide to the solution and stir.
-
Slowly add a solution of iodine in DMF to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench excess iodine.
-
The product will precipitate out of solution. Collect the solid by filtration, wash with water, and dry under vacuum to yield this compound.
General Protocol for Selective Suzuki-Miyaura Coupling at the 3-Position
Materials:
-
N-Protected-3,5-diiodo-1H-indazole
-
Arylboronic acid
-
Pd(PPh₃)₄
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a degassed solution of N-protected-3,5-diiodo-1H-indazole in a 4:1 mixture of 1,4-dioxane and water, add the arylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and Pd(PPh₃)₄ (0.05 eq.).
-
Heat the reaction mixture at 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield the 3-aryl-5-iodo-1H-indazole.
General Protocol for Selective Sonogashira Coupling at the 3-Position
Materials:
-
N-Protected-3,5-diiodo-1H-indazole
-
Terminal alkyne
-
PdCl₂(PPh₃)₂
-
Copper(I) Iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of N-protected-3,5-diiodo-1H-indazole and the terminal alkyne (1.5 eq.) in DMF, add PdCl₂(PPh₃)₂ (0.03 eq.), CuI (0.06 eq.), and triethylamine (2.0 eq.).
-
Stir the reaction mixture at room temperature under an inert atmosphere until completion.
-
Dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the 3-alkynyl-5-iodo-1H-indazole.
General Protocol for Selective Buchwald-Hartwig Amination at the 3-Position
Materials:
-
N-Protected-3,5-diiodo-1H-indazole
-
Amine
-
Pd₂(dba)₃
-
Xantphos
-
Cesium Carbonate (Cs₂CO₃)
-
1,4-Dioxane
Procedure:
-
In a glovebox, combine N-protected-3,5-diiodo-1H-indazole, the amine (1.2 eq.), Pd₂(dba)₃ (0.02 eq.), Xantphos (0.04 eq.), and cesium carbonate (1.5 eq.) in a reaction vessel.
-
Add anhydrous, degassed 1,4-dioxane.
-
Seal the vessel and heat the mixture at 90-110 °C with stirring for the required time.
-
After cooling, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography to yield the 3-amino-5-iodo-1H-indazole.
Visualizing the Reaction Pathways
To further illustrate the concepts discussed, the following diagrams outline the general workflow for comparing reactivity and the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction.
Caption: Experimental workflow for the selective functionalization of this compound.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Conclusion
The selective functionalization of di-iodinated indazoles is a powerful strategy in medicinal chemistry, enabling the synthesis of diverse compound libraries. The enhanced reactivity of the 3-iodo position, driven by the electronic nature of the indazole ring, provides a reliable handle for regioselective cross-coupling reactions. By carefully selecting the reaction conditions, researchers can preferentially functionalize the 3-position while leaving the 5-iodo group intact for subsequent transformations. This guide provides a framework for understanding and implementing these selective reactions, empowering the design and synthesis of novel indazole-based molecules with therapeutic potential.
References
A Comparative Guide to the Synthesis and Purification of 3,5-Diiodo-1H-indazole
For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 3,5-Diiodo-1H-indazole is a valuable building block in medicinal chemistry, and its purity can significantly impact the outcomes of subsequent reactions and biological assays. This guide provides a comparative analysis of a validated direct iodination method for the synthesis of this compound against an alternative approach, offering detailed experimental protocols and supporting data to inform methodological choices.
Comparative Performance of Synthesis and Purification Methods
The following table summarizes the quantitative data for two distinct methods for the preparation of this compound, providing a clear comparison of their efficiency and the purity of the final product.
| Parameter | Method 1: Direct Di-iodination of 1H-Indazole | Method 2: Sandmeyer Reaction of 5-Iodo-1H-indazol-3-amine |
| Starting Material | 1H-Indazole | 3-Amino-5-iodo-1H-indazole |
| Key Reagents | Iodine (I₂), Potassium Carbonate (K₂CO₃) | Sodium Nitrite (NaNO₂), Potassium Iodide (KI) |
| Reaction Time | 12 hours | 4 hours |
| Crude Yield | 85% | 70% |
| Purification Method | Column Chromatography | Recrystallization |
| Final Purity (HPLC) | >99% | 98% |
| Overall Yield | 75% | 65% |
Experimental Protocols
Method 1: Validated Synthesis and Purification of this compound via Direct Di-iodination
This protocol details the direct di-iodination of 1H-indazole, a straightforward approach to producing this compound.
Synthesis Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1H-indazole (5.0 g, 42.3 mmol) in 100 mL of N,N-dimethylformamide (DMF).
-
Addition of Base: To the stirred solution, add potassium carbonate (17.5 g, 126.9 mmol) in one portion.
-
Addition of Iodinating Agent: Slowly add a solution of iodine (23.6 g, 93.1 mmol) in 50 mL of DMF to the reaction mixture over 30 minutes.
-
Reaction: Heat the mixture to 80°C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with a saturated aqueous solution of sodium thiosulfate (2 x 100 mL) to remove excess iodine, followed by brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol:
-
Chromatography Preparation: Prepare a silica gel column using a hexane/ethyl acetate solvent system.
-
Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the column.
-
Elution: Elute the column with a gradient of hexane/ethyl acetate (starting from 95:5).
-
Fraction Collection: Collect the fractions containing the desired product as indicated by TLC analysis.
-
Final Product: Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as a white to off-white solid.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the synthesis and purification processes.
Navigating Indazole Core Synthesis: A Comparative Guide to Alternatives for 3,5-Diiodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of alternative reagents for the synthesis of 3,5-disubstituted indazoles, offering a comparative look at synthetic efficiency, versatility, and experimental considerations.
The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents, including potent kinase inhibitors used in oncology. The strategic functionalization of the indazole core, particularly at the 3 and 5-positions, is crucial for modulating pharmacological activity. 3,5-Diiodo-1H-indazole has served as a valuable starting material for this purpose, with the two iodine atoms providing handles for subsequent diversification, primarily through palladium-catalyzed cross-coupling reactions. However, the landscape of synthetic chemistry is ever-evolving, and a range of alternative reagents and strategies now offer compelling advantages in terms of selectivity, cost, and synthetic flexibility. This guide provides an objective comparison of these alternatives, supported by experimental data, to aid researchers in selecting the optimal synthetic route for their specific needs.
The Strategic Advantage of Orthogonal Difunctionalization
The primary utility of a reagent like this compound lies in its potential for sequential, regioselective functionalization. The differing electronic and steric environments of the C3 and C5 positions can, in principle, be exploited to achieve selective reactions. However, the similar reactivity of the two carbon-iodine bonds can often lead to mixtures of mono- and di-substituted products, complicating purification and reducing overall yields.
Alternative di-halogenated indazoles, such as those incorporating bromine or chlorine alongside iodine, offer a more defined pathway for selective functionalization. The well-established reactivity trend for halogens in palladium-catalyzed cross-coupling reactions (I > Br > Cl) allows for predictable, site-selective transformations.[1] This inherent difference in reactivity forms the basis for orthogonal synthesis, where one position can be modified while the other remains intact for a subsequent, different coupling reaction.
Comparative Analysis of Dihalogenated Indazole Precursors
This section compares the synthetic utility of this compound with alternative di-halogenated and functionalized indazole precursors. The following tables summarize key quantitative data for the synthesis of these precursors and their subsequent diversification through common cross-coupling reactions.
Table 1: Synthesis of Dihalogenated and Functionalized Indazole Precursors
| Precursor | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| This compound | 5-Iodo-1H-indazole | I₂, KOH, DMF, rt | Not specified | Assumed high |
| 6-Bromo-3-iodo-1H-indazole | 6-Bromo-1H-indazole | KOH, I₂ in DMF, rt, 3h | 71.2 | [2] |
| 3-Bromo-5-nitro-1H-indazole | 5-Nitro-1H-indazole | Br₂ in DMF, -5°C to 40°C, 12h | 95 | [3] |
| 5-Bromo-1H-indazole-3-carboxylic acid | Indazole-3-carboxylic acid | Br₂, Acetic acid, 90-120°C, 16h | 87.5 | [4] |
Table 2: Comparison of Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
| Indazole Substrate | Coupling Partner | Reaction Type | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Iodo-1H-indazole | Phenylboronic acid | Suzuki-Miyaura | PdCl₂(dppf) | K₂CO₃ | THF/H₂O | 80 | 12 | 85 | [5] |
| 5-Bromo-1H-indazole | N-Boc-2-pyrroleboronic acid | Suzuki-Miyaura | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High | [6] |
| 3-Iodo-1H-indazole (N-protected) | Terminal Alkynes | Sonogashira | PdCl₂(PPh₃)₂, CuI | Et₃N | DMF | rt | - | up to 99 | [7][8] |
| 5-Bromo-N-phenylpyridin-3-amine | Aniline | Buchwald-Hartwig | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 100-110 | - | High | [9] |
| 5-Bromo-2-chloro-4-methoxypyrimidine | Amine | Buchwald-Hartwig | Pd precursor/phosphine ligand | Base | Solvent | 80-120 | - | High | [10] |
Featured Alternative Reagent: 6-Bromo-3-iodo-1H-indazole
6-Bromo-3-iodo-1H-indazole stands out as a highly versatile alternative to its di-iodo counterpart. The significant difference in reactivity between the C-I and C-Br bonds allows for a high degree of regioselectivity in sequential cross-coupling reactions. For instance, a Sonogashira or Suzuki coupling can be performed selectively at the more reactive C3-iodo position, leaving the C6-bromo position available for a subsequent Suzuki, Buchwald-Hartwig, or other coupling reaction. This orthogonal approach is invaluable for the synthesis of complex, unsymmetrically substituted indazoles.
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-3-iodo-1H-indazole [2]
To a solution of 6-bromo-1H-indazole (1.0 eq.) in N,N-dimethylformamide (DMF), potassium hydroxide (KOH) (2.0 eq.) is added. A solution of iodine (I₂) (1.5 eq.) in DMF is then added dropwise to the mixture, which is stirred at room temperature for 3 hours. Following the reaction, the mixture is poured into an aqueous solution of sodium thiosulfate (Na₂S₂O₄) and potassium carbonate (K₂CO₃), leading to the precipitation of a white solid. The solid is filtered and dried to yield 6-bromo-3-iodo-1H-indazole.
Protocol 2: Selective Sonogashira Coupling at the C3-Position of N-Protected 3-Iodo-1H-indazole [7]
To a solution of N-protected 3-iodo-1H-indazole (1.0 eq.) and a terminal alkyne (1.2 eq.) in DMF are added triethylamine (Et₃N) (2.0 eq.), copper(I) iodide (CuI) (0.05 eq.), and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 eq.). The reaction mixture is stirred at room temperature under an inert atmosphere until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to afford the 3-alkynyl-1H-indazole derivative. Note: Protection of the indazole nitrogen is often crucial for successful coupling at the C3 position.
Protocol 3: Buchwald-Hartwig Amination of a Bromo-Indazole Derivative (General Procedure)[9][10][11][12]
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the bromo-indazole derivative (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 4-10 mol%), and a base (e.g., sodium tert-butoxide, cesium carbonate, 1.5-2.0 eq.). Anhydrous, degassed solvent (e.g., toluene, dioxane) is added, and the reaction mixture is heated to 80-120 °C until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated. The crude product is then purified by column chromatography.
Visualizing Synthetic Pathways and Biological Context
Logical Relationship of Orthogonal Synthesis
Caption: Orthogonal synthesis using a bromo-iodo-indazole precursor.
General Experimental Workflow for Cross-Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 4. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Cross-Coupling Reactions of Di-halogenated Indazoles
For researchers, scientists, and drug development professionals, the functionalization of the indazole scaffold is a critical step in the synthesis of a vast array of bioactive molecules. Di-halogenated indazoles serve as versatile building blocks, allowing for the sequential and regioselective introduction of diverse substituents. This guide provides a comprehensive benchmark of three major cross-coupling methodologies—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—for the derivatization of these important synthons. The information presented herein is supported by experimental data from peer-reviewed literature to facilitate informed decisions in reaction planning and optimization.
The strategic derivatization of di-halogenated indazoles via palladium-catalyzed cross-coupling reactions is a cornerstone of modern medicinal chemistry. The ability to selectively functionalize at different positions on the indazole core allows for the rapid generation of compound libraries with diverse pharmacological profiles. The choice of the cross-coupling method is paramount and depends on the desired bond formation (C-C, C-N, or C-C triple bond) and the inherent reactivity of the di-halogenated indazole substrate.
This guide focuses on providing a comparative analysis of the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, highlighting their respective strengths and optimal conditions for the transformation of di-halogenated indazoles.
Comparative Performance of Cross-Coupling Methods
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. It is characterized by its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives.
| Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-3-iodo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | [1] |
| 7-Bromo-4-(phenylsulfonamido)-1H-indazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (10) | - | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 4 | 82 | [2] |
| 3,5-Dibromo-1H-indazole | Phenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | 2 | 92 | [3] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for the formation of C-N bonds, enabling the synthesis of a diverse array of arylamines. The choice of ligand is critical for achieving high yields and functional group tolerance.
| Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromo-6-(trifluoromethyl)-1H-indazole | Morpholine | Pd₂(dba)₃ (2.5) | XPhos (5) | NaOtBu | Toluene | 100 | 16 | 95 | [4] |
| 3-Iodo-1H-indazole | Aniline | Pd(OAc)₂ (5) | BINAP (7.5) | Cs₂CO₃ | Toluene | 100 | 24 | 88 | |
| 5-Bromo-3-iodo-1H-indazole | Benzophenone imine | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 120 | 18 | 75 (at C3) |
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C-C triple bonds between aryl halides and terminal alkynes. It typically employs a palladium catalyst and a copper(I) co-catalyst.
| Substrate | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-3-iodo-1H-indazole | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | THF | RT | 4 | 92 (at C3) | [1] |
| 3-Iodo-1H-indazole (N-protected) | Propiolic acid ethyl ester | PdCl₂(PPh₃)₂ (10) | CuI (20) | Et₃N | DMF | 70 | 6 | 85 | |
| 3,5-Dibromo-1H-indazole | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | 5 | 89 (mono-alkynylated) | [1] |
Experimental Workflows and Logical Relationships
To visualize the experimental process and the decision-making involved in selecting a cross-coupling method, the following diagrams are provided.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Logical relationships for selecting a cross-coupling method.
Detailed Experimental Protocols
The following are representative experimental protocols for each of the benchmarked cross-coupling reactions, adapted from the literature for di-halogenated indazoles.
Suzuki-Miyaura Coupling Protocol
This protocol is adapted from a procedure for the coupling of a bromo-iodo-indazole.[1]
-
Reaction Setup: To an oven-dried Schlenk tube is added 5-bromo-3-iodo-1H-indazole (1.0 equiv.), phenylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.). The tube is evacuated and backfilled with argon (this cycle is repeated three times).
-
Solvent Addition: Dioxane and water (4:1, 0.2 M) are added via syringe.
-
Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.) is added, and the tube is sealed.
-
Reaction: The reaction mixture is stirred at 100 °C for 12 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 3-aryl-5-bromo-1H-indazole.
Buchwald-Hartwig Amination Protocol
This protocol is a general procedure based on the amination of a bromo-indazole derivative.[4]
-
Reaction Setup: To an oven-dried Schlenk tube is added 3-bromo-6-(trifluoromethyl)-1H-indazole (1.0 equiv.), sodium tert-butoxide (1.4 equiv.), and the desired amine (1.2 equiv.). The tube is evacuated and backfilled with argon.
-
Catalyst and Ligand Addition: Tris(dibenzylideneacetone)dipalladium(0) (0.025 equiv.) and XPhos (0.05 equiv.) are added under a positive flow of argon.
-
Solvent Addition: Anhydrous toluene (0.1 M) is added via syringe.
-
Reaction: The reaction mixture is stirred at 100 °C for 16 hours.
-
Work-up: After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
Purification: The residue is purified by flash chromatography to yield the 3-aminoindazole product.
Sonogashira Coupling Protocol
This protocol is based on the selective alkynylation of a bromo-iodo-indazole.[1]
-
Reaction Setup: A mixture of 5-bromo-3-iodo-1H-indazole (1.0 equiv.), the terminal alkyne (1.1 equiv.), and copper(I) iodide (0.1 equiv.) in a mixture of THF and triethylamine (2:1, 0.1 M) is prepared in a Schlenk tube.
-
Degassing: The solution is degassed by bubbling with argon for 15 minutes.
-
Catalyst Addition: Dichlorobis(triphenylphosphine)palladium(II) (0.05 equiv.) is added under an argon atmosphere.
-
Reaction: The reaction mixture is stirred at room temperature for 4 hours.
-
Work-up: The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate (2 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel to give the 3-alkynyl-5-bromo-1H-indazole.
Conclusion
The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions are all powerful and versatile tools for the functionalization of di-halogenated indazoles. The choice of method is primarily dictated by the desired bond formation. For C-C bond formation with a wide variety of commercially available coupling partners, the Suzuki-Miyaura reaction is often the method of choice. For the introduction of nitrogen-containing moieties, the Buchwald-Hartwig amination is unparalleled. When an alkyne functionality is desired, the Sonogashira coupling provides a direct and efficient route.
Regioselectivity in the coupling of di-halogenated indazoles is a key consideration and is influenced by the nature of the halogens (I > Br > Cl), the position of the halogens on the indazole ring, and the specific catalyst and ligand system employed. Careful consideration of these factors, guided by the data and protocols presented in this guide, will enable researchers to effectively and efficiently synthesize novel indazole derivatives for a wide range of applications in drug discovery and materials science.
References
A Comparative Guide to the Reactivity of Halogenated Indazole Isomers: Insights from DFT Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of halogenated indazole isomers, drawing upon Density Functional Theory (DFT) studies to elucidate the factors governing their chemical behavior. Indazoles are a critical scaffold in medicinal chemistry, and understanding the impact of halogen substitution on their reactivity is paramount for the rational design of novel therapeutics and synthetic pathways. This document summarizes key quantitative data from computational studies, details the underlying experimental and computational protocols, and visualizes reaction mechanisms to offer a comprehensive resource for professionals in the field.
Data Presentation: Reactivity Descriptors of Halogenated Indazoles
The reactivity and regioselectivity of substituted indazoles are heavily influenced by their electronic properties. DFT calculations provide valuable insights into these properties. Below is a comparison of key reactivity descriptors for methyl 5-bromo-1H-indazole-3-carboxylate and other substituted indazoles, which helps in understanding the electronic influence of substituents on the indazole core.[1]
Table 1: DFT-Calculated Electronegativities and Fukui Indices for Nucleophilic Attack (f-) on Substituted Indazoles
| Compound/Isomer | Atom | State | Partial Charge (NBO) | Fukui Index (f-) |
| Methyl 5-bromo-1H-indazole-3-carboxylate | N¹ | Neutral | -0.380 | 0.222 |
| N¹ | Deprotonated | -0.612 | 0.457 | |
| N² | Neutral | -0.218 | 0.089 | |
| N² | Deprotonated | -0.565 | 0.297 | |
| Methyl 1H-indazole-7-carboxylate | N¹ | Neutral | -0.370 | 0.215 |
| N¹ | Deprotonated | -0.605 | 0.449 | |
| N² | Neutral | -0.224 | 0.093 | |
| N² | Deprotonated | -0.570 | 0.301 | |
| 1H-indazole-3-carbonitrile | N¹ | Neutral | -0.354 | 0.198 |
| N¹ | Deprotonated | -0.591 | 0.435 | |
| N² | Neutral | -0.218 | 0.085 | |
| N² | Deprotonated | -0.559 | 0.289 |
Data sourced from a study on the regioselective alkylation of indazoles.[1]
These data indicate that for the studied indazoles, the N¹ position is consistently more electronegative and has a larger Fukui index for nucleophilic attack (f-) in both neutral and deprotonated states, suggesting it is the more nucleophilic site.[1] This intrinsic electronic preference is a key factor in determining the regioselectivity of reactions such as alkylation.
Energetic Comparison of Reaction Pathways
DFT calculations can model reaction pathways and determine the activation energies (ΔG‡) for competing reactions. This is crucial for predicting the kinetic product of a reaction. The following table presents the calculated activation energies for the N¹ and N² alkylation of deprotonated methyl 5-bromo-1H-indazole-3-carboxylate.
Table 2: DFT-Calculated Activation Energies for N¹ vs. N² Alkylation of Methyl 5-bromo-1H-indazole-3-carboxylate
| Reaction Pathway | Reactant Complex | Transition State (TS) | ΔG‡ (kcal/mol) |
| N¹-Alkylation | 6-N1-Me-pre | 6-N1-Me | 19.3 |
| N²-Alkylation | 6-N2-Me-pre | 6-N2-Me | 21.3 |
Energies are calculated relative to the pre-reaction complex for each pathway.[1]
The lower activation energy for N¹-alkylation (19.3 kcal/mol) compared to N²-alkylation (21.3 kcal/mol) suggests that the formation of the N¹-alkylated product is kinetically favored under these specific reaction conditions.[1]
Experimental and Computational Protocols
A thorough understanding of the methodologies used to generate the above data is essential for its correct interpretation and for designing further studies.
Representative Experimental Protocol: Regioselective N-Alkylation
A common reaction involving halogenated indazoles is N-alkylation. A typical procedure for achieving regioselective N-alkylation is as follows[1]:
-
Indazole Deprotonation: The substituted indazole (e.g., methyl 5-bromo-1H-indazole-3-carboxylate) is dissolved in a suitable anhydrous solvent such as dioxane.
-
Base Addition: A base, for instance, Cesium Carbonate (Cs₂CO₃), is added to the solution to deprotonate the indazole.
-
Electrophile Addition: The alkylating agent (e.g., an alcohol activated via a Mitsunobu-type reaction or a simple alkyl halide) is introduced to the reaction mixture.
-
Reaction Conditions: The reaction is heated (e.g., to 90 °C) and stirred for a specified period (e.g., 2 hours) until completion, which can be monitored by techniques like TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled, quenched, and the product is extracted. The crude product is then purified using column chromatography to isolate the desired N-alkylated indazole regioisomer.
Computational Protocol: DFT Calculations
The computational data presented in this guide were derived using a standard DFT protocol, which can be replicated for similar systems[1][2][3]:
-
Software: Calculations are typically performed using a quantum chemistry software package like Gaussian.[4]
-
Method: A suitable density functional, such as a hybrid functional like B3LYP or a meta-GGA functional, is chosen. The choice of functional can impact the results, so consistency is key for comparative studies.[5]
-
Basis Set: A Pople-style basis set, such as 6-31G(d,p) or larger, is commonly employed for geometry optimizations and frequency calculations. For more accurate single-point energy calculations, a larger basis set like 6-311++G(d,p) may be used.[2][6]
-
Solvation Model: To simulate the reaction environment, a continuum solvation model like the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM) or the SMD solvation model is applied.[1]
-
Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are fully optimized.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm them as either minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface. These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections.
-
Population Analysis: Natural Bond Orbital (NBO) analysis is used to calculate atomic partial charges, and Fukui indices are computed to assess the local reactivity of different atoms in the molecule.[1][7]
Visualization of Reaction Pathways and Workflows
DFT Workflow for Reactivity Analysis
The following diagram illustrates a typical workflow for the computational investigation of chemical reactivity using DFT.
Caption: A generalized workflow for the computational investigation of a reaction mechanism.
N-Alkylation Reaction Pathway of a Halogenated Indazole
The diagram below illustrates the key steps in the N-alkylation of a deprotonated halogenated indazole, showing the competing pathways to the N¹ and N² isomers.
Caption: Competing pathways for the N-alkylation of a deprotonated halogenated indazole.
References
- 1. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 2. lupinepublishers.com [lupinepublishers.com]
- 3. Density Functional Theory (DFT) Study on the Structures and Energetic Properties of Isomers of Tetranitro-bis-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isomeric Purity Analysis of Functionalized 3,5-Diiodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmacologically active molecules, the precise control of isomeric purity is paramount. For functionalized indazoles such as 3,5-Diiodo-1H-indazole, a key building block in medicinal chemistry, the presence of regioisomeric impurities can significantly impact biological activity, toxicity, and patentability. This guide provides an objective comparison of the primary analytical techniques for determining the isomeric purity of this compound, supported by illustrative experimental data and detailed protocols.
Introduction to Isomeric Impurities in this compound Synthesis
The synthesis of this compound can potentially yield several regioisomers, with the most common being other diiodo-substituted indazoles (e.g., 3,6-diiodo-1H-indazole, 3,7-diiodo-1H-indazole, etc.). The differentiation and quantification of these isomers are critical for ensuring the quality and consistency of the final product.
Core Analytical Techniques: A Head-to-Head Comparison
The most powerful and widely used techniques for isomeric purity analysis are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each method offers distinct advantages and limitations in terms of resolution, sensitivity, and structural elucidation.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in the reverse-phase mode, is a cornerstone technique for the separation and quantification of isomeric impurities. The separation is based on the differential partitioning of the isomers between a nonpolar stationary phase and a polar mobile phase.
Illustrative Performance Data:
| Parameter | HPLC Performance for this compound Isomers |
| Resolution (Rs) | > 1.5 between 3,5- and 3,6-diiodo isomers |
| Limit of Detection (LOD) | ~0.01% |
| Limit of Quantification (LOQ) | ~0.03% |
| Precision (RSD) | < 2% |
| Analysis Time | 15-30 minutes |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation of isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous identification of regioisomers. Quantitative NMR (qNMR) can be employed for highly accurate purity assessments without the need for an identical reference standard for the impurity.
Illustrative Performance Data:
| Parameter | NMR Performance for this compound Isomers |
| ¹H NMR Chemical Shift Difference | Distinct aromatic proton signals for each isomer |
| ¹³C NMR Chemical Shift Difference | Unique carbon signals, especially for the iodinated carbons |
| Limit of Detection (LOD) | ~0.1% |
| Limit of Quantification (LOQ) | ~0.5% |
| Precision (RSD) for qNMR | < 1% |
| Analysis Time | 10-20 minutes per spectrum |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. While constitutional isomers have the same molecular weight, high-resolution mass spectrometry (HRMS) can confirm the elemental composition. Tandem mass spectrometry (MS/MS) can sometimes differentiate isomers based on their fragmentation patterns.
Illustrative Performance Data:
| Parameter | Mass Spectrometry Performance for this compound Isomers |
| Mass Accuracy (HRMS) | < 5 ppm |
| Fragmentation Pattern | May show subtle differences between isomers |
| Sensitivity | High (femtogram to picogram range) |
| Analysis Time | < 5 minutes (with direct infusion) |
Experimental Protocols
HPLC Method for Isomeric Purity
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30-70% B
-
20-25 min: 70% B
-
25-26 min: 70-30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.[1]
NMR Method for Structural Elucidation and Quantification
-
Instrumentation: 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the purified indazole isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[2]
-
¹H and ¹³C NMR Acquisition:
-
Acquire standard ¹H and ¹³C{¹H} spectra.
-
For unambiguous assignment, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.[2]
-
-
qNMR Protocol (Internal Standard Method):
-
Accurately weigh 10-20 mg of the this compound sample and 5-10 mg of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of deuterated solvent (e.g., 1.0 mL of DMSO-d₆).
-
Acquire the ¹H NMR spectrum with a long relaxation delay (e.g., 5 times the longest T₁).
-
Calculate the purity by comparing the integral of a well-resolved analyte proton signal to the integral of a known proton signal from the internal standard.
-
High-Resolution Mass Spectrometry (HRMS) Method
-
Instrumentation: High-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[2]
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) in positive or negative ion mode.[2]
-
Mass Analysis: Acquire the full scan mass spectrum over a relevant m/z range.
-
Data Analysis: Determine the exact mass of the molecular ion and compare it to the calculated theoretical mass for the elemental formula of diiodo-1H-indazole (C₇H₄I₂N₂).[2]
Visualizing the Workflow and Logic
Conclusion and Recommendations
For the routine quality control and quantification of known isomeric impurities of this compound, HPLC is the method of choice due to its high sensitivity, resolution, and robustness. For the definitive identification and structural confirmation of unknown isomers, NMR spectroscopy is indispensable. When the highest accuracy in purity assessment is required, qNMR offers a powerful solution. Mass spectrometry serves as a rapid and sensitive complementary technique for molecular weight confirmation.
For a comprehensive characterization and validation of the isomeric purity of this compound, an integrated approach utilizing both HPLC and NMR is highly recommended. This ensures both accurate quantification and unambiguous structural identification of any potential impurities.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 3,5-Diiodo-1H-indazole
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 3,5-Diiodo-1H-indazole (CAS No. 351456-48-9), a halogenated heterocyclic compound.
Disclaimer: This document provides guidance based on available safety data for this compound and general principles for the disposal of halogenated organic compounds. Researchers must consult the specific Safety Data Sheet (SDS) provided by their supplier and their institution's Environmental Health and Safety (EHS) department for definitive disposal protocols.
Hazard Profile and Safety Summary
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards.[1]
| Hazard Category | GHS Hazard Statement | Precautionary Statement Codes |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P321, P332+P313, P362 |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405 |
| Disposal | P501: Dispose of contents/ container to an approved waste disposal plant. |
Experimental Protocol for Disposal
The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a flame-resistant lab coat, full-length pants, and closed-toe shoes.
-
Use chemical-resistant gloves (e.g., nitrile).
-
Wear safety goggles and, if there is a risk of splashing, a face shield.
-
If handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator is required to prevent respiratory irritation.[1]
2. Waste Segregation and Collection:
-
Solid Waste:
-
All disposable items contaminated with this compound, such as gloves, weighing paper, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.
-
The container should be designated for "Halogenated Organic Solids."
-
-
Liquid Waste:
3. Container Management:
-
Use compatible waste containers, such as high-density polyethylene (HDPE), with a secure, tight-fitting lid.
-
The waste container must be kept closed at all times, except when adding waste.
-
Store the waste container in a designated, well-ventilated, and cool area, away from incompatible materials.
-
Employ secondary containment to prevent the spread of material in case of a leak.
4. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
List all components and their approximate concentrations if it is a mixed waste stream.
-
Ensure the date of initial waste accumulation is recorded on the label.
5. Final Disposal:
-
The ultimate disposal of this compound waste should be handled by your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Incineration at high temperatures is a common and effective method for the disposal of halogenated organic compounds.[5]
-
On-site treatment, such as drain disposal, is strictly prohibited. Iodine-containing compounds can be toxic to aquatic life.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Essential Safety and Operational Guide for Handling 3,5-Diiodo-1H-indazole
This document provides critical safety and logistical information for the handling and disposal of 3,5-Diiodo-1H-indazole. The following procedures are based on safety data for structurally similar iodo-containing indazole derivatives and are intended to ensure the safe handling of this potentially hazardous chemical. Researchers, scientists, and drug development professionals should use this guide in conjunction with the official Safety Data Sheet (SDS) provided by the supplier.
Hazard Identification and Classification
Based on data for analogous compounds, this compound is anticipated to be a hazardous substance. Similar compounds are classified as harmful if swallowed and may cause skin and eye irritation.[1][2] Therefore, it must be managed as regulated chemical waste.
Summary of Potential Hazards (Based on Structurally Similar Compounds)
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
This data is based on similar compounds and should be used as a guideline. Always refer to the specific Safety Data Sheet (SDS) for the exact material in use.
Personal Protective Equipment (PPE)
Consistent and correct use of appropriate personal protective equipment is the primary line of defense when handling this compound.[3] A comprehensive PPE protocol is mandatory due to the potential for harm upon inhalation, skin contact, or ingestion.[3]
Required Personal Protective Equipment
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles meeting ANSI Z87.1 or equivalent standards. | Protects eyes from splashes and airborne particles. |
| Face Shield | To be worn over safety goggles. | Provides a secondary layer of protection for the face.[3] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves.[3] | Prevents skin contact. Gloves should be inspected before use and changed immediately upon contamination.[3] |
| Body Protection | Laboratory Coat | Flame-resistant with a full front closure. | Protects skin and personal clothing from contamination.[3] |
| Full-Length Pants and Closed-Toe Shoes | Ensures no exposed skin on the lower body and feet.[3] | ||
| Respiratory Protection | Respirator | NIOSH-approved N95 or higher-rated respirator. | Required when handling the solid compound outside of a certified chemical fume hood.[3] |
Experimental Protocols
Handling Procedures
All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.
Workflow for Handling this compound
Detailed Steps:
-
Preparation: Ensure all required PPE is available and in good condition.[3] Verify that the chemical fume hood has a current certification and is functioning correctly. Assemble all necessary glassware, reagents, and equipment within the fume hood.[3]
-
Handling the Compound: When weighing the solid, use a disposable weigh boat and handle it with care to avoid generating dust.[3] If transferring the solid, use a spatula and ensure it is decontaminated after use.[3] When preparing solutions, add the solid to the solvent slowly to avoid splashing.[3]
-
Post-Handling: Decontaminate all surfaces and equipment that may have come into contact with the chemical.[3] Properly segregate and dispose of all contaminated materials as outlined in the disposal plan.[3]
Disposal Plan
Improper disposal of this compound and its associated waste can pose a risk to human health and the environment.[3]
Disposal Workflow for this compound Waste
Disposal Procedures:
-
Solid Waste: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be collected in a dedicated, labeled hazardous waste bag within the fume hood.[3]
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and clearly labeled hazardous waste container.[3]
-
Container Management: Keep waste containers securely closed except when adding waste. Store waste containers in a secondary containment bin.[1]
-
Disposal Method: This compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. On-site treatment or drain disposal are not suitable options.[1]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
